molecular formula C5H4BrNOS B1527646 1-(2-Bromothiazol-5-yl)ethanone CAS No. 1161776-13-1

1-(2-Bromothiazol-5-yl)ethanone

Cat. No.: B1527646
CAS No.: 1161776-13-1
M. Wt: 206.06 g/mol
InChI Key: XGHAHIKODQEJTA-UHFFFAOYSA-N
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Description

1-(2-Bromothiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C5H4BrNOS and its molecular weight is 206.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHAHIKODQEJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161776-13-1
Record name 1-(2-bromo-1,3-thiazol-5-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Bromothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(2-Bromothiazol-5-yl)ethanone, a key building block in medicinal chemistry. We will explore two primary synthetic strategies, delving into the mechanistic rationale behind each approach and providing detailed, field-proven experimental protocols. This document is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important intermediate.

Introduction

Thiazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities. The title compound, this compound (CAS No: 1161776-13-1), serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Its structure, featuring a reactive acetyl group and a bromine atom on the thiazole core, allows for a variety of subsequent chemical modifications. This guide will focus on the practical synthesis of this molecule, emphasizing both efficiency and safety.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1161776-13-1[1][2]
Molecular Formula C₅H₄BrNOS[1][2]
Molecular Weight 206.06 g/mol [1][2]
Appearance White to yellow solid or semi-solid[3]
Storage Inert atmosphere, 2-8°C[3]

Synthetic Strategies

Two primary routes for the synthesis of this compound are presented. Route A follows a well-documented multi-step pathway starting from the readily available 2-aminothiazole. Route B explores a more direct, though potentially more challenging, Friedel-Crafts acylation of 2-bromothiazole.

Route A: Multi-Step Synthesis from 2-Aminothiazole

This route is a robust and reliable method that proceeds through several well-established transformations. The overall strategy involves the initial formation of the thiazole ring, followed by sequential introduction of the bromo and acetyl functionalities.

Synthesis Route A Thiourea Thiourea Two_aminothiazole 2-Aminothiazole Thiourea->Two_aminothiazole Hantzsch Thiazole Synthesis Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Two_aminothiazole Two_amino_5_bromothiazole 2-Amino-5-bromothiazole Two_aminothiazole->Two_amino_5_bromothiazole Bromination (e.g., NBS) Two_bromo_5_acetylthiazole This compound Two_amino_5_bromothiazole->Two_bromo_5_acetylthiazole Sandmeyer Reaction & Acylation

Caption: Proposed multi-step synthesis of this compound starting from thiourea and chloroacetaldehyde.

The synthesis of the 2-aminothiazole core is typically achieved through the Hantzsch thiazole synthesis, a condensation reaction between a thiourea and an α-haloketone or aldehyde.[4] In this case, thiourea is reacted with chloroacetaldehyde.

Protocol 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole

  • Materials:

    • Thiourea

    • Chloroacetaldehyde (or its stable equivalent like chloroacetaldehyde dimethyl acetal)[5]

    • Ethanol

    • Sodium hydroxide solution

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in ethanol.

    • Slowly add an equimolar amount of chloroacetaldehyde solution to the thiourea solution with stirring.

    • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the 2-aminothiazole.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

    • The crude 2-aminothiazole can be purified by recrystallization from ethanol.[4]

Electrophilic substitution of 2-aminothiazole occurs preferentially at the C5 position.[6] Various brominating agents can be used, with N-bromosuccinimide (NBS) being a common and effective choice.

Protocol 2: Bromination of 2-Aminothiazole

  • Materials:

    • 2-Aminothiazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile or Dichloromethane

    • Sodium bicarbonate solution

  • Procedure:

    • Dissolve 2-aminothiazole in acetonitrile or dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add N-bromosuccinimide (1.1 equivalents) portion-wise to the cooled solution with vigorous stirring.

    • Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromothiazole.[7]

The conversion of the 2-amino group to a bromine atom can be achieved via a Sandmeyer-type reaction.[8][9] This involves the diazotization of the amino group followed by reaction with a copper(I) bromide. Subsequent acylation at the 5-position can be achieved, although a more strategic approach would be to first introduce the acetyl group and then perform the Sandmeyer reaction. However, a more direct approach from 2-amino-5-bromothiazole to the final product is also plausible. A more reliable method involves the conversion of 2-amino-5-bromothiazole to 2,5-dibromothiazole, followed by a selective metal-halogen exchange and acylation.

A more direct and documented approach to a similar structure, 1-(2-bromo-4-methylthiazol-5-yl)ethanone, involves converting the corresponding carboxylic acid to the Weinreb amide, followed by reaction with a Grignard reagent.[10] This suggests a potential pathway for our target molecule starting from 2-bromo-5-carboxythiazole.

Route B: Direct Friedel-Crafts Acylation of 2-Bromothiazole

A more direct, one-step approach to this compound is the Friedel-Crafts acylation of 2-bromothiazole. This reaction involves the use of an acylating agent, such as acetyl chloride, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[11][12]

Synthesis Route B Two_bromothiazole 2-Bromothiazole Target_compound This compound Two_bromothiazole->Target_compound Friedel-Crafts Acylation Acetyl_chloride Acetyl Chloride Acetyl_chloride->Target_compound AlCl3 AlCl₃ (Lewis Acid) AlCl3->Target_compound

Caption: Proposed direct Friedel-Crafts acylation of 2-bromothiazole.

Mechanistic Rationale: The thiazole ring is an electron-rich heterocycle, but the bromine atom at the 2-position is deactivating. However, electrophilic substitution on the thiazole ring is known to favor the 5-position. The Lewis acid activates the acetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the π-electrons of the thiazole ring.[13]

Protocol 3: Friedel-Crafts Acylation of 2-Bromothiazole

  • Materials:

    • 2-Bromothiazole

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension.

    • After the addition is complete, add 2-bromothiazole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Purification and Characterization

Purification of this compound is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and a singlet for the proton at the C4 position of the thiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the carbons of the thiazole ring.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, with the characteristic isotopic pattern of bromine.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2-Bromothiazole: Harmful if swallowed, causes skin and eye irritation.[3]

  • Acetyl Chloride: Highly flammable and corrosive. Reacts violently with water. Causes severe skin burns and eye damage.

  • Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water.

  • Chloroacetaldehyde: Toxic and a suspected carcinogen.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound can be successfully achieved through either a multi-step approach starting from 2-aminothiazole or a more direct Friedel-Crafts acylation of 2-bromothiazole. While the multi-step route offers greater reliability based on established literature for analogous compounds, the direct acylation presents a more atom-economical alternative that warrants further investigation and optimization. The protocols and mechanistic insights provided in this guide are intended to empower researchers to select and execute the most suitable synthetic strategy for their specific needs, paving the way for the development of novel and impactful chemical entities.

References

1-(2-Bromothiazol-5-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Bromothiazol-5-yl)ethanone: Properties, Synthesis, and Reactivity for Advanced Research

Introduction

This compound, with CAS Number 1161776-13-1, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2][3] Its structure, featuring a thiazole ring substituted with a reactive bromine atom at the 2-position and an acetyl group at the 5-position, offers a versatile scaffold for the synthesis of complex molecular architectures. The electron-deficient nature of the thiazole ring, combined with the distinct reactivity of its substituents, makes this compound a valuable precursor for developing novel pharmaceutical agents and functional organic materials. This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, and key transformations, offering a technical resource for researchers and drug development professionals.

PART 1: Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. These properties are summarized below.

Physicochemical Data

A compilation of key physical and chemical data for this compound is presented in Table 1. The predicted values offer a reliable estimation for experimental planning.

PropertyValueReference
CAS Number 1161776-13-1[1][2][3]
Molecular Formula C₅H₄BrNOS[1][2][3]
Molecular Weight 206.06 g/mol [1][3][4]
IUPAC Name 1-(2-bromo-1,3-thiazol-5-yl)ethanone[1][3]
Physical Form White to Yellow Solid or Semi-solid[5]
Predicted Density 1.719 ± 0.06 g/cm³[6]
Predicted Boiling Point 263.8 ± 13.0 °C[6]
Predicted pKa -1.23 ± 0.10[1][6]
Storage Inert atmosphere (Argon or N₂), 2-8°C[5][6]
InChI Key XGHAHIKODQEJTA-UHFFFAOYSA-N[1][5]
Canonical SMILES CC(=O)C1=CN=C(S1)Br[1][3]
Spectroscopic Characteristics

Detailed spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific experimental spectra are proprietary to manufacturers, a predicted profile can be derived from its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be simple. A singlet for the thiazole proton (C4-H) would likely appear in the aromatic region (δ 8.0-8.5 ppm), significantly downfield due to the deshielding effects of the electronegative sulfur and nitrogen atoms and the adjacent carbonyl group. The methyl protons of the acetyl group would appear as a sharp singlet further upfield (δ 2.6-2.8 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show five distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal (δ > 190 ppm). The thiazole ring carbons would appear in the aromatic region, with C2 (bearing the bromine) and C5 (bearing the acetyl group) being significantly deshielded. The methyl carbon would be the most upfield signal.

  • Mass Spectrometry (MS): The mass spectrum would prominently feature the molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ketone at approximately 1680-1700 cm⁻¹ and various C=C and C=N stretching frequencies characteristic of the thiazole ring in the 1400-1600 cm⁻¹ region.

PART 2: Synthesis and Purification

The synthesis of this compound can be approached through several routes, typically involving the construction or modification of the thiazole core. A common and effective strategy involves the acylation of a pre-formed 2-bromothiazole.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The most direct synthesis is the Friedel-Crafts acylation of 2-bromothiazole. Thiazoles can undergo electrophilic substitution, and while the 2-position is generally deactivated by the adjacent heteroatoms, acylation at the 5-position is feasible under appropriate conditions.

Synthesis_Workflow cluster_reaction Friedel-Crafts Acylation reagent1 2-Bromothiazole reaction_step Reaction (Heating) reagent1->reaction_step reagent2 Acetic Anhydride or Acetyl Chloride reagent2->reaction_step Acylating Agent catalyst Lewis Acid (e.g., AlCl₃) or Polyphosphoric Acid catalyst->reaction_step Catalyst product This compound reaction_step->product Crude Product purification Purification (Column Chromatography) product->purification final_product Final Product purification->final_product Pure Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis via Friedel-Crafts acylation.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromothiazole (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add the Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 eq), portion-wise to manage the exothermic reaction.

  • Acylation: While maintaining the temperature at 0°C, add acetic anhydride (1.1 eq) dropwise to the stirring suspension.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C and quench it by slowly pouring it over crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude product is typically purified by column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The C2-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, while the acetyl group allows for a wide range of classical ketone chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of the thiazole ring is highly susceptible to oxidative addition to a Palladium(0) complex, initiating several powerful C-C bond-forming reactions.

The Suzuki-Miyaura reaction is a versatile method for forming biaryl or vinyl-aryl structures by coupling the bromothiazole with an organoboron species.[7][8] This reaction is fundamental in constructing complex molecules in drug discovery.[9][10]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition r_x R¹-X (Bromothiazole) r_x->pd0 pd_complex2 [R¹-Pd(II)L₂-OR²]⁺ pd_complex1->pd_complex2 Ligand Exchange pd_complex3 R¹-Pd(II)L₂-R³ pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product R¹-R³ (Coupled Product) pd_complex3->product r_boron R³-B(OR²)₂ (Boronic Acid/Ester) r_boron->pd_complex2 base Base (e.g., K₂CO₃) base->pd_complex1

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling

  • Setup: In a Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[11]

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[12]

  • Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or DMF.[11] Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude product for purification.

The Heck reaction couples the bromothiazole with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[13][14]

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition r_x R-X (Bromothiazole) r_x->pd0 pd_complex2 Alkene Complex pd_complex1->pd_complex2 Alkene Coordination pd_complex3 σ-Alkylpalladium(II) Intermediate pd_complex2->pd_complex3 Migratory Insertion pd_complex4 H-Pd(II)L₂-X pd_complex3->pd_complex4 β-Hydride Elimination product Substituted Alkene pd_complex3->product pd_complex4->pd0 Reductive Elimination alkene Alkene alkene->pd_complex1 base Base (e.g., NEt₃) base->pd_complex4

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol: Heck Reaction

  • Setup: Combine this compound (1.0 eq), the alkene (1.5 eq), a palladium source like Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃) in a sealable reaction vessel.[8]

  • Solvent and Base: Add a polar aprotic solvent such as DMF or acetonitrile, followed by an organic base like triethylamine (NEt₃) (2.0 eq).[15]

  • Reaction: Seal the vessel and heat to 80-120°C. The reaction is typically complete within a few hours.

  • Work-up: After cooling, filter the mixture to remove palladium black and salts. Dilute the filtrate with water and extract with an appropriate solvent. Wash, dry, and concentrate the organic phase before purification.

This reaction is used to couple the bromothiazole with a terminal alkyne, yielding a substituted alkyne. It requires both palladium and copper(I) catalysts.[16][17] This method is invaluable for synthesizing conjugated systems.[18]

Sonogashira_Coupling_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition cu_alkynilide Cu(I)-R² cu_alkynilide->pd_complex1 pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² (Coupled Alkyne) pd_complex2->product cu_x Cu(I)-X cu_x->cu_alkynilide Deprotonation by Base alkyne H-R² (Alkyne) alkyne->cu_x r_x R¹-X (Bromothiazole) r_x->pd0

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling

  • Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%).[19]

  • Reagents: Add the terminal alkyne (1.2 eq).

  • Solvent and Base: Dissolve the components in a solvent like THF or DMF, and add an amine base (e.g., NEt₃ or diisopropylamine), which often serves as both the base and part of the solvent system.[19]

  • Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete.

  • Work-up: Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Reactivity of the Acetyl Group

The ketone functionality at the C5 position is a gateway to numerous derivatives.

  • Claisen-Schmidt Condensation: Reaction with an aldehyde in the presence of a base (e.g., NaOH or KOH) yields an α,β-unsaturated ketone (a chalcone derivative). These compounds are common scaffolds in medicinal chemistry.[20]

  • α-Halogenation: The methyl protons are acidic and can be replaced with a halogen (e.g., via bromination with Br₂ in acetic acid), producing a reactive α-haloketone intermediate.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

PART 4: Applications in Drug Discovery

The this compound scaffold is a precursor to a variety of biologically active molecules. Derivatives have shown potential as immunosuppressive and immunostimulatory agents.[4] Furthermore, significant research has demonstrated that compounds derived from this core exhibit potent cytotoxicity against various cancer cell lines, highlighting its promise as a multipotent therapeutic agent.[4] Its utility as a building block allows for the systematic exploration of chemical space in the search for new drug candidates.

Applications_Scaffold cluster_reactions Key Transformations cluster_products Derivative Classes main_scaffold This compound suzuki Suzuki Coupling (with R-B(OH)₂) main_scaffold->suzuki heck Heck Reaction (with Alkene) main_scaffold->heck sonogashira Sonogashira Coupling (with Alkyne) main_scaffold->sonogashira condensation Condensation (with R-CHO) main_scaffold->condensation biaryl Biaryl Thiazoles (Anti-cancer, Anti-inflammatory) suzuki->biaryl vinyl Vinyl Thiazoles (Material Science) heck->vinyl alkynyl Alkynyl Thiazoles (Conjugated Materials) sonogashira->alkynyl chalcone Thiazolyl Chalcones (Immunomodulatory) condensation->chalcone

Caption: Role as a scaffold for diverse bioactive compounds.

PART 5: Safety and Handling

Proper handling of this compound is crucial. It is classified as a hazardous substance.

Hazard ClassGHS CodeDescriptionReference
Acute Toxicity, Oral H302Harmful if swallowed[5][21]
Skin Irritation H315Causes skin irritation[5][21]
Eye Irritation H319Causes serious eye irritation[5][21]
Respiratory Irritation H335May cause respiratory irritation[5][21]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[21]

  • Handling: Avoid breathing dust, fumes, or vapor. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[21][22]

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[5][6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[21]

References

1-(2-Bromothiazol-5-yl)ethanone CAS number 1161776-13-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Bromothiazol-5-yl)ethanone: A Key Intermediate in Modern Drug Discovery

Introduction: The Unseen Value of a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery of novel therapeutics often hinges on the strategic use of versatile chemical building blocks. This compound (CAS No. 1161776-13-1) represents a quintessential example of such a scaffold.[1][2] While not a therapeutic agent in itself, its unique combination of functional groups—a reactive bromo-substituent on an electron-deficient thiazole ring and a readily modifiable ketone moiety—positions it as a high-value intermediate for the synthesis of complex, biologically active molecules.[3][4] This guide, prepared from the perspective of a senior application scientist, aims to provide an in-depth technical overview of this compound, elucidating its synthesis, reactivity, and profound potential in the drug development pipeline, particularly in the synthesis of kinase inhibitors and other targeted therapies.[5][6]

Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its physical and chemical properties. These parameters govern its behavior in reactions, its solubility, and its potential interactions with biological systems. The properties of this compound are summarized below.[1][7][8]

PropertyValueSource(s)
CAS Number 1161776-13-1[1][2][8]
Molecular Formula C₅H₄BrNOS[1][2]
Molecular Weight 206.06 g/mol [1][8]
IUPAC Name 1-(2-bromothiazol-5-yl)ethan-1-one[9]
Canonical SMILES CC(=O)C1=CN=C(S1)Br[1][2]
Topological Polar Surface Area (TPSA) 58.2 Ų[7]
Predicted pKa -1.23 ± 0.10[1]
Purity (Typical) ≥97%[8][9]
Storage Conditions Inert atmosphere, 2-8°C[2]

Synthesis and Manufacturing: A Plausible & Scalable Route

While specific process chemistry for CAS 1161776-13-1 is not extensively published in peer-reviewed journals, a robust synthetic route can be engineered by leveraging established methodologies for thiazole synthesis. The most logical approach involves a modified Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction, which is amenable to scale-up and provides good control over regiochemistry.

The overall synthetic strategy is visualized below.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction A 3-Ethoxyacryloyl Chloride + Thiourea B 2-Amino-1-(thiazol-5-yl)ethanone A->B Cyclocondensation C 2-Amino-1-(thiazol-5-yl)ethanone D Thiazole Diazonium Salt Intermediate C->D NaNO₂, HBr E This compound (Target Compound) D->E CuBr

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a synthesized procedure based on established methods for similar transformations.[6][10]

Part A: Synthesis of 2-Amino-1-(thiazol-5-yl)ethanone Intermediate

  • Reaction Setup: To a solution of N-(1-oxo-3-ethoxyprop-2-en-1-yl)acetamide (1 equivalent) in a suitable solvent such as dioxane/water, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature. The use of NBS is a chemoselective method for the α-bromination of the activated acrylamide system.[6]

  • Thiazole Formation: After stirring for 1-2 hours (monitoring by TLC), add thiourea (1.2 equivalents) to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. The thiourea acts as the nitrogen and sulfur source, cyclizing with the α-bromo-β-ethoxy acrylamide intermediate to form the 2-aminothiazole ring.

  • Workup & Isolation: Cool the reaction to room temperature. Neutralize with an aqueous base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-1-(thiazol-5-yl)ethanone, which can be purified by column chromatography.

Part B: Diazotization and Bromination (Sandmeyer Reaction)

  • Diazotization: Dissolve the 2-amino-1-(thiazol-5-yl)ethanone intermediate (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 equivalents) at 0-5°C. Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. This critical step converts the primary aromatic amine to a diazonium salt, a versatile intermediate.[10]

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The CuBr catalyzes the displacement of the diazonium group with bromide.

  • Final Workup: Extract the product with a suitable solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, can be purified via flash chromatography or recrystallization to achieve high purity (e.g., >98%).[8]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two distinct reactive sites: the C2-bromo substituent and the C5-ethanone group. This dual functionality allows for sequential, orthogonal modifications, making it an ideal scaffold for building molecular diversity.

G cluster_0 Reactions at C2-Bromo Position cluster_1 Reactions at Ketone Group start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) start->buchwald reduct Reduction (NaBH₄) start->reduct condense Condensation (Hydrazine, etc.) start->condense suzuki_prod 2-Aryl-5-acetylthiazole suzuki->suzuki_prod buchwald_prod 2-Amino-5-acetylthiazole buchwald->buchwald_prod reduct_prod 1-(2-Bromothiazol-5-yl)ethanol reduct->reduct_prod condense_prod Thiazolyl Hydrazone Derivative condense->condense_prod

Caption: Key reaction pathways for derivatizing the title compound.

  • Cross-Coupling Reactions at the C2-Position: The bromine atom at the C2 position of the thiazole ring is activated towards various transition-metal-catalyzed cross-coupling reactions. This is the most powerful feature for drug discovery applications.

    • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of diverse aromatic systems, a common strategy for exploring structure-activity relationships (SAR).[11]

    • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the thiazole core with a wide range of primary or secondary amines. This is particularly relevant for synthesizing compounds like Dasatinib, which features a substituted aminopyrimidine linked at this position.[6]

    • Other Couplings: Sonogashira (alkynes), Stille (organotins), and Heck (alkenes) couplings are also highly feasible at this position, further expanding the accessible chemical space.

  • Transformations of the Ketone Group: The ethanone moiety provides a secondary handle for modification.

    • Condensation Reactions: The carbonyl group readily reacts with hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and related derivatives.[4] These products can serve as ligands or introduce new hydrogen bonding patterns.

    • Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The resulting alcohol can be used for further functionalization, such as ester or ether formation.

    • α-Halogenation: While the ring is already brominated, the methyl group of the ketone can be brominated under specific conditions to yield a bromoacetyl derivative, which is a potent alkylating agent for reacting with nucleophiles like thioamides in Hantzsch-type syntheses.[12]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound is realized in its application as a key intermediate in the synthesis of targeted therapeutics. The 2-aminothiazole scaffold, which can be readily accessed from this building block, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

The workflow from this building block to a potential drug candidate is outlined below.

G A Building Block This compound B Key Intermediate Synthesis (e.g., Buchwald-Hartwig Amination) A->B C Library Generation (Amide coupling at C5) B->C D High-Throughput Screening (e.g., Kinase Panels) C->D E Hit Identification & Validation D->E F Lead Optimization (SAR) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing the title compound.

  • Kinase Inhibitors: Many potent kinase inhibitors utilize a 2-aminothiazole core as a "hinge-binding" motif that interacts with the ATP-binding site of protein kinases. A prime example is Dasatinib (Sprycel®), a dual Bcr-Abl and Src family tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[6] The synthesis of Dasatinib's core involves coupling a 2-aminothiazole-5-carboxamide with a substituted pyrimidine. This compound is an ideal precursor for this core, where the bromo-group is displaced by the pyrimidine amine and the ethanone group is a precursor to the required carboxamide.[5][6]

  • Anticancer Agents: Beyond kinase inhibition, thiazole derivatives have demonstrated broad anticancer activity through various mechanisms. Studies have shown that isatin-thiazole hybrids, for example, can act as potent VEGFR-2 inhibitors, interfering with tumor angiogenesis.[13] The title compound provides a direct entry point for synthesizing such conjugates.

  • Other Therapeutic Areas: The thiazole ring is a versatile pharmacophore found in compounds developed for a wide range of diseases, including anti-tuberculosis agents, anti-infectives, and modulators of neurodegenerative diseases.[14][15] The ability to rapidly generate diverse libraries from this compound makes it a valuable tool for screening campaigns in these areas as well.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. Standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the thiazole proton (C4-H), a singlet for the methyl protons (-CH₃) of the acetyl group, each integrating to 1H and 3H, respectively.

    • ¹³C NMR: Distinct signals for the two quaternary thiazole carbons (C2 and C5), the methine thiazole carbon (C4), the carbonyl carbon (C=O), and the methyl carbon (-CH₃) would be expected.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2⁺ peaks in an approximate 1:1 ratio).

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity, typically showing a single major peak under various solvent conditions.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific material safety data sheet (MSDS) should always be consulted, general handling guidelines for a bromo-heterocyclic ketone include:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended.[2]

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed molecular tool. Its dual functionality allows for precise and versatile chemical modifications, making it an enabling reagent for accessing complex molecular architectures. Its primary application as a precursor to the 2-aminothiazole-5-carboxamide scaffold places it at the forefront of modern medicinal chemistry, particularly in the rational design of kinase inhibitors for oncology. For researchers and drug development professionals, understanding the synthesis, reactivity, and application of this building block is key to unlocking new avenues for therapeutic innovation.

References

Spectroscopic Analysis of 1-(2-Bromothiazol-5-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 1, 2026 – In the landscape of pharmaceutical research and drug development, the precise characterization of heterocyclic compounds is paramount. 1-(2-Bromothiazol-5-yl)ethanone, a key building block in medicinal chemistry, presents a unique spectroscopic profile. This in-depth technical guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights for researchers and scientists.

Molecular Identity:

  • Systematic Name: 1-(2-bromo-1,3-thiazol-5-yl)ethanone

  • CAS Number: 1161776-13-1[1][2]

  • Molecular Formula: C₅H₄BrNOS[1][2]

  • Molecular Weight: 206.06 g/mol

Executive Summary

A comprehensive search for the experimental spectroscopic data of this compound (CAS: 1161776-13-1) did not yield specific ¹H NMR, ¹³C NMR, IR, or mass spectra in the available scientific literature and databases. However, by analyzing the spectra of isomeric and structurally related compounds, we can provide a robust predictive analysis of the expected spectroscopic characteristics. This guide will, therefore, focus on the theoretical spectral values and interpretation based on established principles of spectroscopy and data from closely related molecules. This approach offers a valuable framework for researchers in identifying and characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals corresponding to the aromatic proton on the thiazole ring and the methyl protons of the acetyl group.

Expected Chemical Shifts (δ) in CDCl₃:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Thiazole-H~8.0 - 8.5Singlet (s)1HThe proton at the C4 position of the thiazole ring is deshielded by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, as well as the carbonyl group.
-CH₃~2.6 - 2.8Singlet (s)3HThe methyl protons of the acetyl group are in a typical chemical shift range for a methyl ketone.

Experimental Causality: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic compounds, offering good solubility and minimal interference in the proton NMR spectrum. The predicted chemical shifts are based on the analysis of similar thiazole-containing compounds and the known electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide insight into the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O~190 - 195The carbonyl carbon of the ketone is characteristically found in this downfield region.
C2 (C-Br)~140 - 145The carbon atom attached to the bromine is significantly deshielded.
C4~150 - 155The C4 carbon of the thiazole ring is deshielded by the adjacent heteroatoms.
C5~125 - 130The carbon atom bearing the acetyl group.
-CH₃~25 - 30The methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Major Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~1680 - 1700StrongC=O (Ketone)Stretching
~1500 - 1600MediumC=N, C=C (Thiazole ring)Stretching
~1350 - 1370Medium-CH₃Bending
~600 - 700Medium-StrongC-BrStretching

Causality Behind Experimental Choices: The sample for IR analysis would typically be prepared as a KBr pellet or a thin film to obtain a clear spectrum. The predicted absorption bands are based on characteristic vibrational frequencies for ketones, aromatic heterocycles, and alkyl halides. The strong carbonyl stretch is a key diagnostic peak for this molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 204 and 206 with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Analysis of the isomeric compound 1-(5-Bromothiazol-2-yl)ethanone confirms the expectation of a clear bromine isotope pattern in the mass spectrum.

  • Key Fragment Ions:

    • [M - CH₃]⁺ (m/z 189/191): Loss of a methyl radical from the acetyl group.

    • [M - COCH₃]⁺ (m/z 161/163): Cleavage of the acetyl group, resulting in the 2-bromothiazole cation.

    • [CH₃CO]⁺ (m/z 43): The acetyl cation, which is a very common fragment for methyl ketones.

Experimental Workflow for MS Analysis:

References

A Technical Guide to 1-(2-Bromothiazol-5-yl)ethanone: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. Within the vast arsenal of chemical synthons, 1-(2-bromothiazol-5-yl)ethanone has emerged as a particularly powerful and versatile building block. This guide provides an in-depth exploration of its properties, synthesis, and extensive synthetic utility, offering field-proven insights for researchers and drug development professionals.

The strategic value of this molecule lies in its bifunctional nature. The bromine atom at the C2 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the acetyl group at the C5 position offers a site for classic carbonyl chemistry. This orthogonal reactivity allows for sequential, controlled modifications, making it an ideal starting point for the construction of complex molecular architectures.

Physicochemical Properties & Characterization

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1161776-13-1[2]
Molecular Formula C₅H₄BrNOS[2]
Molecular Weight 206.06 g/mol [2]
Boiling Point 263.8 ± 13.0 °C (Predicted)[3]
Density 1.719 ± 0.06 g/cm³ (Predicted)[3]
Physical Form White to yellow solid or semi-solid
Storage 2-8°C, under inert gas (Nitrogen or Argon)[3][4]

Spectroscopic Signature:

  • ¹H NMR: The proton NMR spectrum is characterized by a singlet for the methyl protons of the acetyl group and a singlet for the proton on the thiazole ring (C4-H).

  • ¹³C NMR: The carbon NMR will show distinct peaks for the carbonyl carbon, the methyl carbon, and the three carbons of the thiazole ring.

  • InChI Key: XGHAHIKODQEJTA-UHFFFAOYSA-N[2]

Synthesis of the Building Block

The most common and reliable method for preparing this compound involves the Friedel-Crafts acylation of 2-bromothiazole. The causality behind this choice is the high reactivity of the C5 position of the thiazole ring towards electrophilic substitution, driven by the directing effects of the ring's sulfur and nitrogen atoms.

Experimental Protocol: Friedel-Crafts Acylation of 2-Bromothiazole

Objective: To synthesize this compound from 2-bromothiazole.

Materials:

  • 2-Bromothiazole

  • Acetic Anhydride

  • Phosphoric Acid (85%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a solution of 2-bromothiazole (1.0 eq) in dichloromethane, add acetic anhydride (1.2 eq). Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Slowly add phosphoric acid (2.0 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 5°C. The acid acts as a Lewis acid catalyst, activating the acetic anhydride for electrophilic attack.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution. This neutralizes the phosphoric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Core Reactivity & Synthetic Utility

The power of this compound lies in its capacity to undergo a wide array of high-yield transformations, particularly palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-C and C-N bond formation.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for its mild conditions and tolerance of a vast range of functional groups.[6] It enables the coupling of the 2-bromothiazole core with various aryl or vinyl boronic acids or esters.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the catalyst.[7]

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 1-(2-arylthiazol-5-yl)ethanone.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq) or Pd(PPh₃)₄ (0.05 eq)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd₂(dba)₃

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Degassing: Seal the flask, evacuate, and backfill with an inert gas like Argon or Nitrogen. Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Add the palladium catalyst and ligand (if needed), followed by the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) for 4-12 hours.[8] Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

For the synthesis of aminothiazoles, which are prevalent in medicinal chemistry, the Buchwald-Hartwig amination is the method of choice.[9] It allows for the coupling of the 2-bromothiazole with a wide variety of primary and secondary amines.[5]

Expert Insight: The choice of ligand is crucial for the success of this reaction. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are known to accelerate the rate-limiting reductive elimination step, leading to higher yields and broader substrate scope.[10] The base is also a key parameter; weaker bases are often insufficient, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being preferred.[11]

Buchwald_Hartwig

Caption: Buchwald-Hartwig amination workflow.

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the thiazole ring to a terminal alkyne.[12] This reaction is invaluable for creating rigid scaffolds and as a precursor for further transformations. It typically requires both a palladium catalyst and a copper(I) co-catalyst.[13]

Causality in Protocol: The copper(I) salt is believed to react with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex in the catalytic cycle.[12] The amine base is essential for both deprotonating the alkyne and acting as a ligand.[13]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 1-(2-alkynylthiazol-5-yl)ethanone.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) Iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)

Procedure:

  • Inert Atmosphere: Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk flask. Evacuate and backfill with Argon.

  • Reagent Addition: Add anhydrous TEA or DIPA, followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.

Case Study in Drug Discovery: Synthesis of GSK-3 Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a key enzyme implicated in several diseases, including Alzheimer's disease and type 2 diabetes.[14] Many potent GSK-3 inhibitors feature a substituted thiazole core. This compound serves as a critical starting material for the synthesis of these inhibitors.[15][16]

For example, a common synthetic route involves an initial Buchwald-Hartwig amination to install a substituted amine at the C2 position. The acetyl group at C5 can then be used in a Claisen-Schmidt condensation with an appropriate aldehyde to build the rest of the pharmacophore.[17] This sequential, controlled functionalization highlights the strategic advantage of using this specific building block.

GSK3_Inhibitor_Synthesis

Caption: Synthetic route to GSK-3 inhibitors.

Safety & Handling

As a halogenated organic compound, this compound must be handled with appropriate care.

  • General Handling: Use only in a well-ventilated area, preferably a fume hood.[18] Avoid breathing dust, fumes, or vapors.[19] Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.[19]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[19]

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (2-8°C).[3][4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[18]

Conclusion

This compound is a high-value, versatile synthetic building block that provides an efficient entry point into a diverse range of complex heterocyclic compounds. Its capacity for selective, high-yielding transformations at both the C2 and C5 positions makes it an indispensable tool for researchers in medicinal chemistry, materials science, and agrochemical development. The robust and well-documented reactivity in key cross-coupling reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings ensures its continued prominence in modern organic synthesis. By understanding the principles and protocols outlined in this guide, scientists can effectively leverage this powerful synthon to accelerate their research and development programs.

References

Unlocking the Synthetic Potential of the Thiazole Scaffold: A Guide to the Reactivity of the C2-Br Bond

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it an invaluable component in drug design. The strategic functionalization of this heterocycle is therefore a critical task in the synthesis of novel therapeutic agents. Among the various synthons available, 2-bromothiazole stands out as a particularly versatile and reactive building block. The C2-Br bond is activated by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it an excellent electrophilic site for a wide range of transformations. This guide provides a detailed exploration of the key reactions involving the C-Br bond in 2-bromothiazoles, offering field-proven insights, step-by-step protocols, and mechanistic considerations to empower researchers in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Thiazole Functionalization

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for C-C, C-N, and C-S bond formation at the C2 position of the thiazole ring. These reactions proceed through a common catalytic cycle, which allows for a modular approach to molecular design with exceptional functional group tolerance.

The Catalytic Cycle: A Unifying Principle

The success of these transformations hinges on a well-understood catalytic cycle involving a palladium catalyst. The cycle typically begins with the active Pd(0) species undergoing oxidative addition into the C-Br bond of the 2-bromothiazole. This is often the rate-limiting step and is followed by transmetalation (for Suzuki and Stille reactions) or coordination/insertion (for Heck and Sonogashira reactions). The final step is reductive elimination , which forms the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oa_complex Thiazolyl-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition trans_complex Thiazolyl-Pd(II)(R)L_n oa_complex->trans_complex Transmetalation/ Coordination trans_complex->pd0 Reductive Elimination product 2-R-Thiazole trans_complex->product reagents 2-Bromothiazole + Coupling Partner (e.g., R-B(OH)₂) reagents->oa_complex caption General Catalytic Cycle for Palladium Cross-Coupling. SNAr_Mechanism start 2-Bromothiazole + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Addition (Rate-Determining) product 2-Nu-Thiazole + Br⁻ intermediate->product Elimination caption Mechanism of Nucleophilic Aromatic Substitution (SNAr). Experimental_Workflow setup 1. Reaction Setup (Flame-dried flask, inert gas) reagents 2. Add Reagents & Solvent setup->reagents reaction 3. Control Temperature & Stir for designated time reagents->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Quench & Aqueous Workup (Separatory Funnel) monitor->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify analysis 7. Characterize Product (NMR, MS) purify->analysis caption A Standard Experimental Workflow for Organic Synthesis.

An In-Depth Technical Guide to Nucleophilic Attack on the Ethanone Carbonyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive examination of the nucleophilic attack on the carbonyl group of ethanone, more commonly known as acetone. As the simplest ketone, acetone serves as a fundamental model for understanding the reactivity of the carbonyl functional group, a cornerstone of organic synthesis and crucial in the development of new pharmaceuticals. This document delves into the electronic structure and inherent reactivity of the carbonyl group, explores the mechanisms of various nucleophilic additions, and provides detailed experimental protocols for key transformations. By integrating theoretical principles with practical, field-proven methodologies, this guide aims to equip researchers with the knowledge to effectively manipulate and utilize this pivotal reaction in their work.

The Ethanone Carbonyl Group: An Electrophilic Hub

The reactivity of the carbonyl group (C=O) in aldehydes and ketones is dictated by the polarity of the carbon-oxygen double bond.[1] Due to the higher electronegativity of oxygen, the electron density in the double bond is skewed towards the oxygen atom, resulting in a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon.[2][3] This polarization renders the carbonyl carbon an electrophilic center, susceptible to attack by electron-rich species known as nucleophiles.[2][3]

In ethanone (acetone), the carbonyl carbon is bonded to two methyl groups. These alkyl groups are electron-donating through an inductive effect, which slightly reduces the electrophilicity of the carbonyl carbon compared to aldehydes.[4] Consequently, aldehydes are generally more reactive towards nucleophiles than ketones.[4][5] Steric hindrance from the two methyl groups in acetone also plays a role in slowing down the rate of nucleophilic attack compared to less substituted carbonyls.[6]

The geometry of the carbonyl group is trigonal planar, with bond angles of approximately 120°.[7] Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate.[6][8]

Factors Influencing Reactivity

Several factors govern the rate and outcome of a nucleophilic attack on the ethanone carbonyl:

  • Nucleophile Strength: Stronger nucleophiles react faster. Anionic nucleophiles (e.g., Grignard reagents, organolithiums, hydride reagents) are generally more reactive than neutral nucleophiles (e.g., water, alcohols, amines).

  • Steric Effects: As mentioned, the methyl groups of acetone present some steric hindrance. Bulkier nucleophiles will react more slowly.[6]

  • Electronic Effects: Electron-donating groups on the nucleophile enhance its reactivity, while electron-withdrawing groups on the carbonyl compound increase its electrophilicity.[4]

  • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents can solvate and stabilize the nucleophile, potentially decreasing its reactivity. Aprotic solvents are often preferred for reactions involving strong, anionic nucleophiles.[9]

  • Catalysis: Both acid and base catalysis can accelerate nucleophilic additions.[10][11] Acid catalysis works by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[12][13] Base catalysis typically functions by deprotonating a neutral nucleophile to generate a more potent anionic nucleophile.[10][14]

Mechanistic Pathways of Nucleophilic Attack

The general mechanism for nucleophilic addition to ethanone involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[8] This intermediate is then typically protonated in a subsequent workup step to yield the final alcohol product.[9]

Base-Catalyzed/Anionic Nucleophile Addition

This is the most common pathway for strong, negatively charged nucleophiles.

Caption: General mechanism of anionic nucleophilic addition to ethanone.

Acid-Catalyzed Nucleophilic Addition

For weaker, neutral nucleophiles, acid catalysis is often employed to enhance the electrophilicity of the carbonyl carbon.

Caption: General mechanism of acid-catalyzed nucleophilic addition.

Stereochemistry of Nucleophilic Addition

Since acetone is a symmetrical ketone, nucleophilic attack does not create a new stereocenter.[15] However, if an unsymmetrical ketone were used, a racemic mixture of enantiomers would typically be formed in the absence of a chiral influence, as the planar carbonyl group can be attacked from either face with equal probability.[7][15] In enzyme-catalyzed reactions, the stereochemistry is tightly controlled, leading to a single stereoisomer.[16]

Key Nucleophilic Addition Reactions of Ethanone

Grignard and Organolithium Reactions: Carbon-Carbon Bond Formation

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that react with acetone to form tertiary alcohols after an acidic workup.[17][18][19] These reactions are fundamental for constructing larger carbon skeletons.

Reaction: R-MgX (or R-Li) + (CH₃)₂CO → R-C(OH)(CH₃)₂[17][20]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard and organolithium reagents are extremely strong bases and will react with even trace amounts of water.[17][18] Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[17][21]

  • Inert Atmosphere: These reagents are also sensitive to oxygen and are typically handled under an inert atmosphere of nitrogen or argon.[17]

Experimental Protocol: Synthesis of 2-Phenyl-2-propanol via Grignard Reaction[22]
  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 2.43 g of magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • From the dropping funnel, add a solution of 15.7 g of bromobenzene in 40 mL of anhydrous diethyl ether dropwise to initiate the reaction.

    • Once the reaction begins (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • From the dropping funnel, add a solution of 5.8 g of anhydrous acetone in 40 mL of anhydrous diethyl ether dropwise with constant stirring. A white precipitate will form.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 6 M HCl.

    • Stir until the precipitate dissolves.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with two 25 mL portions of diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation. The crude product can be purified by distillation or recrystallization.

Reduction with Hydride Reagents: Synthesis of Alcohols

Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the carbonyl carbon, reducing acetone to isopropanol.[9][23]

Reaction: (CH₃)₂CO + NaBH₄ (or LiAlH₄) → (CH₃)₂CHOH[23]

Causality Behind Experimental Choices:

  • Reagent Choice: NaBH₄ is a milder reducing agent and can be used in protic solvents like methanol or ethanol.[23][24] LiAlH₄ is a much stronger reducing agent and reacts violently with protic solvents; it must be used in anhydrous aprotic solvents like diethyl ether or THF.[9][23] For the simple reduction of a ketone like acetone, the milder and safer NaBH₄ is generally preferred.

Experimental Protocol: Sodium Borohydride Reduction of Acetone[23][25]
  • Reaction Setup:

    • In a 100 mL Erlenmeyer flask, dissolve a known amount of acetone in methanol.

    • Cool the solution in an ice-water bath.

  • Reduction:

    • Slowly add a slight excess of sodium borohydride to the stirred solution. A vigorous reaction with bubbling may occur.

    • After the initial reaction subsides, continue stirring in the ice bath for approximately 5 minutes, then allow the mixture to stir at room temperature for an additional 10-15 minutes.

  • Workup:

    • Carefully add 6 M HCl dropwise to quench the excess NaBH₄ and neutralize the alkoxide.

    • If a solid (borate salts) precipitates, it can be removed by suction filtration.

  • Isolation:

    • The product, isopropanol, can be isolated from the filtrate by distillation.

Cyanohydrin Formation: A Reversible Addition

Acetone reacts with hydrogen cyanide (HCN) to form acetone cyanohydrin.[26][27] This reaction is reversible and is typically catalyzed by a small amount of base (e.g., cyanide ion).[27][28]

Reaction: (CH₃)₂CO + HCN ⇌ (CH₃)₂C(OH)CN[28]

Causality Behind Experimental Choices:

  • Catalyst: The reaction requires a nucleophilic cyanide ion (CN⁻) to attack the carbonyl carbon. Using HCN alone is slow. The addition of a small amount of a cyanide salt (like NaCN or KCN) or another base generates the necessary CN⁻ nucleophile.[27]

  • pH Control: The reaction is sensitive to pH. In strongly acidic conditions, the concentration of the nucleophilic CN⁻ is too low. In strongly basic conditions, acetone can undergo self-condensation (aldol reaction). A slightly basic pH is optimal.

Experimental Protocol: Synthesis of Acetone Cyanohydrin[29][30]

Safety Note: Hydrogen cyanide is extremely toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

  • Reaction Setup:

    • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium cyanide in water and acetone.

    • Cool the flask in an ice bath with vigorous stirring.

  • Reaction:

    • When the temperature of the mixture is between 10-15°C, slowly add sulfuric acid (e.g., 40%) from the dropping funnel over several hours, maintaining the temperature between 10° and 20°C. The acid reacts with some of the sodium cyanide to generate HCN in situ.

  • Workup and Isolation:

    • After the acid addition is complete, continue stirring for 15 minutes.

    • Allow the layers to separate. Decant the upper organic layer (acetone cyanohydrin).

    • Filter the remaining aqueous layer to remove sodium bisulfate.

    • Extract the aqueous filtrate with ether.

    • Combine the ether extracts with the previously separated organic layer and dry over anhydrous sodium sulfate.

    • Remove the ether and any unreacted acetone by distillation. The product, acetone cyanohydrin, can be purified by vacuum distillation.

Other Notable Nucleophilic Additions
  • Wittig Reaction: This reaction uses a phosphorus ylide to convert acetone into an alkene (2-methylpropene), with the driving force being the formation of the very stable triphenylphosphine oxide.[31][32] Care must be taken to avoid acetone contamination when it is not the intended substrate.[33]

  • Reformatsky Reaction: This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc metal, to acetone to produce a β-hydroxy ester.[34][35][36] A key advantage is that the organozinc reagents are less reactive than Grignard or organolithium reagents and do not readily react with the ester functionality.[37][38]

Data Summary and Characterization

The success of these reactions is typically monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the purified product.

ReactionNucleophileProductTypical Yield (%)Key Spectroscopic Features of Product
Grignard ReactionPhenylmagnesium bromide2-Phenyl-2-propanol75-85IR: Broad O-H stretch (~3400 cm⁻¹). ¹H NMR: Singlet for -OH proton, singlets for methyl groups, multiplets for phenyl protons.
NaBH₄ ReductionHydride (H⁻)Isopropanol80-95IR: Broad O-H stretch (~3400 cm⁻¹). ¹H NMR: Doublet for methyl protons, septet for CH proton, singlet for -OH proton.
Cyanohydrin FormationCyanide (CN⁻)Acetone Cyanohydrin77-78[29]IR: O-H stretch (~3400 cm⁻¹), weak C≡N stretch (~2250 cm⁻¹). ¹H NMR: Singlet for methyl protons, singlet for -OH proton.

Conclusion

The nucleophilic attack on the ethanone carbonyl group is a versatile and powerful transformation in organic chemistry. A thorough understanding of the underlying principles of carbonyl reactivity, coupled with careful consideration of reaction conditions and reagent choice, allows for the efficient synthesis of a wide array of valuable products. From the formation of new carbon-carbon bonds using organometallic reagents to the synthesis of alcohols and cyanohydrins, the reactions of acetone serve as a foundational platform for more complex synthetic endeavors in research and drug development. The protocols and mechanistic insights provided in this guide offer a robust framework for scientists to apply these fundamental reactions with precision and confidence.

References

A Technical Guide to 1-(2-Bromothiazol-5-yl)ethanone for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiazole nucleus is a cornerstone of medicinal chemistry, conferring a unique combination of physicochemical properties and biological activities to a vast array of therapeutic agents. Among the many functionalized thiazole building blocks, 1-(2-Bromothiazol-5-yl)ethanone has emerged as a particularly versatile and powerful scaffold. Its strategic placement of a reactive bromine atom and a modifiable ketone functionality allows for extensive chemical elaboration, making it a privileged starting material for the synthesis of novel compounds targeting a wide range of diseases. This guide provides an in-depth analysis of its properties, synthesis, and key applications in modern drug discovery, with a focus on the development of kinase inhibitors and antimicrobial agents. We will explore the causality behind its synthetic utility and delve into the structure-activity relationships that drive its successful application.

The Thiazole Scaffold: A Privileged Motif in Drug Discovery

Heterocyclic compounds are fundamental to medicinal chemistry, with nitrogen and sulfur-containing rings being particularly prominent in FDA-approved drugs. The thiazole ring, a five-membered aromatic heterocycle, is a recurring motif in numerous biologically active molecules.[1] Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and serve as a rigid scaffold for orienting functional groups makes it an attractive component in drug design.[2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

This compound (also known as 2-bromo-5-acetylthiazole) capitalizes on this privileged scaffold by incorporating two key functional handles. The bromine atom at the 2-position is an excellent leaving group, primed for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are instrumental in building molecular complexity.[1] Concurrently, the acetyl group at the 5-position provides a site for condensations, reductions, or transformations into other functional groups, further expanding the synthetic possibilities.[4] This dual reactivity is the primary driver behind its value as a pharmaceutical intermediate.

Physicochemical Profile and Reactivity

A thorough understanding of a building block's properties is critical for its effective use in synthesis. The key physicochemical parameters for this compound are summarized below.

PropertyValueReference
CAS Number 1161776-13-1[5][6]
Molecular Formula C₅H₄BrNOS[5][6]
Molecular Weight 206.06 g/mol [5][7]
Appearance White to yellow solid or semi-solid[8]
Boiling Point 263.8±13.0 °C (Predicted)[7]
Density 1.719±0.06 g/cm³ (Predicted)[7]
pKa -1.23±0.10 (Predicted)[5][7]
Storage 2-8°C under inert gas (Nitrogen or Argon)[7][8]

The molecule's reactivity is governed by its two primary functional groups. The electron-withdrawing nature of the thiazole ring, compounded by the bromine and acetyl substituents, influences the electrophilicity and nucleophilicity of various positions on the ring. The C2-bromine is highly susceptible to palladium-catalyzed cross-coupling reactions, while the acetyl group's carbonyl carbon is a target for nucleophilic attack, and its alpha-protons can be deprotonated to form an enolate for aldol-type reactions.

Synthetic Accessibility

The utility of a building block is directly tied to its accessibility. A common and reliable method for the synthesis of this compound often starts from more readily available thiazole precursors. Below is a representative, self-validating protocol.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation of 2-Bromothiazole

This protocol describes a common laboratory-scale synthesis.

Objective: To synthesize this compound from 2-bromothiazole.

Materials:

  • 2-Bromothiazole (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.

  • Lewis Acid Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled DCM with vigorous stirring. Causality Note: AlCl₃ is a strong Lewis acid that will activate the acylating agent. Its addition is exothermic and must be controlled.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of 2-bromothiazole and acetic anhydride in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. Causality Note: Slow addition prevents a runaway reaction and minimizes side-product formation.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1M HCl. Causality Note: This hydrolyzes the aluminum complexes and neutralizes the Lewis acid. This step is highly exothermic.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Causality Note: The acid wash removes any remaining basic impurities, the bicarbonate wash removes acidic byproducts, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Validation: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected outcome is a white to pale yellow solid.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification A Cool Anhydrous DCM to 0°C B Add AlCl₃ Portion-wise A->B C Dropwise Addition of 2-Bromothiazole & Acetic Anhydride B->C D Warm to RT Stir 4-6h (TLC Monitoring) C->D E Quench with 1M HCl at 0°C D->E F Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) E->F G Dry (MgSO₄) & Concentrate F->G H Flash Column Chromatography G->H I Characterize Final Product (NMR, MS) H->I

Caption: Synthetic workflow for this compound.

Key Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a versatile intermediate for creating high-value, biologically active molecules.

Case Study A: Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[9] Thiazole-based compounds have shown significant promise as kinase inhibitors.[9] The this compound scaffold is frequently employed to generate inhibitors targeting various kinases, such as Aurora kinases, Casein Kinase II (CK2), and Cyclin-dependent kinases (CDKs).[9]

General Synthetic Strategy:

  • Core Elaboration: The bromine at the C2 position is typically substituted via a Suzuki or Stille coupling reaction with a suitable aryl or heteroaryl boronic acid/ester or stannane. This introduces a key pharmacophore that often interacts with the hinge region of the kinase active site.

  • Side Chain Modification: The acetyl group at the C5 position is often condensed with an amine or hydrazine to form an imine or hydrazone, which can then be further modified or serve as a hydrogen bond donor/acceptor.

This dual-modification approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, which can be synthesized from this scaffold, have been identified as potent Aurora kinase inhibitors.[9]

G cluster_scaffold cluster_mods cluster_target Scaffold This compound Mod1 Suzuki Coupling at C2-Br (Introduces Hinge Binder) Scaffold->Mod1 Mod2 Condensation at C5-Ketone (Adds Solubilizing/Targeting Group) Scaffold->Mod2 Target Kinase Active Site (e.g., ATP Binding Pocket) Mod1->Target Binding & Inhibition Mod2->Target Binding & Inhibition

Caption: Logical relationship for developing kinase inhibitors.

Case Study B: Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Heterocyclic compounds, including thiazoles and benzothiazoles, are a rich source of potential antimicrobial agents.[3][10] Derivatives of this compound have been explored for their activity against a range of bacterial and fungal pathogens.[3]

Synthetic Approach and Mechanism: The synthetic strategy often involves reacting the acetyl group with thiosemicarbazides to form thiosemicarbazones, followed by cyclization to generate thiazolidinone or other heterocyclic systems. These modifications can lead to compounds that interfere with essential bacterial processes. For example, some thiazole derivatives are believed to inhibit bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis, a crucial component of the bacterial cell wall.[3] The diversity of structures that can be generated from the starting ketone allows for fine-tuning of the antimicrobial spectrum and potency. The resulting compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[11]

Structure-Activity Relationship (SAR) Insights

The utility of this compound is underscored by the clear SAR trends that emerge from its derivatives.

  • C2 Position: Modifications at this position are critical for target affinity and selectivity, particularly in kinase inhibitors. The nature of the (hetero)aryl group introduced via cross-coupling directly influences binding with the kinase hinge region. Electron-withdrawing or donating groups on this appended ring can modulate the electronic properties and potency.[12]

  • C5 Position: The acetyl group serves as a versatile anchor point. Conversion to larger, more complex side chains can enhance solubility, improve cell permeability, and provide additional interaction points with the biological target. For example, forming propenone structures via Claisen-Schmidt condensation can introduce conjugated systems that alter the molecule's overall geometry and electronic distribution.[13]

G Core C2 C2-Br Position Core->C2 Modification Point 1 C5 C5-Acetyl Position Core->C5 Modification Point 2 C2_Mod Target Affinity & Selectivity (e.g., Hinge Binding) C2->C2_Mod C5_Mod Solubility Pharmacokinetics Secondary Binding C5->C5_Mod

Caption: Key modification points for SAR studies.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its predictable reactivity and the privileged nature of the thiazole core provide a reliable platform for the rational design of novel therapeutics. The successful development of kinase inhibitors and antimicrobial agents from this scaffold highlights its immense potential. Future research will likely focus on exploring new reaction methodologies to further diversify the accessible chemical space and applying this building block to novel biological targets, including those involved in neurodegenerative and inflammatory diseases. As drug discovery continues to evolve, the demand for versatile, high-value building blocks like this compound will undoubtedly continue to grow.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-(2-Bromothiazol-5-yl)ethanone with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryl-Thiazoles in Medicinal Chemistry

The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in the design of bioactive molecules. The arylation of the thiazole ring, specifically at the 5-position, allows for the exploration of chemical space critical for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging this crucial carbon-carbon bond, valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of arylboronic acids.[1][2]

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki coupling of 1-(2-Bromothiazol-5-yl)ethanone with various arylboronic acids. We will delve into the mechanistic underpinnings of this transformation, offer practical, step-by-step experimental procedures, and provide insights into troubleshooting common challenges, empowering researchers to efficiently synthesize libraries of 2-acetyl-5-arylthiazoles for drug discovery and development programs.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding these fundamental steps is paramount for rational optimization and troubleshooting. The cycle is generally accepted to comprise three key stages: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The cycle commences with the oxidative addition of the this compound to a low-valent Pd(0) species.[4][6] This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate.[4][6] This is often the rate-determining step of the entire cycle.[4] For heteroaryl halides, like our thiazole substrate, this process can proceed through different mechanistic pathways, including a concerted or a nucleophilic displacement mechanism, influenced by the ligand and substrate electronics.[7][8][9][10][11]

  • Transmetalation: This crucial step involves the transfer of the aryl group from the boron atom of the arylboronic acid to the palladium center.[12] The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium complex.[13][14][15] The choice of base can significantly impact the reaction's efficiency.[15]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) complex, where the two organic fragments—the thiazole and the aryl group—are coupled to form the desired C-C bond in the product.[16][17] This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[16][18]

Suzuki_Coupling_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X (Thiazolyl-Pd Complex) OxAdd->PdII_halide R¹-X (this compound) Transmetalation Transmetalation PdII_halide->Transmetalation PdII_diaryl R¹-Pd(II)L₂-R² (Di-organic Pd Complex) Transmetalation->PdII_diaryl R²-B(OH)₂ (Arylboronic Acid) + Base RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 R¹-R² (2-Acetyl-5-arylthiazole)

Caption: A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.

Experimental Protocols

General Considerations and Reagent Preparation
  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can lead to the formation of palladium black and catalyst deactivation, as well as promoting undesirable side reactions like the homocoupling of boronic acids.[18][19] Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Reagent Purity: The purity of all reagents, especially the arylboronic acids and the palladium catalyst, is crucial for reproducible results.

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of various arylboronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (4 mol%)

  • Potassium carbonate [K₂CO₃] (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 220 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol) to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash it with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2-arylthiazol-5-yl)ethanone.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[20][21]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium carbonate [Cs₂CO₃] (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for workup)

  • Water (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (e.g., 110 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), cesium carbonate (326 mg, 1.0 mmol), and Pd(dppf)Cl₂ (11 mg, 0.015 mmol).

  • Add degassed DMF (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Catalyst, Base, and Solvent Screening

The choice of catalyst, base, and solvent system is critical for the success of the Suzuki coupling. The following table summarizes representative data from screening studies for similar heteroaryl Suzuki couplings, which can serve as a guide for optimizing the reaction of this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O901285
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O100892
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF120 (MW)0.595
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)EtOH/H₂O801678

Note: Yields are illustrative and will vary depending on the specific arylboronic acid used.

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Here are some common issues and their potential solutions:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base, poor substrate solubility.[19]Use a fresh batch of catalyst or a pre-catalyst. Incrementally increase the reaction temperature. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Try alternative solvent systems (e.g., THF, DMF, toluene) to improve solubility.[19][22]
Formation of Homocoupled Byproducts Presence of oxygen in the reaction mixture.Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[19]
Dehalogenation of the Thiazole Certain bases or impurities can promote this side reaction.[18]Screen different bases; sometimes a weaker base can mitigate this issue. Ensure all reagents are of high purity.[19]
Protodeboronation of the Boronic Acid Hydrolysis of the boronic acid, often promoted by high temperatures and water.[19]Use anhydrous conditions if possible, or employ more stable boronic esters (e.g., pinacol esters). A milder base like KF can sometimes be beneficial.[13][19]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a powerful and versatile tool for the synthesis of 2-acetyl-5-arylthiazoles, a class of compounds with significant potential in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently generate diverse libraries of these valuable molecules. The protocols and insights provided in this guide serve as a solid foundation for successful and reproducible synthetic campaigns.

References

Application Notes & Protocols: Sonogashira Coupling of 1-(2-Bromothiazol-5-yl)ethanone with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiazole Alkynylation

In the landscape of modern drug discovery and development, the thiazole motif is a privileged scaffold, integral to numerous FDA-approved pharmaceuticals and high-value clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in medicinal chemistry. The targeted functionalization of this core is paramount for exploring structure-activity relationships (SAR).

The Sonogashira cross-coupling reaction, a robust and versatile method for forming carbon-carbon (C-C) bonds, stands as a premier tool for this purpose.[1][2][3] Discovered in 1975, this palladium- and copper-cocatalyzed reaction forges a bond between a terminal alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.[1][3][4][5] Its utility is particularly pronounced in the synthesis of complex molecules under mild conditions, making it indispensable for pharmaceutical research.[1][6][7][8]

This document provides a detailed technical guide for the Sonogashira coupling of 1-(2-Bromothiazol-5-yl)ethanone, a key building block, with various terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and offer expert insights into optimization and troubleshooting.

Mechanistic Rationale: The Dual Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[1][2][9]

  • The Palladium Cycle: This cycle is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) species. This step forms a Pd(II) intermediate, activating the C-Br bond.

  • The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[10] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation and Reductive Elimination: The highly reactive copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkyne group to the palladium center and regenerating the copper(I) catalyst. The final step is reductive elimination from the palladium complex, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X (L)₂ oxidative_addition->pd_complex Ar-X transmetalation Transmetalation pd_complex->transmetalation product_complex R-Pd(II)-C≡CR' (L)₂ transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product R-C≡CR' reductive_elimination->product cu_catalyst Cu(I)X alkyne H-C≡CR' cu_acetylide Cu(I)-C≡CR' alkyne->cu_acetylide Cu(I)X, Base base Base cu_acetylide->transmetalation Transfers Alkyne aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition

Caption: The dual catalytic cycle of the Sonogashira reaction.

Core Reactants: Structure and Function

ReactantStructureCAS NumberMolecular FormulaRoleKey Considerations
This compound CC(=O)C1=CN=C(S1)Br1161776-13-1[11][12][13]C₅H₄BrNOSAryl Halide (Electrophile)The electron-withdrawing nature of the acetyl group can influence reactivity. Ensure high purity to avoid catalyst poisoning.
Terminal Alkyne R-C≡C-HVariesVariesNucleophile PrecursorThe nature of the 'R' group affects reactivity and product properties. Must be free of moisture.

Validated Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with phenylacetylene. It can be adapted for other terminal alkynes with minor modifications.

Experimental_Workflow Figure 2: Experimental Workflow setup 1. Inert Atmosphere Setup (Schlenk line, N₂/Ar) charge 2. Charge Flask - this compound - PdCl₂(PPh₃)₂ - CuI setup->charge add_solvents 3. Add Solvents & Base - Toluene/THF - Triethylamine (Et₃N) charge->add_solvents degas 4. Degas Mixture (Freeze-Pump-Thaw x3) add_solvents->degas add_alkyne 5. Add Terminal Alkyne (Phenylacetylene) degas->add_alkyne react 6. Reaction (50-70 °C, monitor by TLC) add_alkyne->react workup 7. Aqueous Work-up - Filter through Celite - Extract with EtOAc - Brine wash react->workup purify 8. Purification (Column Chromatography) workup->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow diagram.

Materials and Equipment:

  • Reactants: this compound (1.0 eq), Phenylacetylene (1.2 eq)

  • Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%), Copper(I) Iodide [CuI] (1-3 mol%)

  • Base: Triethylamine (Et₃N) (2-3 eq), freshly distilled

  • Solvents: Toluene or THF (anhydrous, degassed)

  • Equipment: Schlenk flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen/argon line, TLC plates, Celite®, rotary evaporator, column chromatography setup.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and condenser under a positive pressure of nitrogen or argon. This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1][3]

  • Charging the Flask: To the flask, add this compound (e.g., 206 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 14 mg, 0.02 mmol, 2 mol%), and CuI (e.g., 3.8 mg, 0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed toluene (e.g., 10 mL) followed by triethylamine (e.g., 0.42 mL, 3.0 mmol, 3.0 eq) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed. This step is paramount for catalyst longevity and preventing side reactions.

  • Alkyne Addition: Add phenylacetylene (e.g., 0.13 mL, 1.2 mmol, 1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting bromothiazole spot is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-(2-(phenylethynyl)thiazol-5-yl)ethanone.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reaction Optimization & Parameter Influence

The success and efficiency of the Sonogashira coupling are highly dependent on several key parameters. The following table summarizes their general effects and provides starting points for optimization.

ParameterTypical RangeRationale & Expert Insights
Pd Catalyst Loading 1-5 mol%Lower loadings (0.1-1%) may be possible with highly active ligands (e.g., XPhos), but 2-3 mol% is a reliable starting point for PdCl₂(PPh₃)₂. Higher loadings can lead to increased side products and purification challenges.
Cu(I) Co-catalyst 1-5 mol%Essential for the classical mechanism. Its absence necessitates "copper-free" conditions, which often require different ligands and bases to prevent the Glaser side reaction.[4][14][15]
Base 2-3 eqAn amine base (e.g., Et₃N, DIPEA) is standard. It neutralizes the HBr byproduct and facilitates the formation of the copper acetylide.[1][16] Carbonate bases (e.g., Cs₂CO₃, K₂CO₃) are often used in copper-free protocols.[17]
Solvent Toluene, THF, DMF, AcetonitrileToluene and THF are excellent choices for their inertness and ability to dissolve the reactants. DMF can sometimes accelerate the reaction but makes work-up more difficult.
Temperature RT to 80 °CMany couplings proceed efficiently at room temperature, but heating to 50-70 °C is common for less reactive aryl bromides.[18] Higher temperatures risk catalyst decomposition.
Alkyne Stoichiometry 1.1-1.5 eqA slight excess of the alkyne is used to drive the reaction to completion. A large excess can lead to increased homocoupling and complicate purification.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently degassed system (Oxygen present).3. Impure reagents or solvents.1. Use a fresh catalyst source or a pre-catalyst. Try a different ligand.2. Ensure rigorous adherence to degassing procedures (e.g., freeze-pump-thaw).3. Use freshly distilled/anhydrous solvents and high-purity reagents.
Glaser Homocoupling (Diyne Formation) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Improve inert atmosphere technique.2. Reduce CuI loading to ~1 mol%. Alternatively, switch to a copper-free protocol using a ligand like sXPhos or P(t-Bu)₃.[17]
Starting Material Remains 1. Reaction not complete.2. Low reaction temperature.3. Catalyst deactivation.1. Increase reaction time.2. Gradually increase the temperature in 10 °C increments.3. Add a fresh portion of the catalyst (e.g., 0.5 mol%).
Complex Mixture of Products 1. Side reactions due to high temperature.2. Decomposition of starting material or product.1. Reduce the reaction temperature.2. Screen different solvents or bases that may offer greater stability to the reaction components.

References

Introduction: The Strategic Importance of C-N Bond Formation on Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 1-(2-Bromothiazol-5-yl)ethanone with Primary Amines

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its development revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] This guide focuses on a specific, high-value application: the coupling of primary amines with this compound. The resulting 2-amino-5-acetylthiazole derivatives are critical building blocks in medicinal chemistry, forming the core of numerous biologically active compounds.[4]

However, the application of this palladium-catalyzed cross-coupling to electron-deficient, coordinating heteroaryl halides like 2-bromothiazoles is not without its challenges.[5][6] Issues such as catalyst inhibition by the thiazole nitrogen, competing side reactions, and the inherent reactivity of the substrate demand a carefully optimized and well-understood protocol. This document serves as a comprehensive guide for researchers, providing not only a detailed, field-proven protocol but also the underlying mechanistic principles and strategic considerations necessary for successful execution and troubleshooting.

Mechanistic Underpinnings: The "Why" Behind the Protocol

A successful Buchwald-Hartwig amination hinges on the delicate interplay of the palladium catalyst, a supporting ligand, a base, and the reaction solvent. Understanding the role of each component within the catalytic cycle is paramount to rational optimization and troubleshooting.[1][7]

The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

  • Oxidative Addition: A low-valent Palladium(0) complex, stabilized by a phosphine ligand, initiates the cycle by inserting into the carbon-bromine bond of the 2-bromothiazole. This is often the rate-limiting step, particularly for electron-deficient heteroaryl halides.[1][8] The choice of a sterically hindered, electron-rich phosphine ligand is crucial here, as it promotes the formation of the active monoligated Pd(0) species and accelerates this step.[9]

  • Amine Coordination & Deprotonation: The primary amine then coordinates to the resulting Pd(II) complex. A stoichiometric amount of base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate.[10][11] The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to cause decomposition of the starting materials or product.[12][13][14]

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7] Bulky ligands facilitate this step by creating a sterically crowded metal center, which favors the bond-forming elimination.[8]

Diagram: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition Intermediate L-Pd(II)(Ar)(Br) Pd0->OxAdd 1. Oxidative Addition    (Ar-Br) Amido Palladium Amido Complex L-Pd(II)(Ar)(NHR') OxAdd->Amido 2. Amine Binding & Deprotonation    (R'-NH2, Base) Amido->Pd0 3. Reductive Elimination    (Ar-NHR' formed) Product Product (Ar-NHR') Amido->Product Salt [Base-H]Br Amido->Salt ArBr This compound ArBr->OxAdd Amine Primary Amine (R'-NH2) Amine->Amido Base Base (e.g., NaOtBu) Base->Amido

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Design: A Self-Validating Protocol

This protocol is designed to be robust and reproducible. Each step includes explanatory notes to ensure the researcher understands its purpose, facilitating adaptation and troubleshooting.

Reagents and Equipment
ComponentRecommended ChoicePurity/GradeNotes
Aryl Halide This compound>98%Ensure it is dry.
Primary Amine Varies (e.g., n-Butylamine, Aniline)>98%Liquid amines should be freshly distilled if purity is questionable.
Palladium Precatalyst XPhos Pd G3N/AAir- and moisture-stable, allowing for easier handling.
Ligand XPhos>98%Bulky, electron-rich biaryl phosphine ligand, ideal for heteroaryl couplings.[5]
Base Sodium tert-butoxide (NaOtBu)>97%A strong, non-nucleophilic base. Handle in a glovebox.[14]
Solvent Toluene or 1,4-DioxaneAnhydrousMust be thoroughly degassed before use to prevent catalyst oxidation.[15]
Reaction Vessel Schlenk tube or sealed vialOven-driedMust allow for an inert atmosphere.
Inert Gas Argon or NitrogenHigh PurityUsed to maintain an oxygen-free environment.
Step-by-Step Protocol

Diagram: Experimental Workflow

Workflow start Start setup 1. Setup - Oven-dry glassware. - Prepare inert atmosphere. start->setup reagents 2. Reagent Addition (in Glovebox) - Add Aryl Bromide, Base, Pd Precatalyst, & Ligand to vial. setup->reagents solvent 3. Solvent & Amine Addition - Add degassed Toluene. - Add Primary Amine via syringe. reagents->solvent reaction 4. Reaction - Seal vial tightly. - Heat with vigorous stirring (e.g., 100 °C). solvent->reaction monitor 5. Monitoring - Check progress via TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup 6. Workup - Cool to RT. - Dilute with EtOAc. - Filter through Celite. - Wash with water/brine. monitor->workup Complete purify 7. Purification - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify via column chromatography. workup->purify end End Product purify->end

References

Application Note & Protocol: Synthesis of 2,5'-Bithiazole Scaffolds via Hantzsch Thiazole Synthesis Using 1-(2-Bromothiazol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the antimicrobial sulfathiazole, the anticancer agent dasatinib, and the antiretroviral ritonavir.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for engaging with biological targets.[4] Molecules incorporating a directly linked bithiazole framework, in particular, have garnered significant interest for their potent and diverse biological activities, including applications as anticancer agents and correctors for protein-folding defects, such as in Cystic Fibrosis Transmembrane Regulator (CFTR).[5][6][7][8]

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and reliable methods for constructing the thiazole ring.[9][10] This classic condensation reaction between an α-haloketone and a thioamide is renowned for its high yields and operational simplicity.[11][12] This document provides a detailed technical guide for leveraging the Hantzsch synthesis to prepare 2,5'-bithiazole derivatives, a class of compounds with significant therapeutic potential. Specifically, we will detail the reaction of 1-(2-Bromothiazol-5-yl)ethanone, an advanced α-haloketone intermediate, with various thioamides.

This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We will elucidate the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, discuss optimization strategies, and present a framework for troubleshooting common issues.

Scientific Rationale: The Hantzsch Reaction Mechanism

Understanding the mechanism of the Hantzsch synthesis is critical for troubleshooting and optimizing the reaction. The process is a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

Causality Behind the Mechanism:

  • Initial Nucleophilic Attack (SN2): The reaction commences with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic carbon bearing the halogen (the α-carbon of the ketone).[11][13][14] This SN2 displacement of the halide is highly efficient and is the key bond-forming step that unites the two core fragments.

  • Intermediate Formation: This initial step forms a crucial acyclic intermediate. Tautomerization can occur, positioning the nitrogen atom for the subsequent cyclization.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the original ketone.[11][14] This step forms the five-membered ring characteristic of the thiazole scaffold. The favorability of this intramolecular reaction is a primary driver for the high yields often observed.

  • Dehydration and Aromatization: The resulting cyclic intermediate, a hydroxythiazoline, readily undergoes dehydration (loss of a water molecule) to form the final, thermodynamically stable aromatic thiazole ring.[1][13] The formation of this aromatic system is the thermodynamic driving force for the entire reaction sequence.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product R1 α-Haloketone (this compound) S1 Sₙ2 Attack (Sulfur on α-carbon) R1->S1 R2 Thioamide R2->S1 S2 Acyclic Intermediate S1->S2 S3 Intramolecular Cyclization (Nitrogen on Carbonyl) S2->S3 S4 Hydroxythiazoline Intermediate S3->S4 S5 Dehydration (-H₂O) S4->S5 P1 2,5'-Bithiazole Derivative S5->P1

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 2,5'-bithiazole derivative from this compound and thiourea. This procedure can be adapted for other thioamides with minor modifications.

3.1 Materials and Equipment

  • Reagents:

    • This compound (or other suitable α-haloketone)

    • Thiourea (or substituted thioamide)

    • Anhydrous Ethanol (or Methanol)

    • 5% aqueous Sodium Carbonate (Na₂CO₃) solution

    • Deionized Water

    • TLC analysis: Silica gel plates (e.g., Silica Gel 60 F₂₅₄), Ethyl acetate, Hexanes

  • Equipment:

    • Round-bottom flask (25 mL or 50 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath with temperature control

    • Buchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Rotary evaporator

    • Melting point apparatus

    • NMR spectrometer and mass spectrometer for characterization

3.2 Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow start Start reagents 1. Combine α-Haloketone (1.0 eq) & Thioamide (1.2-1.5 eq) in Ethanol start->reagents heat 2. Heat to Reflux (e.g., ~80 °C) reagents->heat monitor 3. Monitor Reaction by TLC (Typically 1-4 hours) heat->monitor monitor->heat Incomplete cool 4. Cool to Room Temperature monitor->cool Reaction Complete precipitate 5. Pour into 5% Na₂CO₃ (aq) & Stir to Precipitate Product cool->precipitate filter 6. Isolate Solid by Vacuum Filtration precipitate->filter wash 7. Wash Solid with Cold Water filter->wash dry 8. Dry Product (Air or Vacuum Oven) wash->dry characterize 9. Characterize Product (NMR, MS, MP) dry->characterize end End characterize->end

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 5.0 mmol, 1.0 eq) and thiourea (e.g., 7.5 mmol, 1.5 eq). Expert Insight: Using a slight excess of the thioamide ensures the complete consumption of the more valuable α-haloketone.[13]

  • Solvent Addition: Add anhydrous ethanol (15-20 mL) to the flask. The volume should be sufficient to dissolve the reactants upon heating. Polar protic solvents like ethanol or methanol are ideal as they effectively solvate the reagents and facilitate the SN2 step.[15]

  • Heating and Reflux: Attach a reflux condenser and heat the mixture with stirring in a heating mantle or oil bath to a gentle reflux (approx. 80 °C for ethanol).

  • Reaction Monitoring (Self-Validation): Allow the reaction to proceed for 1-4 hours. The progress should be monitored periodically by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (the α-haloketone) and the appearance of a new, distinct product spot.[11]

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (~40 mL) while stirring. Causality: The weak base neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction, causing the neutral and often poorly water-soluble thiazole product to precipitate out of the solution.[11][13]

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and residual base.

  • Drying: Transfer the solid product to a watch glass and let it air-dry or place it in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization (Final Validation): Determine the final mass and calculate the percent yield. Confirm the identity and purity of the synthesized 2,5'-bithiazole derivative by determining its melting point and analyzing its spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry).[11]

Data Summary and Optimization

The Hantzsch synthesis is versatile. The following table provides representative parameters for adapting the protocol to different substrates.

α-Haloketone Thioamide Solvent Temp (°C) Time (h) Typical Yield
This compoundThioureaEthanol802-485-95%
2-BromoacetophenoneThioureaMethanol651-2>90%[11]
This compoundThiobenzamideEthanol803-575-85%
3-(Bromoacetyl)-4-hydroxy-pyran-2-oneThioureaEtOH/Water65280-90%[12][16]

Optimization Strategies:

  • Solvent Choice: While ethanol and methanol are standard, other polar solvents can be used. For multi-component variations of this reaction, solvent mixtures like ethanol/water may improve yields.[15][16]

  • Temperature: For less reactive substrates, higher boiling point solvents (e.g., 1-butanol) or microwave irradiation can be employed to accelerate the reaction.[12][15] However, excessive heat can lead to decomposition.

  • Catalysis: While typically not required, some Hantzsch syntheses benefit from a catalyst, especially in multi-component setups. Silica-supported tungstosilisic acid has been shown to be effective.[12][16]

  • Work-up: If the product does not precipitate, it may be more soluble. In such cases, the product should be extracted from the neutralized aqueous solution using an organic solvent like ethyl acetate.[15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete reaction.Extend reaction time and monitor by TLC. Increase temperature or switch to a higher-boiling solvent.[15]
Decomposition of starting material or product.Lower the reaction temperature. Ensure the work-up is not overly basic or acidic.
Multiple Products (via TLC) Side reactions due to excessive heat.Reduce reaction temperature.
Impure starting materials.Purify starting materials before the reaction.
Product Fails to Precipitate Product is soluble in the aqueous work-up solution.After neutralization, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[15]

References

Application Note & Protocol Guide: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Substituted Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in drug design. Functionalization at the 2-position of the thiazole ring is particularly crucial for modulating pharmacological activity. However, the electron-deficient nature of the thiazole ring presents distinct challenges for classical synthetic methods. Palladium-catalyzed cross-coupling reactions have emerged as a robust and versatile strategy to overcome these hurdles, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds at this critical position.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and field-proven protocols for the palladium-catalyzed cross-coupling of 2-bromothiazoles. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental procedures for key transformations, and provide insights into catalyst selection and troubleshooting.

Section 1: The Catalytic Heart - Understanding the Palladium Cycle

At the core of these transformations lies the elegant Pd(0)/Pd(II) catalytic cycle.[4][5] A grasp of this fundamental mechanism is not merely academic; it empowers the scientist to make rational decisions about reaction components and to troubleshoot effectively when challenges arise. The cycle universally proceeds through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromothiazole. This is often the rate-limiting step and is influenced by the electron density of both the palladium center and the C-Br bond.

  • Transmetalation: The organic group from a second coupling partner (e.g., an organoboron, organozinc, or organotin reagent) is transferred to the palladium(II) center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

The choice of ligand, base, and solvent profoundly influences the rate and efficiency of each step, thereby dictating the overall success of the reaction.

Palladium Catalytic Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 LₙPd(0) (Active Catalyst) OA_Complex LₙPd(II)(Thiazolyl)(Br) Pd0->OA_Complex Oxidative Addition (+ 2-Bromothiazole) TM_Complex LₙPd(II)(Thiazolyl)(R) OA_Complex->TM_Complex Transmetalation (+ R-M) TM_Complex->Pd0 Reductive Elimination (- Product) Product 2-R-Thiazole TM_Complex->Product Forms Thiazole 2-Bromothiazole Thiazole->OA_Complex Reagent Coupling Partner (e.g., R-B(OH)₂) Reagent->TM_Complex caption Generalized Pd-catalyzed cross-coupling cycle.

Caption: Generalized Pd-catalyzed cross-coupling cycle.

Section 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[5][6]

Expertise & Experience: For an electron-deficient substrate like 2-bromothiazole, the oxidative addition step is generally facile. The challenge often lies in promoting the subsequent transmetalation and reductive elimination steps. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating its transfer to the palladium center.[7] A mixture of an organic solvent like dioxane or toluene with water is common, as water can aid in dissolving the inorganic base and boronic acid.

Comparative Catalyst/Ligand Performance for Suzuki Coupling
Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes & Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10085A classic, reliable system for many substrates.[2]
Pd(OAc)₂ / SPhosK₃PO₄DMF11078Bulky phosphine ligands like SPhos are excellent for hindered or electron-poor partners.[2]
Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90HighOften shows good functional group tolerance.[8]
PEPPSI-iPr (NHC)K₂CO₃t-AmylOH100HighN-Heterocyclic Carbene (NHC) ligands offer high stability and activity.[4][9]
Protocol 2.1: Suzuki-Miyaura Coupling of 2-Bromothiazole with Phenylboronic Acid

Materials:

  • 2-Bromothiazole (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiazole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the active Pd(0) species is oxygen-sensitive.[10]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-phenylthiazole.

Section 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize 2-alkynylthiazoles by coupling a terminal alkyne with 2-bromothiazole.[11] This reaction is traditionally co-catalyzed by palladium and a copper(I) salt, typically CuI.[12]

Expertise & Experience: The role of copper is to form a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium(II) complex.[11][13] The amine base (e.g., triethylamine or diisopropylamine) serves not only as a base to deprotonate the alkyne but also as a solvent and a scavenger for the HBr byproduct. Copper-free variants have been developed to avoid issues with homocoupling (Glaser coupling) of the alkyne, which is a common side reaction.[14] These often require stronger bases or more specialized ligands.

Protocol 3.1: Copper-Cocatalyzed Sonogashira Coupling of 2-Bromothiazole

Materials:

  • 2-Bromothiazole (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.1 mmol, 1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI; 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N; 5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add degassed triethylamine, followed by 2-bromothiazole and phenylacetylene via syringe.

  • Reaction: Stir the mixture at 60 °C for 4-8 hours. The formation of a salt (triethylammonium bromide) may cause the mixture to become thick.

  • Work-up: After completion, cool the reaction, filter off the salts, and rinse with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-(phenylethynyl)thiazole.

Section 4: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling amines with aryl halides.[15] This reaction has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals.[16]

Expertise & Experience: This reaction is highly sensitive to the choice of ligand and base. For electron-deficient heteroaryl halides like 2-bromothiazole, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[16] These ligands promote the challenging reductive elimination step to form the C-N bond and stabilize the palladium catalyst. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[15][17] The purity of the amine is exceedingly important, as trace impurities can poison the catalyst.[18]

Protocol 4.1: Buchwald-Hartwig Amination of 2-Bromothiazole with Morpholine

Materials:

  • 2-Bromothiazole (1.0 mmol, 1.0 eq)

  • Morpholine (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the reagents and catalyst, this reaction is best set up in an inert atmosphere glovebox.

  • Vessel Preparation: To a vial, add NaOtBu, XPhos, and Pd₂(dba)₃.

  • Reagent Addition: Add the toluene, followed by 2-bromothiazole and morpholine.

  • Reaction: Seal the vial with a screw cap containing a PTFE septum.[18] Remove from the glovebox and place in a preheated heating block at 100 °C. Stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 2-morpholinothiazole.

Section 5: Practical Considerations & Experimental Workflow

Troubleshooting:

  • Low or No Yield: The primary culprits are often impure reagents, insufficient exclusion of air/moisture, or an inactive catalyst.[10] Ensure solvents are anhydrous, the inert atmosphere is maintained, and the palladium precatalyst and ligand are of high quality. Consider using a pre-formed, air-stable precatalyst like a G3 or G4 Buchwald precatalyst to ensure clean generation of the active Pd(0) species.[18]

  • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a less concentrated reaction mixture or a different base. In Sonogashira couplings, copper can promote alkyne homocoupling; switching to a copper-free protocol is the best solution.

  • Catalyst Deactivation: Heteroatoms in the substrate (like the thiazole nitrogen) can sometimes coordinate to the palladium center and inhibit catalysis.[19] Using bulky ligands helps prevent this inhibitory binding.

Experimental Workflow Visualization:

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Weigh Reagents (Halide, Partner, Base) B 2. Add Catalyst & Ligand A->B C 3. Assemble Glassware (Schlenk/Glovebox) B->C D 4. Degas & Purge (Inert Atmosphere) C->D E 5. Add Degassed Solvent D->E F 6. Heat & Stir (Monitor by TLC/LCMS) E->F G 7. Quench & Extract F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J caption Standard workflow for a Pd-catalyzed reaction.

Caption: Standard workflow for a Pd-catalyzed reaction.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 1-(2-Bromothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1] Thiazole-containing compounds represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[2][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of diverse classes of potential antimicrobial agents using 1-(2-Bromothiazol-5-yl)ethanone as a versatile starting material. We present detailed, field-proven protocols for synthesizing thiazolyl-hydrazones, chalcones, pyrazolines, and 2-amino-thiazole derivatives, explain the chemical rationale behind these synthetic strategies, and outline standard methodologies for evaluating their antimicrobial efficacy.

Introduction: The Strategic Importance of Thiazole Scaffolds

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and σ-hole interactions, make it an ideal pharmacophore for targeting a range of biological macromolecules.[4] The presence of the thiazole ring is a common feature in natural products and synthetic drugs, valued for its metabolic stability and contribution to overall molecular conformation.[5]

This compound is an excellent starting block for library synthesis due to its two distinct and highly reactive functional sites: the acetyl group at the 5-position and the bromo-substituent at the 2-position. The acetyl group's carbonyl carbon and α-protons are amenable to a wide range of condensation and substitution reactions, while the bromine atom can be displaced via nucleophilic aromatic substitution. This dual reactivity allows for the systematic construction of diverse molecular architectures to explore structure-activity relationships (SAR) and identify novel antimicrobial leads.

Synthetic Strategies and Protocols

The following sections detail three primary synthetic pathways originating from this compound. Each protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Pathway 1: Synthesis of Thiazolyl-Hydrazone Derivatives

Causality and Rationale: The formation of a hydrazone linkage by reacting the ketone moiety with a hydrazine derivative is a robust and efficient method for introducing significant structural diversity. The resulting C=N-N scaffold is a known bio-isostere for amide bonds and possesses inherent antimicrobial properties. Furthermore, intermediates like thiosemicarbazones can be readily cyclized to generate new heterocyclic systems, such as 2-aminothiazoles, effectively creating bis-thiazole compounds.[6]

G A This compound C Protocol 2.1.1 Condensation A->C B Thiosemicarbazide B->C D Thiazolyl Thiosemicarbazone Intermediate C->D EtOH, cat. H+ F Protocol 2.1.2 Hantzsch Cyclization D->F E α-Halo Ketone (e.g., Phenacyl Bromide) E->F G Bis-Thiazole Antimicrobial Agent F->G Reflux

Caption: Workflow for the synthesis of thiazolyl-pyrazoline agents.

Protocol 2.2.1: Synthesis of Thiazolyl-Chalcones

  • Reagents & Setup: Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Execution: Cool the solution in an ice bath. Add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring. Allow the mixture to stir at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Purification: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to afford the pure chalcone.

  • Characterization: Confirm the structure by spectroscopic methods. The ¹H NMR spectrum should show two characteristic doublets for the vinylic protons (H-α and H-β) with a coupling constant of ~15-16 Hz, indicating a trans configuration.

Protocol 2.2.2: Synthesis of Thiazolyl-Pyrazolines

  • Reagents & Setup: To a solution of the thiazolyl-chalcone (1.0 eq) from Protocol 2.2.1 in glacial acetic acid, add hydrazine hydrate (2.0 eq).

  • Execution: Reflux the mixture for 10-12 hours. Monitor the disappearance of the chalcone spot by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the resulting solid product by filtration, wash with water, and dry. Purify by recrystallization from a suitable solvent like methanol or ethanol.

Pathway 3: Nucleophilic Substitution for 2-Amino-Thiazole Derivatives

Causality and Rationale: The C2 position of the thiazole ring is electron-deficient, making the attached bromine atom a viable leaving group for nucleophilic aromatic substitution (SNAr). Reacting the starting material with various primary or secondary amines allows for the introduction of diverse side chains, a common strategy in drug design. 2-aminothiazoles are a particularly important class of compounds with a broad range of biological activities.

[7]Experimental Workflow: Pathway 3

G A This compound C Protocol 2.3.1 Nucleophilic Aromatic Substitution A->C B Primary/Secondary Amine (R1R2-NH) B->C D 2-Amino-Thiazole Derivative Antimicrobial Agent C->D High Temp. or Pd-Catalyst

Caption: General scheme for synthesizing 2-amino-thiazole derivatives.

Protocol 2.3.1: Synthesis of 1-(2-(dialkylamino)thiazol-5-yl)ethanone

  • Reagents & Setup: In a sealed pressure vessel, combine this compound (1.0 eq), the desired amine (e.g., morpholine, piperidine) (2.0-3.0 eq), and a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Execution: Heat the reaction mixture at 100-140 °C for 12-24 hours. Note: For less reactive amines, a palladium-catalyzed Buchwald-Hartwig amination protocol may be required.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue using column chromatography on silica gel to obtain the desired 2-amino-thiazole derivative.

Evaluation of Antimicrobial Activity

The synthesized compounds must be evaluated for their biological activity. The standard primary screening method is the Minimum Inhibitory Concentration (MIC) assay.

[8]Protocol 3.1: Broth Microdilution MIC Assay

  • Preparation: Prepare stock solutions of the synthesized compounds in DMSO (typically 10 mg/mL).

  • Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and the fungus Candida albicans. P[2][8]repare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial/fungal suspension to each well. Include positive (microbe + media) and negative (media only) controls. Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Example MIC Table

The results should be summarized in a clear, tabular format for easy comparison.

Compound IDDerivative TypeR-groupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
SM-1 Starting Material->256>256>256
P1-A Bis-Thiazole4-Cl-Phenyl166432
P2-B Pyrazoline4-OCH₃-Phenyl832128
P3-C 2-AminoMorpholine32128>256
Cipro. Reference-10.5N/A
Flucon. Reference-N/AN/A4

Mechanistic Insights

While detailed mechanistic studies are beyond the scope of this guide, thiazole derivatives are known to exert their antimicrobial effects through various mechanisms. These can include:

  • Inhibition of Cell Division: Some thiazoles disrupt the formation of the Z-ring by inhibiting the FtsZ protein, which is crucial for bacterial cytokinesis. *[9] Enzyme Inhibition: They can act as inhibitors of essential bacterial enzymes, such as β-ketoacyl-acyl-carrier protein synthase III (ecKAS III), which is involved in fatty acid biosynthesis. *[2][10] Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

This compound is a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. The distinct reactivity of its acetyl and bromo functionalities allows for the rational design and construction of diverse chemical libraries, including hydrazones, chalcones, pyrazolines, and 2-amino derivatives. The protocols outlined in this application note provide robust and reproducible methods for synthesizing these compounds, paving the way for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.

References

Application Note: Strategic Synthesis of Novel Anticancer Agents from 1-(2-Bromothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of 1-(2-Bromothiazol-5-yl)ethanone, a versatile and highly functionalized starting material, for the synthesis of novel anticancer compounds. We will explore key synthetic transformations targeting the reactive bromine atom and the acetyl group, providing detailed, field-proven protocols for creating diverse chemical libraries. The methodologies discussed include the formation of bioactive hydrazones and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and characterization data.

Introduction: The Significance of the Thiazole Moiety in Oncology

Heterocyclic compounds are foundational to drug discovery, with a significant percentage of FDA-approved drugs containing nitrogen and sulfur-based rings.[3] Among these, the 1,3-thiazole ring is a privileged scaffold due to its ability to engage in various biological interactions and its presence in potent anticancer agents like Dasatinib and Tiazofurin.[1][2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including the inhibition of critical cancer-related targets like protein kinases, and they can induce cell cycle arrest and apoptosis.[3][4][5]

This compound is an ideal starting block for generating novel thiazole-based therapeutics. Its structure offers two distinct and reactive handles for chemical modification:

  • The Bromine Atom at C2: Serves as an excellent leaving group for nucleophilic substitution or as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic and aliphatic side chains.

  • The Acetyl Group at C5: The ketone functionality is primed for condensation reactions to form imines, hydrazones, and other derivatives, or it can be used as a precursor for further heterocyclic ring formation.

This guide will provide detailed protocols to exploit these reactive sites for the synthesis of compounds with potential therapeutic value against various cancer cell lines.

Strategic Synthetic Pathways & Protocols

The dual reactivity of this compound allows for a modular approach to building a library of potential anticancer agents. We will focus on two high-impact synthetic strategies.

Pathway 1: Synthesis of Thiazolyl Hydrazone Derivatives

Rationale & Expertise: The condensation of a ketone with a hydrazine or thiosemicarbazide is a robust and high-yielding reaction. The resulting hydrazone linker is a known pharmacophore that can improve the biological activity of a parent molecule. Hydrazinothiazole derivatives, in particular, have shown promising antitumor activities, including the induction of cell cycle arrest and mitochondrial depolarization.[3] This protocol details the synthesis of a 2-(1-(2-bromothiazol-5-yl)ethylidene)hydrazine-1-carbothioamide, a key intermediate for further elaboration.

Experimental Protocol: Synthesis of Intermediate (I)

  • Materials:

    • This compound (1.0 eq)

    • Thiosemicarbazide (1.2 eq)[6]

    • Glacial Acetic Acid (catalytic amount)

    • Ethanol (solvent)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Büchner funnel and filter paper

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • To a 50 mL round-bottom flask, add this compound (e.g., 2.06 g, 10 mmol) and ethanol (20 mL).

    • Stir the mixture at room temperature until the starting material is fully dissolved.

    • Add thiosemicarbazide (e.g., 1.09 g, 12 mmol) to the solution, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.[6]

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system).

    • Upon completion, allow the mixture to cool to room temperature. A precipitate should form.

    • If necessary, cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol, followed by cold deionized water to remove any unreacted starting materials and catalyst.

    • Dry the product under vacuum to yield 2-(1-(2-bromothiazol-5-yl)ethylidene)hydrazine-1-carbothioamide (Intermediate I).

  • Characterization: The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The ¹H NMR spectrum is expected to show characteristic signals for the thiazole ring protons, the methyl group, and the NH/NH₂ protons of the thiosemicarbazide moiety.

Visualization of Pathway 1

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound product Intermediate (I) Thiazolyl Hydrazone start->product Ethanol, Reflux reagent Thiosemicarbazide (H2N-NH-CS-NH2) + Acetic Acid (cat.) reagent->product

Caption: Synthesis of a Thiazolyl Hydrazone Intermediate.

Pathway 2: Suzuki Cross-Coupling for C2-Arylation

Rationale & Expertise: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method in medicinal chemistry for forming carbon-carbon bonds.[7][8] It allows for the precise and efficient installation of various aryl or heteroaryl groups at the C2 position of the thiazole ring, replacing the bromine atom. This strategy is invaluable for exploring the structure-activity relationship (SAR) by introducing substituents that can modulate the compound's steric and electronic properties, potentially enhancing its binding affinity to biological targets. The choice of a palladium catalyst and ligand is critical for achieving high yields and preventing side reactions.

Experimental Protocol: Synthesis of 2-Aryl-5-acetylthiazole Derivatives (II)

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid) (1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Triphenylphosphine (PPh₃) or other suitable ligand (0.1 eq)

    • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)

    • 1,4-Dioxane or Toluene/Ethanol mixture (solvent)

    • Deionized Water

  • Equipment:

    • Schlenk flask or sealed reaction vial

    • Inert atmosphere setup (Nitrogen or Argon)

    • Magnetic stirrer with heating plate

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • To a Schlenk flask, add this compound (e.g., 1.03 g, 5 mmol), the desired arylboronic acid (7.5 mmol), and the base (e.g., K₂CO₃, 1.38 g, 10 mmol).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 56 mg, 0.25 mmol) and ligand (e.g., PPh₃, 131 mg, 0.5 mmol).

    • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

    • Add the degassed solvent system (e.g., 15 mL of 1,4-Dioxane and 5 mL of water) via syringe.

    • Heat the reaction mixture to 90-100°C with vigorous stirring for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2-aryl-5-acetylthiazole derivative (II).

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C2-H proton signal (if present in the starting material, though not here) and the appearance of new aromatic signals in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the successful coupling.

Visualization of Pathway 2

G cluster_workflow Suzuki Coupling Workflow A 1. Assemble Reactants (Thiazole, Boronic Acid, Base) B 2. Add Catalyst & Ligand (e.g., Pd(OAc)2, PPh3) A->B C 3. Degas & Add Solvent (Inert Atmosphere) B->C D 4. Heat & Stir (90-100°C, 8-12h) C->D E 5. Workup (Extraction, Washing) D->E F 6. Purify (Column Chromatography) E->F G Product (II) 2-Aryl-5-acetylthiazole F->G

Caption: Workflow for Suzuki Cross-Coupling Reaction.

Biological Activity of Synthesized Thiazole Derivatives

Thiazole-based compounds synthesized through these and similar pathways have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[9] The antiproliferative effects are often evaluated using the MTT assay, which measures cell viability.[5][10] The results are typically expressed as IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Below is a summary table of representative IC₅₀ values for various thiazole derivatives reported in the literature, showcasing their potential as anticancer agents.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
2-Aryl-5-methylthiazole AnalogMDA-MB-231 (Breast)Low µM to nM[4][11]
Thiazolyl Pyrazole Derivative (11c)MCF-7 (Breast)~3 µg/mL[9]
Thiazolyl Pyrazole Derivative (6g)HepG-2 (Liver)~7 µg/mL[9]
2-(Hydrazinyl)-1,3-thiazole Analog (4)MCF-7 (Breast)5.73[3]
1-Benzyl-5-bromo-3-(thiazolyl)hydrazonoindolin-2-one (7d)MCF-7 (Breast)2.93[6]
2-Arylthiazole-5-carboxamideA-549 (Lung)Moderate Activity[12]

These data indicate that thiazole derivatives can exhibit potent and selective anticancer activity.[2][3] For instance, certain compounds show high potency against aggressive breast cancer cell lines like MCF-7 and MDA-MB-231, while others are effective against liver (HepG-2) or colorectal (HCT-116) cancer cells.[4][5][9] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways necessary for cancer cell proliferation and survival.[5][10]

Conclusion and Future Perspectives

This compound is a powerful and commercially available building block for the synthesis of novel anticancer compounds. The protocols detailed in this application note for synthesizing hydrazones and executing Suzuki cross-coupling reactions provide a reliable foundation for generating structurally diverse libraries for high-throughput screening. The consistent reports of significant cytotoxic activity from thiazole derivatives underscore the therapeutic potential of this scaffold.

Future work should focus on expanding the diversity of the synthesized libraries by exploring other cross-coupling reactions (e.g., Sonogashira, Heck), modifying the acetyl group into different heterocyclic systems, and performing in-depth mechanistic studies to identify the specific molecular targets of the most potent compounds. Combining these synthetic strategies with computational modeling and in-silico screening can further accelerate the discovery of next-generation thiazole-based anticancer drugs.[5]

References

The Strategic Role of 1-(2-Bromothiazol-5-yl)ethanone in the Synthesis of Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole ring is a privileged scaffold in modern agrochemical discovery, lending potent biological activity to a host of commercially significant insecticides and fungicides. Among the versatile building blocks used to construct these complex molecules, 1-(2-Bromothiazol-5-yl)ethanone emerges as a strategic starting material. Its bifunctional nature—a reactive ketone and a modifiable carbon-bromine bond—offers synthetic chemists a powerful handle to elaborate the thiazole core into high-value agrochemical intermediates. This document provides an in-depth guide for researchers on leveraging this key raw material, focusing on its conversion to a pivotal intermediate for the synthesis of leading neonicotinoid insecticides, Thiamethoxam and Clothianidin.

While direct synthesis routes from this compound to final agrochemical products are not the most commonly cited in patent literature, its intrinsic value lies in its efficient conversion to 2-chloro-5-(chloromethyl)thiazole, the immediate thiazole precursor for these blockbuster insecticides.[1] This note will elucidate this critical transformation and then provide detailed, field-proven protocols for the subsequent synthesis of Thiamethoxam and Clothianidin.

Part 1: From Starting Material to Key Intermediate: The Synthesis of 2-chloro-5-(chloromethyl)thiazole

The journey from this compound to the neonicotinoid core structure involves a multi-step synthetic sequence. The primary objective is the transformation of the acetyl group at the 5-position into a chloromethyl group and the substitution of the bromine atom at the 2-position with chlorine. This pathway is designed to maximize yield and purity, ensuring the intermediate is suitable for the subsequent coupling reactions.

Logical Workflow for Intermediate Synthesis

The following diagram outlines the strategic conversion of this compound to the crucial intermediate, 2-chloro-5-(chloromethyl)thiazole.

G A This compound B 1-(2-Bromothiazol-5-yl)ethanol A->B Reduction (e.g., NaBH4) C 2-Bromo-5-(chloromethyl)thiazole B->C Chlorination (e.g., SOCl2) D 2-Chloro-5-(chloromethyl)thiazole (Key Intermediate) C->D Halogen Exchange (e.g., CuCl) G cluster_0 Thiamethoxam Synthesis A 2-Chloro-5-(chloromethyl)thiazole C Thiamethoxam A->C plus + A->plus B 3-Methyl-4-nitroimino- perhydro-1,3,5-oxadiazine B->C plus->B reaction_conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Phase Transfer Catalyst plus->reaction_conditions reaction_conditions->C G cluster_1 Clothianidin Synthesis A 2-Chloro-5-(chloromethyl)thiazole C Clothianidin A->C plus + A->plus B N-methyl-N'-nitroguanidine B->C plus->B reaction_conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) plus->reaction_conditions reaction_conditions->C

References

Application Notes and Protocols for the Synthesis of Thiazole-Based Hole Transport Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Thiazole Derivatives in Hole Transport Materials

In the rapidly advancing field of organic electronics, particularly in the domain of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the rational design of efficient hole transport materials (HTMs) is a critical determinant of device performance and stability. Among the diverse array of heterocyclic scaffolds explored, thiazole and its fused derivatives, such as thiazolo[5,4-d]thiazole (TT), have emerged as a highly promising class of building blocks for HTMs.

The inherent electron-deficient nature of the thiazole ring, coupled with its rigid and planar structure, facilitates strong intermolecular π-π stacking, which is conducive to efficient charge transport.[1] Furthermore, the synthetic versatility of the thiazole core allows for the facile introduction of various electron-donating peripheral groups, enabling the fine-tuning of crucial optoelectronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, hole mobility, and thermal stability.[2] This strategic molecular engineering is paramount for achieving optimal energy level alignment with the perovskite absorber layer, which in turn minimizes voltage losses and enhances hole extraction efficiency in PSCs.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of thiazole-based HTMs. It is intended for researchers, chemists, and materials scientists engaged in the development of next-generation optoelectronic devices. The protocols described herein are based on established and validated synthetic methodologies, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and innovate.

Rationale for Employing Thiazole Derivatives in Hole Transport Materials

The incorporation of thiazole moieties into HTM architectures offers several distinct advantages that contribute to their superior performance in optoelectronic devices:

  • Tunable Electronic Properties: The electron-deficient thiazole core can be strategically functionalized with various electron-donating units (e.g., triphenylamine, carbazole, phenothiazine) to precisely control the HOMO and LUMO energy levels.[2] This allows for meticulous energy level alignment with the valence band of the perovskite absorber, a crucial factor for efficient hole injection and minimizing energy loss at the HTM/perovskite interface.

  • Enhanced Hole Mobility: The planarity and rigidity of the thiazole and particularly the thiazolo[5,4-d]thiazole backbone promote ordered molecular packing in the solid state. This facilitates efficient intermolecular π-π stacking, creating pathways for rapid charge hopping and resulting in high hole mobilities. For instance, some thiazolo[5,4-d]thiazole derivatives have exhibited hole mobilities in the range of 10⁻⁵ to 10⁻³ cm² V⁻¹ s⁻¹.

  • Improved Thermal and Morphological Stability: The fused aromatic ring system of thiazolo[5,4-d]thiazole imparts significant thermal stability to the resulting HTMs. High glass transition temperatures (Tg) and decomposition temperatures (Td) are often observed, which are critical for the long-term operational stability of solar cell devices under thermal stress.

  • Cost-Effective Synthesis: Many synthetic routes to thiazole-based HTMs, such as the one-pot condensation of dithiooxamide with aldehydes, are relatively straightforward and can utilize commercially available starting materials, offering a potential cost advantage over more complex HTM structures.[3]

Synthetic Methodologies for Thiazole-Based Hole Transport Materials

Several synthetic strategies can be employed to construct thiazole-containing HTMs. The choice of method often depends on the desired molecular architecture, scalability, and the availability of starting materials. The following sections provide detailed protocols for the most common and effective approaches.

Protocol 1: One-Pot Condensation for Symmetrical 2,5-Diaryl-Thiazolo[5,4-d]thiazoles

This method is a straightforward and widely used approach for synthesizing symmetrical thiazolo[5,4-d]thiazole derivatives. It involves the double condensation of dithiooxamide with two equivalents of an aromatic aldehyde.

Reaction Scheme:

G reagent1 2 x Ar-CHO plus1 + reagent1->plus1 reagent2 Dithiooxamide reagent2->plus1 product Ar-TT-Ar plus1->product [O] conditions Solvent (e.g., DMF) Reflux

Figure 1: General reaction scheme for the one-pot synthesis of symmetrical thiazolo[5,4-d]thiazoles.

Materials:

  • Aromatic aldehyde (e.g., 4-(diphenylamino)benzaldehyde) (2.2 equivalents)

  • Dithiooxamide (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Glassware for column chromatography

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic aldehyde (2.2 eq.) and dithiooxamide (1.0 eq.) in anhydrous DMF.

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 150-155 °C for DMF) and maintain this temperature with vigorous stirring for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing an excess of deionized water with stirring. This will cause the crude product to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with generous amounts of deionized water and then cold ethanol to remove residual DMF and unreacted starting materials.

  • Drying: Dry the collected solid in a vacuum oven at 60-80 °C overnight.

  • Purification by Column Chromatography:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., dichloromethane or ethyl acetate). The exact solvent system will depend on the polarity of the synthesized compound and should be determined by TLC analysis.

    • Collect the fractions containing the pure product.

  • Final Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified thiazolo[5,4-d]thiazole-based HTM.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex and unsymmetrical thiazole-based HTMs, palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings are indispensable tools. These reactions allow for the precise formation of carbon-carbon bonds between a thiazole core and various aryl or heteroaryl moieties.[4][5][6]

The Suzuki coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base.

Reaction Scheme:

G reagent1 Thiazole-X (X = Br, I) plus1 + reagent1->plus1 reagent2 Ar-B(OH)2 reagent2->plus1 product Thiazole-Ar plus1->product conditions Pd Catalyst Base, Solvent

Figure 2: General reaction scheme for the Suzuki cross-coupling reaction.

Materials:

  • Halogenated thiazole derivative (e.g., 2,5-dibromothiazolo[5,4-d]thiazole) (1.0 equivalent)

  • Arylboronic acid (2.2 equivalents for disubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water (if using an aqueous base solution)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated thiazole derivative (1.0 eq.), the arylboronic acid (2.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure coupled product.

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. While effective, it's important to note the toxicity of organotin reagents, and appropriate safety precautions must be taken.[5][6][7]

Reaction Scheme:

G reagent1 Thiazole-X (X = Br, I) plus1 + reagent1->plus1 reagent2 Ar-Sn(Alkyl)3 reagent2->plus1 product Thiazole-Ar plus1->product conditions Pd Catalyst Solvent

Figure 3: General reaction scheme for the Stille cross-coupling reaction.

Materials:

  • Halogenated thiazole derivative (1.0 equivalent)

  • Organostannane reagent (e.g., aryltributyltin) (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, THF, DMF)

  • Optional: Additives like CuI or CsF to enhance the reaction rate.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the halogenated thiazole derivative (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in the anhydrous, degassed solvent.

  • Reagent Addition: Add the organostannane reagent (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for 12-48 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up:

    • After cooling to room temperature, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides.

    • Filter the mixture through a pad of Celite and wash with an organic solvent.

    • Extract the filtrate with an appropriate organic solvent, and wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired thiazole-based HTM.

Characterization of Thiazole-Based Hole Transport Materials

Thorough characterization is essential to confirm the chemical identity, purity, and relevant physicochemical properties of the synthesized HTMs. The following techniques are routinely employed:

Technique Purpose and Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the chemical structure of the synthesized molecule by providing information about the chemical environment of hydrogen and carbon atoms. Integral values in ¹H NMR can confirm the relative number of protons, and coupling patterns can elucidate the connectivity of atoms.
Mass Spectrometry (MS) Determines the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, further validating the molecular formula.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the HTM by measuring its weight loss as a function of temperature. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key parameter for assessing the material's suitability for device fabrication and operation.
Differential Scanning Calorimetry (DSC) Identifies thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). A high Tg is desirable for HTMs as it indicates good morphological stability at elevated temperatures, preventing crystallization and degradation of the thin film in a device.
Cyclic Voltammetry (CV) An electrochemical technique used to determine the HOMO and LUMO energy levels of the HTM. The oxidation and reduction potentials are measured, from which the energy levels can be calculated relative to a reference standard. This information is crucial for assessing the energy level alignment with the perovskite layer.
UV-Visible Spectroscopy Investigates the light absorption properties of the HTM. A wide optical bandgap is generally preferred for HTMs to ensure transparency in the visible region, allowing maximum light to reach the perovskite absorber layer.
Photoluminescence (PL) Spectroscopy Can be used to study charge transfer processes at the HTM/perovskite interface. Quenching of the perovskite's photoluminescence upon deposition of the HTM layer indicates efficient hole extraction.

Performance of Thiazole-Based HTMs in Perovskite Solar Cells

The ultimate validation of a newly synthesized HTM is its performance in a functional solar cell device. The table below summarizes the key performance parameters for a selection of thiazole-based HTMs reported in the literature, demonstrating their potential to achieve high power conversion efficiencies.

HTM Name/Structure HOMO (eV) Hole Mobility (cm² V⁻¹ s⁻¹) PCE (%) Voc (V) Jsc (mA cm⁻²) FF
TAZ-[MeOTPATh]₂[8]-5.102.5 x 10⁻⁴14.41.0021.80.66
Thiazo-II[2]-5.252.26 x 10⁻⁴10.600.955--
AZO-I[9]-4.972.0 x 10⁻⁶12.61.0020.10.66
AZO-II[9]-4.942.0 x 10⁻⁵14.00.9521.60.71
ADT-TPA[1]-5.191.1 x 10⁻⁴17.6---

Note: The performance of solar cells is highly dependent on the specific device architecture, perovskite composition, and fabrication conditions. The values presented here are for comparative purposes.

Conclusion and Future Outlook

Thiazole derivatives represent a versatile and highly promising platform for the design and synthesis of efficient and stable hole transport materials. The synthetic protocols detailed in this guide, from straightforward one-pot condensations to more intricate palladium-catalyzed cross-couplings, provide researchers with a robust toolkit for creating novel HTM structures with tailored properties. The compelling performance data of existing thiazole-based HTMs underscore their potential to contribute significantly to the advancement of perovskite solar cell technology.

Future research in this area will likely focus on the development of novel thiazole-based architectures with even higher hole mobilities and optimized energy levels for next-generation wide-bandgap perovskite absorbers. Furthermore, enhancing the long-term stability of these materials and developing more cost-effective and environmentally friendly synthetic routes will be crucial for their eventual commercialization. The continued exploration of the rich chemical space offered by thiazole derivatives holds great promise for unlocking further improvements in the efficiency and durability of organic electronic devices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-(2-Bromothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction of 1-(2-Bromothiazol-5-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this specific and sometimes challenging substrate. Here, we move beyond generic protocols to provide in-depth, mechanistically-grounded troubleshooting advice to enhance your reaction yields, purity, and reproducibility.

Introduction: Understanding the Substrate's Challenges

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The thiazole ring, a common scaffold in pharmaceuticals, is an electron-deficient heterocycle. The bromine at the 2-position is susceptible to oxidative addition by the palladium catalyst, which is the desired reactivity. However, the presence of the acetyl group at the 5-position further modulates the electronic properties of the ring and can influence catalyst activity and side reactions. The Lewis basic nitrogen and sulfur atoms of the thiazole ring can also interact with the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle inactive species.[1] This guide will address these specific issues in a practical question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no conversion of the starting material. What are the primary factors to investigate?

A1: Low conversion is a common issue and often points to problems in one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[2][3]

  • Catalyst Activity and Atmosphere: Ensure your palladium catalyst is active and the reaction is performed under a strictly inert atmosphere. Oxygen can lead to the homocoupling of the boronic acid and the formation of palladium black, which is an inactive form of the catalyst.[4][5][6] All solvents and reagents should be thoroughly degassed.

  • Base Selection: The choice of base is critical as it facilitates the transmetalation step by activating the boronic acid.[7] For this substrate, a moderately strong base is often a good starting point. If you are using a weaker base like Na₂CO₃ and seeing poor results, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[6][8] The solubility of the base can also play a role; K₃PO₄ is often a good choice in many solvent systems.

  • Solvent System: The polarity and coordinating ability of the solvent can significantly impact the reaction. A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is common for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.[2] If solubility is an issue, consider alternative solvents like DMF or toluene.[2][9]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a frequent byproduct and is primarily caused by oxidative conditions.[4][5][10]

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is of high quality. Pre-catalysts like Pd(dppf)Cl₂ can sometimes offer better control.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is standard, but a large excess can sometimes increase the rate of homocoupling.

Q3: Dehalogenation of my this compound starting material is a major side product. What is causing this and how can I prevent it?

A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is another common side reaction.[4] It typically occurs after the oxidative addition step.

  • Source of Hydride: The hydride source can be trace amounts of water, the solvent (especially alcohols), or certain bases. If using an amine base, it can also be a source of hydride.[4]

  • Reaction Conditions: Running the reaction at lower temperatures, if feasible, can sometimes reduce the rate of dehalogenation relative to the desired coupling.

  • Ligand Choice: The ligand on the palladium catalyst can influence the propensity for dehalogenation. If you are using a simple phosphine ligand, consider switching to a more specialized ligand, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos), which can promote the desired reductive elimination over side reactions.[6]

Q4: The reaction is sluggish and requires high temperatures and long reaction times. How can I accelerate the reaction?

A4: Slow reaction rates are often due to a slow oxidative addition or transmetalation step.

  • Ligand Effects: The use of electron-rich and bulky phosphine ligands can significantly accelerate the oxidative addition and reductive elimination steps.[11][12] Consider ligands like P(t-Bu)₃ or Buchwald's biarylphosphine ligands.[13]

  • Catalyst Loading: While increasing catalyst loading can improve the reaction rate, it is often more efficient to optimize the ligand and other conditions first. A typical catalyst loading is in the range of 1-5 mol%.[14]

  • Choice of Boronic Acid vs. Ester: Boronic acids are generally more reactive than their corresponding boronate esters.[13] However, boronate esters (e.g., pinacol esters) can be more stable and less prone to protodeboronation.

Experimental Protocols and Data

General Starting Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Troubleshooting Guide for Common Issues
IssuePotential Cause(s)Recommended Action(s)
Low Conversion Inactive catalyst, poor degassing, inappropriate base or solvent.Use a fresh catalyst, ensure rigorous degassing, screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, THF/H₂O, DMF).
Homocoupling Presence of oxygen.Thoroughly degas all solvents and the reaction mixture.
Dehalogenation Hydride source (water, solvent, base).Use anhydrous solvents, consider a non-hydridic base, and try a more robust ligand.
Slow Reaction Slow oxidative addition or transmetalation.Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), increase temperature, or use a boronic acid instead of an ester.
Protodeboronation Presence of water or acidic protons.Use anhydrous conditions and a non-hydroxide base.

Visualizing the Workflow

Logical Flow for Troubleshooting a Failed Suzuki Coupling

G start Reaction Failure (Low Yield / No Product) check_reagents Verify Reagent Quality (Catalyst, Base, Solvents) start->check_reagents check_reagents->start Reagents Expired check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge Flask) check_reagents->check_atmosphere Reagents OK check_atmosphere->start Oxygen Leak optimize_base Optimize Base (e.g., K₂CO₃ -> K₃PO₄, Cs₂CO₃) check_atmosphere->optimize_base Atmosphere OK optimize_solvent Optimize Solvent System (e.g., Dioxane/H₂O, THF/H₂O, DMF) optimize_base->optimize_solvent Still Low Yield success Successful Coupling optimize_base->success Improvement Seen optimize_ligand Optimize Ligand (e.g., PPh₃ -> Buchwald Ligands) optimize_solvent->optimize_ligand Still Low Yield optimize_solvent->success Improvement Seen optimize_temp Adjust Temperature optimize_ligand->optimize_temp Still Low Yield optimize_ligand->success Improvement Seen optimize_temp->success Improvement Seen

Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OR)₃]⁻ pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.[2][3]

References

Technical Support Center: Catalyst Selection for Sonogashira Coupling of 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in Sonogashira coupling reactions involving 2-bromothiazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format to address specific challenges you may encounter during your experiments.

Introduction to Sonogashira Coupling with 2-Bromothiazoles

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions.[1][3][4] When working with heteroaryl halides like 2-bromothiazoles, careful selection of the catalyst system is crucial for a successful and high-yielding reaction. Thiazole moieties are common in biologically active molecules, making this specific coupling a key step in many synthetic routes.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling of 2-bromothiazole is giving low to no yield. What are the most critical factors to check first?

A: When a Sonogashira reaction with 2-bromothiazole fails, the primary suspects are the catalyst's activity, the quality of reagents, and the reaction atmosphere.[6]

  • Catalyst System: Ensure your palladium catalyst and copper co-catalyst (if used) are active. Palladium(0) catalysts can be sensitive to air and may degrade over time.[7][8] Using a fresh, high-quality catalyst is paramount.

  • Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen).[8][9] Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and can deactivate the palladium catalyst.[6][8] Thoroughly degassing your solvents and reagents is a critical step.[8]

  • Reagent Purity: Impurities in your 2-bromothiazole, alkyne, or solvent can poison the catalyst.[6] Ensure all reagents are pure and solvents are anhydrous.[8]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.[8]

  • Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction.[8]

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[3][8] These reactions often require a more active palladium/ligand system but can result in a cleaner reaction profile.[3][8]

  • Amine Base Quality: Use a high-purity, degassed amine base. Some amines can contain impurities that facilitate homocoupling.

Q3: What is the best palladium catalyst and ligand combination for coupling with a 2-bromothiazole?

A: The choice of catalyst and ligand is highly dependent on the specific alkyne and reaction conditions. However, some general guidelines can be followed.

For heteroaryl bromides like 2-bromothiazole, bulky and electron-rich phosphine ligands often give the best results.[10] These ligands promote the formation of a highly active, monoligated palladium(0) species, which is crucial for the oxidative addition step with the electron-deficient 2-bromothiazole.[10]

Catalyst/PrecatalystLigandKey Advantages
Pd(PPh₃)₄TriphenylphosphineCommonly used, but can be less effective for challenging substrates.[7]
PdCl₂(PPh₃)₂TriphenylphosphineAn air-stable Pd(II) precatalyst that is reduced in situ.[1]
Pd(OAc)₂ / Pd₂(dba)₃Biarylphosphine Ligands (e.g., cataCXium® Plntb)Often show high turnover numbers and broad functional group tolerance.[11]
[DTBNpP]Pd(crotyl)ClDTBNpPAir-stable, monoligated precatalyst for room-temperature, copper-free couplings.[7]
Q4: My reaction turns black, and I see a precipitate. What does this mean?

A: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst.[6] This can be caused by:

  • Impurities: Traces of oxygen or other impurities can lead to catalyst decomposition.[6]

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[6][12]

  • High Temperatures: Excessive heat can cause the catalyst to agglomerate and precipitate.[13]

To mitigate this, ensure rigorous inert conditions, use high-purity reagents and solvents, and consider optimizing the reaction temperature.

Q5: Should I use a copper co-catalyst? What are the pros and cons?

A: The use of a copper(I) co-catalyst, typically CuI, is the traditional approach for Sonogashira couplings.

  • Pros: The copper co-catalyst accelerates the reaction, often allowing for milder conditions (e.g., lower temperatures).[1][2] It facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[1]

  • Cons: The primary drawback is the promotion of the unwanted Glaser homocoupling of the alkyne, especially if oxygen is not rigorously excluded.[3][8] This can lead to lower yields of the desired product and purification challenges. Copper toxicity can also be a concern in pharmaceutical applications.[3]

Recommendation: For many applications, especially in pharmaceutical development, copper-free conditions are preferred to avoid homocoupling and simplify purification.[3][7] This often requires a more sophisticated and active palladium-ligand system.[8]

Experimental Protocols

General Procedure for Copper-Catalyzed Sonogashira Coupling of 2-Bromothiazole

This is a general protocol and may require optimization for specific substrates.[14]

  • Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-bromothiazole (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite. Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Catalytic Cycles

Classic Sonogashira Catalytic Cycle (Copper-Catalyzed)

The reaction proceeds through two interconnected catalytic cycles.[1]

Caption: Simplified mechanism of the copper-catalyzed Sonogashira coupling.

Copper-Free Sonogashira Mechanism

In the absence of copper, the mechanism is thought to involve a tandem Pd/Pd cycle where a Pd(II) species fulfills the role of activating the alkyne.[15]

Copper_Free_Sonogashira cluster_alkyne Alkyne Activation Cycle Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)Lₙ(Br) (Oxidative Addition) Pd0->OxAdd Ar-Br Transmetalation Pd/Pd Transmetalation OxAdd->Transmetalation Alkyne_Activation [Pd(II)-alkyne complex] Alkyne_Activation->Transmetalation Reductive_Elimination Ar-C≡CR (Reductive Elimination) Transmetalation->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Pd(0) Alkyne R-C≡C-H Alkyne->Alkyne_Activation + [Pd(II)], Base Base Base Pd_Base_Complex [Pd(II)(Base)Lₙ]

Caption: Conceptual overview of a copper-free Sonogashira pathway.

References

Technical Support Center: Solvent Effects in Buchwald-Hartwig Amination of Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of solvent effects in the Buchwald-Hartwig amination of thiazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet powerful, cross-coupling reaction. Thiazoles, as electron-deficient and coordinating heterocycles, present unique challenges that are often directly modulated by the reaction solvent.[1][2] This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific problems you may be encountering in the lab. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction shows low to no conversion, even at elevated temperatures. What's the most likely solvent-related cause?

A1: The most probable cause is catalyst inhibition or deactivation, a common issue with coordinating N-heterocycles like thiazoles.[2][3] The thiazole nitrogen and/or sulfur can chelate the palladium catalyst, forming a stable, off-cycle complex that is catalytically inactive.

  • Causality: Your choice of solvent can dramatically exacerbate this problem. Highly polar, coordinating solvents (e.g., DMF, DMAc, NMP) can themselves coordinate to the palladium center.[4][5] This can either stabilize the inactive catalyst-substrate complex or compete with the ligand and amine for coordination, thereby slowing down or halting the catalytic cycle.[6] Nonpolar solvents are known to resist the formation of new charges, which can influence the favorability of different mechanistic pathways.[7][8]

  • Troubleshooting Steps:

    • Switch to a Non-Coordinating Solvent: Immediately switch to a nonpolar, non-coordinating solvent. Toluene and 1,4-dioxane are the most common and effective choices for Buchwald-Hartwig aminations.[9][10] Toluene is often preferred due to its high boiling point and good balance of solubility for many organic substrates.

    • Check Reagent Solubility: One of the most common reasons for reaction failure is poor solubility of the reagents, especially the inorganic base.[11] While switching to toluene, ensure your amine and thiazole halide are sufficiently soluble. If not, a mixture of solvents or a different non-coordinating solvent like CPME or t-amyl alcohol might be necessary.[12]

    • Re-evaluate Your Ligand: While a solvent issue, the problem is linked to catalyst stability. The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is critical.[13][14] These ligands create a sterically hindered environment around the palladium that can disfavor substrate coordination and promote the desired reductive elimination step.[15]

Q2: I'm observing significant amounts of hydrodehalogenation (replacement of the halide with hydrogen) of my thiazole starting material. How is the solvent involved?

A2: Hydrodehalogenation is typically a result of a competing β-hydride elimination pathway or other decomposition routes. The solvent plays a crucial role in mediating the relative rates of productive C-N bond formation versus these undesired side reactions.

  • Causality: This issue can be linked to the stability of key intermediates in the catalytic cycle.[15] Protic solvents or the presence of water can be a source of protons. More importantly, the solvent's polarity and coordinating ability can influence the lifetime of palladium-hydride species, which are often implicated in hydrodehalogenation. In some systems, polar solvents can stabilize charged intermediates that may be more prone to decomposition pathways.[16]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use a dry, high-purity, anhydrous solvent. It is recommended to use freshly distilled solvents or unopened Sure/Seal™ bottles under an inert atmosphere.

    • Solvent Choice: As with low conversion, nonpolar aprotic solvents like toluene, xylene, or dioxane are generally preferred.[17] These solvents are less likely to promote side reactions involving charged intermediates or protonolysis.

    • Base Selection: The choice of base is intrinsically linked to this problem. If you are using a hydroxide or carbonate base in a solvent that can facilitate its dissolution and reactivity, you may increase the risk of hydrodehalogenation. Consider switching to a non-nucleophilic alkoxide base like NaOtBu or LHMDS, which are highly effective in nonpolar solvents like toluene.[11][12]

Q3: My reaction works, but the yield is inconsistent and difficult to reproduce. Could the solvent be the culprit?

A3: Absolutely. Reproducibility issues in Buchwald-Hartwig aminations are very often traced back to the solvent.[18]

  • Causality: The Buchwald-Hartwig amination is highly sensitive to the quality of the reagents and solvents.[18] Trace impurities, particularly water or oxygen, can significantly impact catalyst activity. Furthermore, different grades or suppliers of solvents may contain different stabilizers or impurity profiles that can affect the reaction. For instance, ethers like THF and dioxane can contain peroxide impurities if not stored properly, which will degrade the phosphine ligands and the catalyst.

  • Troubleshooting Steps:

    • Standardize Solvent Source and Handling: Use the same high-purity, anhydrous grade of solvent from the same supplier for all experiments. Degas the solvent thoroughly before use by sparging with nitrogen or argon for 15-30 minutes.

    • Use a Pre-catalyst: Instead of generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand, use a well-defined, air-stable pre-catalyst (e.g., XPhos Pd G3). These pre-catalysts are activated under the reaction conditions by the base, leading to more consistent formation of the active catalytic species and improving reproducibility.[12]

    • Control Reaction Headspace: Ensure the reaction is run under a strictly inert atmosphere (nitrogen or argon) for the entire duration.

Frequently Asked Questions (FAQs)

Q4: Why are polar aprotic solvents like DMF and DMSO generally poor choices for the amination of thiazoles?

A4: The primary reason is competitive coordination. Thiazoles are Lewis basic heterocycles. Solvents like DMF and DMSO are also excellent ligands for palladium. This creates a competitive environment where the solvent and the thiazole substrate can bind to the palladium center, inhibiting the necessary steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[4][6] In non-coordinating solvents like toluene, the palladium catalyst is more available to participate in the desired reaction pathway.[7][8]

Q5: Are there any situations where a polar solvent might be beneficial?

A5: While less common for challenging heterocycles like thiazoles, polar solvents can sometimes accelerate certain steps of the catalytic cycle. For example, the oxidative addition of aryl triflates often proceeds faster in polar solvents because it involves a polar, nucleophilic displacement mechanism with a highly polar transition state.[16] However, for thiazole halides (chlorides, bromides), the risk of catalyst inhibition usually outweighs any potential benefit. If your starting materials have extremely poor solubility in nonpolar solvents, you might consider a less coordinating polar solvent like THF or 2-MeTHF, but toluene or dioxane should always be your starting point.[10][11]

Q6: How does solvent polarity influence the key steps of the catalytic cycle?

A6: Solvent polarity can impact the energetics of the transition states for both oxidative addition and reductive elimination.

  • Oxidative Addition (OA): For aryl halides, the OA step involves the cleavage of the C-X bond and formation of a Pd(II) species. The transition state can have significant charge separation, and polar solvents can stabilize this transition state, potentially increasing the rate of OA.[16]

  • Reductive Elimination (RE): This is the product-forming step. The polarity of the solvent can influence the ease with which the C-N bond is formed from the Pd(II)-amido complex. Computational studies have shown that the nature of the solvent can alter the stability of intermediates and the energy barriers for RE.[7][19]

The challenge is that the optimal solvent polarity for OA may not be the same as for RE, and for coordinating substrates like thiazoles, the detrimental effect of catalyst inhibition in polar, coordinating solvents is the dominant factor.

Data Summary: Solvent Selection Guide

The following table provides a summary of common solvents and their general suitability for the Buchwald-Hartwig amination of thiazoles.

SolventTypeDielectric Constant (Polarity)Coordinating AbilityBoiling Point (°C)Recommendation for Thiazole Amination
Toluene Aromatic2.4 (Low)Non-coordinating111Highly Recommended . Excellent first choice.[11]
1,4-Dioxane Ether2.2 (Low)Weakly Coordinating101Recommended . Good alternative to toluene.[20]
THF Ether7.6 (Medium)Coordinating66Use with Caution . Lower boiling point. Can be effective but risk of inhibition is higher than toluene.[12]
2-MeTHF Ether6.2 (Medium)Coordinating80Greener Alternative . Similar to THF, use with caution.
t-Amyl alcohol Alcohol5.8 (Medium)Protic, Coordinating102Situational . Can be useful for certain base/substrate combinations, but protic nature can be problematic.[12]
DMF Amide36.7 (High)Strongly Coordinating153Not Recommended . High risk of catalyst inhibition.[7][10]
DMAc Amide37.8 (High)Strongly Coordinating165Not Recommended . High risk of catalyst inhibition.
NMP Amide32.2 (High)Strongly Coordinating202Not Recommended . High risk of catalyst inhibition.

Visualization of Solvent Effects on the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The key steps where solvent can exert a significant influence are highlighted.

Buchwald_Hartwig_Cycle Figure 1: Solvent Influence on the Buchwald-Hartwig Catalytic Cycle cluster_inhibition Inhibition by Coordinating Solvents/Substrates Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex + Ar-X (Oxidative Addition) Affected by Polarity Inhibition_Node Inactive L-Pd(Solvent) or L-Pd(Thiazole) Complex Pd0->Inhibition_Node Competitive Coordination Amine_Complex [L-Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Complex + Amine-H (Ligand Exchange) OA_Complex->Inhibition_Node Competitive Coordination Amido_Complex L-Pd(II)(Ar)(Amine) Amido Complex Amine_Complex->Amido_Complex + Base (Deprotonation) Amido_Complex->Pd0 Reductive Elimination Affected by Polarity Product Ar-Amine Amido_Complex->Product

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle highlighting steps influenced by solvent and the potential for catalyst inhibition by coordinating species like thiazoles or polar aprotic solvents.

General Experimental Protocol

This protocol provides a starting point for the amination of a generic 2-halothiazole. Note: All manipulations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques or in a glovebox.

Reagents & Equipment:

  • 2-Halothiazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, if not using a pre-catalyst, 1.1-2.2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous Toluene (degassed)

  • Oven-dried glassware, stir bar, reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-halothiazole (1.0 equiv), the palladium pre-catalyst (e.g., 0.02 equiv), and the base (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Addition of Reagents: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Amine Addition: Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or CH₂Cl₂. Quench carefully by adding water or saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of 1-(2-Bromothiazol-5-yl)ethanone Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-(2-Bromothiazol-5-yl)ethanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these valuable heterocyclic compounds. Here, we address common challenges and provide practical, field-proven solutions to enhance the purity, yield, and efficiency of your separations.

Introduction: The Challenge of Purifying Thiazole Derivatives

This compound and its analogs are important intermediates in pharmaceutical synthesis. Their purification via column chromatography, while routine, presents specific challenges. The presence of a moderately polar thiazole ring, a bromine atom, and a ketone functional group results in a molecule susceptible to interactions with the stationary phase and potential degradation.[1][2] The nitrogen atom in the thiazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase. This can lead to poor peak shapes, tailing, and in some cases, irreversible adsorption of the compound onto the column.[1][3]

This guide provides a systematic approach to troubleshooting and optimizing the column chromatography process for these specific derivatives.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses common issues encountered during the purification of this compound derivatives.

dot

Caption: Troubleshooting workflow for column chromatography purification.

Question 1: My this compound derivative is showing poor separation from impurities on the column.

Answer:

Poor separation is often a result of an inappropriate solvent system or issues with the column packing. Here’s a systematic approach to resolve this:

  • Re-evaluate Your TLC: The ideal solvent system for column chromatography should give your target compound an Rf value between 0.25 and 0.35 on a TLC plate.[4] If the Rf is too high, the compound will elute too quickly with impurities. If it's too low, the band will broaden, leading to poor resolution.

  • Implement Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution is highly recommended.[5][6] Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column. For a moderately polar compound like a this compound derivative, a hexane/ethyl acetate or dichloromethane/ethyl acetate gradient is a good starting point.[7][8][9]

  • Check Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening, resulting in poor separation.[6][10] Ensure your column is packed uniformly, without any air bubbles. The "wet slurry" method is generally reliable for silica gel.[6]

Question 2: I'm experiencing low or no recovery of my product from the column.

Answer:

Low yield is a common and frustrating issue, often pointing to strong interactions between your compound and the stationary phase.

  • Suspect Irreversible Adsorption: The basic nitrogen of the thiazole ring can strongly adsorb to the acidic silanol groups of silica gel, preventing elution.[1][11]

    • Solution 1: Deactivate the Silica Gel: Before packing the column, you can rinse the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.[5][12] This will neutralize the acidic sites and reduce strong adsorption.

    • Solution 2: Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[12][13] However, be aware that alumina has its own unique separation characteristics, so you will need to re-optimize your solvent system using TLC with alumina plates.

  • Consider Solubility Issues During Loading: If your compound is not fully dissolved in the initial mobile phase when you load it onto the column, it can precipitate at the top, leading to poor elution.

    • Solution: Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[14] Carefully add this powder to the top of your packed column. This ensures your compound is evenly distributed and starts the separation process adsorbed to the stationary phase.[6][14]

Question 3: My product appears to be degrading on the column, as indicated by new spots on the TLC of the collected fractions.

Answer:

Degradation on the column is often due to the acidic nature of silica gel or prolonged exposure to the stationary phase.

  • Minimize Contact Time: A faster flow rate, such as in flash column chromatography, can reduce the time your compound spends on the column, thereby minimizing degradation.[14][15] However, an excessively high flow rate can compromise separation.[14]

  • Deactivate the Stationary Phase: As mentioned for low yield, neutralizing the acidic sites on silica gel with a base like triethylamine can prevent acid-catalyzed degradation of sensitive compounds.[5][12]

  • Check for Photodegradation: Some thiazole derivatives can be sensitive to light.[16][17] While less common during the timeframe of a column run, it's good practice to protect your column from direct, strong light, especially if the purification is lengthy.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: Silica gel (60-120 or 230-400 mesh) is the most common and cost-effective choice.[6] However, due to the potential for strong interaction with the basic nitrogen of the thiazole ring, neutral alumina can be a better alternative if you experience significant tailing or low recovery on silica.[12][13] For acid-sensitive derivatives, deactivated silica gel is also an excellent option.[5]

Q2: How do I choose the right solvent system?

A2: Thin-Layer Chromatography (TLC) is indispensable for selecting the right solvent system.[4][18][19] The goal is to find a solvent or solvent mixture that provides a good separation of your target compound from impurities and gives your product an Rf of approximately 0.25-0.35.[4] A good starting point for these moderately polar compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7][18]

Q3: Should I use isocratic or gradient elution?

A3: For complex mixtures with components of varying polarities, gradient elution is generally superior.[5][6] It allows for the efficient removal of both non-polar and polar impurities, leading to a cleaner final product. Isocratic elution can be effective for simpler purifications where the impurities have significantly different polarities from the desired product.[6]

Q4: How much silica gel should I use?

A4: A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight.[13] For difficult separations, a higher ratio (e.g., 100:1) may be necessary.

Summary of Key Chromatography Parameters

ParameterRecommendation for this compound DerivativesRationale
Stationary Phase Silica Gel (230-400 mesh for flash) or Neutral AluminaSilica is standard, but alumina or deactivated silica can mitigate issues with the basic thiazole nitrogen.[1][12]
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/Ethyl AcetateThese solvent systems offer a good polarity range for separating moderately polar heterocyclic compounds.[7][9]
Elution Mode Gradient ElutionMore effective for separating complex mixtures with varying polarities.[5][6]
Sample Loading Dry LoadingRecommended if the compound has limited solubility in the initial mobile phase to prevent precipitation.[14]
Additives 0.1-1% Triethylamine in the mobile phaseNeutralizes acidic sites on silica gel, reducing tailing and potential degradation.[5][12]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of a this compound derivative.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (e.g., 50g for 1g of crude product).

  • Add the initial, least polar solvent of your gradient (e.g., 10% ethyl acetate in hexane) to create a pourable slurry.

2. Packing the Column:

  • Secure a glass column vertically. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[14]

  • Add a protective layer of sand on top of the silica bed.

3. Sample Loading (Dry Loading Method):

  • Dissolve your crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[14]

  • Carefully add this powder onto the top layer of sand in your packed column, creating a uniform layer.

4. Elution:

  • Carefully add your initial, least polar eluent to the column.

  • Apply gentle air pressure to the top of the column to begin the elution process (flash chromatography).

  • Start collecting fractions. The size of the fractions will depend on the size of your column.[14]

  • Gradually increase the polarity of your eluent according to your pre-determined gradient (e.g., increase the percentage of ethyl acetate in hexane).

  • Monitor the collected fractions by TLC to identify which ones contain your purified product.

5. Product Isolation:

  • Combine the pure fractions containing your desired product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

References

Technical Support Center: Recrystallization of 1-(2-Bromothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Bromothiazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline products.

Introduction

Recrystallization is a critical purification technique for solid organic compounds like this compound. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] A successful recrystallization yields a product with high purity and a well-defined crystalline structure. However, challenges such as oiling out, poor recovery, or failure to crystallize are common. This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.

Q1: My product is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:

  • Increase the amount of solvent: The oil may be a highly concentrated solution. Adding more hot solvent can sometimes dissolve the oil, and upon slow cooling, crystals may form.

  • Lower the temperature of dissolution: Try using a larger volume of solvent and dissolving your compound at a temperature below its melting point.

  • Change the solvent system: The polarity of the solvent may be too similar to your compound. Consider a less polar solvent or a solvent mixture. For a ketone-containing compound like this, a mixture of a good solvent (like acetone or ethanol) and a poor solvent (like hexane or water) can be effective.[2]

  • Promote slow cooling: Rapid cooling encourages oil formation. Ensure the hot, saturated solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A2: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited. Here's what you can do:

  • Induce crystallization:

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound. Be cautious not to evaporate too much, as this can cause the impurities to precipitate as well.

  • Try a different solvent system: The current solvent may be too good at dissolving your compound, even at low temperatures. Experiment with solvents in which your compound has lower solubility at room temperature.

Q3: The purity of my recrystallized product has not significantly improved. How can I enhance purification?

A3: This suggests that the chosen solvent does not effectively differentiate between your product and the impurities.

  • Select a more appropriate solvent: An ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[1]

  • Perform a hot filtration: If impurities are insoluble in the hot solvent, they can be removed by filtering the hot, saturated solution before allowing it to cool.

  • Consider a second recrystallization: A second recrystallization using the same or a different solvent system can further enhance purity.

  • Wash the crystals properly: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[1]

Q4: My final yield is very low. How can I improve the recovery of my product?

A4: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling for an insufficient amount of time: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Premature crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Inappropriate solvent choice: A solvent in which your compound has high solubility at low temperatures will result in a poor yield.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common recrystallization problems.

Caption: A troubleshooting flowchart for the recrystallization of this compound.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent is critical and may require small-scale trials to determine the optimal system.

1. Solvent Selection:

  • Based on the structure of this compound (containing a ketone and a heterocyclic aromatic ring), suitable solvent systems could include:

    • Ethanol

    • Isopropanol

    • Ethanol/Water mixture

    • Acetone/Hexane mixture

    • Toluene

  • Perform small-scale solubility tests with a few milligrams of your crude product in about 0.5 mL of each potential solvent to identify a solvent that dissolves the compound when hot but not when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring.

  • Continue adding small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Cover the flask and allow the clear solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven to remove any remaining solvent.

7. Purity Assessment:

  • Assess the purity of the recrystallized product by techniques such as melting point determination, Thin-Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).

Data Presentation: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA good general-purpose solvent for many organic compounds.[2]
Isopropanol82PolarSimilar to ethanol, can sometimes offer different solubility characteristics.
Water100Very PolarCan be used as an anti-solvent with a more organic solvent like ethanol.[2]
Acetone56Polar AproticA good solvent for many ketones. Its low boiling point makes it easy to remove.
Hexane69NonpolarOften used as an anti-solvent with more polar solvents like acetone or ethyl acetate.[2]
Toluene111NonpolarCan be effective for aromatic compounds.

Principles of Recrystallization Workflow

The following diagram illustrates the key stages and decision points in a typical recrystallization experiment.

G cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis crude_product Crude Product solvent_selection Solvent Selection crude_product->solvent_selection dissolution Dissolution in Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Washing with Cold Solvent vacuum_filtration->washing drying Drying washing->drying analysis Purity Analysis (e.g., MP, TLC) drying->analysis

References

Troubleshooting low yields in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this fundamental heterocyclic synthesis. Here, we will move beyond simple procedural steps to explore the underlying chemical principles that govern the success of this reaction. Our goal is to empower you with the knowledge to diagnose issues, improve yields, and confidently adapt the Hantzsch synthesis to your specific molecular targets.

Troubleshooting Guide: From Low Yields to Unexpected Products

The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, is a robust and widely used method for constructing the thiazole ring, a key scaffold in many pharmaceuticals.[1][2][3][4][5] While often high-yielding, various experimental parameters can significantly impact the outcome.[1] This section addresses common problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My reaction has resulted in a very low yield or has not proceeded at all. What are the likely causes and how can I rectify this?

A low or negligible yield is one of the most common issues encountered. The root cause often lies in one or more of the following areas:

1. Sub-Optimal Reaction Conditions:

  • Temperature: While some Hantzsch syntheses can proceed at room temperature, many require thermal energy to overcome the activation barriers of the multi-step mechanism, which includes nucleophilic substitution, cyclization, and dehydration.[6][7][8]

    • Troubleshooting: If your reaction is sluggish at room temperature, try gentle heating to 40-60 °C. For less reactive starting materials, refluxing in a suitable solvent may be necessary.[6] However, be cautious of excessive heat, which can lead to decomposition of reactants or products.

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6][9] If you observe the persistence of starting materials after the initially planned reaction time, extend the duration and continue to monitor.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate.

    • Troubleshooting: Alcohols such as ethanol and methanol are standard solvents and often provide good results.[6] In some instances, a mixture of solvents, like ethanol/water, can enhance yields.[6][10] For microwave-assisted syntheses, polar solvents are generally effective.[6][11]

2. Purity of Starting Materials:

  • α-Haloketone Stability: α-Haloketones can be lachrymatory and may degrade upon storage, especially if exposed to moisture. Impurities in this starting material can inhibit the initial SN2 reaction with the thioamide.

    • Troubleshooting: Ensure your α-haloketone is pure. If necessary, purify it by recrystallization or distillation before use. Store it in a cool, dry place, preferably under an inert atmosphere.

  • Thioamide Quality: The purity of the thioamide is equally critical.

    • Troubleshooting: Use a high-purity thioamide. If you suspect impurities, consider recrystallization from an appropriate solvent.

3. Inefficient Work-up and Isolation:

  • Product Precipitation: The thiazole product is often isolated by precipitation from the reaction mixture. This is typically achieved by adding a weak base to neutralize the hydrohalic acid (e.g., HBr) formed during the reaction, which protonates the product and keeps it in solution.[1][8]

    • Troubleshooting: After the reaction is complete, cool the mixture and pour it into a basic solution, such as aqueous sodium carbonate or sodium bicarbonate, to precipitate the free base of the thiazole product.[1][6] Ensure the final pH is basic.

  • Product Solubility: If the product does not precipitate, it may be soluble in the work-up solution.

    • Troubleshooting: In such cases, perform an extraction with a suitable organic solvent like ethyl acetate.[6]

Question 2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?

When using N-monosubstituted thioamides, there is a possibility of forming two different isomers. The control of regioselectivity is crucial for obtaining the desired product.

  • Influence of Reaction Medium: The pH of the reaction medium is a key factor in determining the isomeric outcome.

    • Neutral Solvents: Employing a neutral solvent typically leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[9]

    • Acidic Conditions: Conducting the synthesis under acidic conditions (e.g., 10M-HCl in ethanol) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[9] The ratio of these isomers can be influenced by the specific acid used, the reaction temperature, and the structure of the substrates.[9]

    • Troubleshooting: To favor the formation of a single isomer, carefully control the pH of your reaction medium. For the 2-(N-substituted amino)thiazole, ensure the reaction is run under neutral conditions.

Question 3: My purification is proving difficult, and I suspect the presence of side products. What are the common side reactions in Hantzsch thiazole synthesis?

While the Hantzsch synthesis is generally clean, side reactions can occur, leading to a complex mixture and difficult purification.

  • Self-condensation of α-Haloketone: Under basic conditions or with prolonged heating, α-haloketones can undergo self-condensation reactions.

  • Hydrolysis of Thioamide: If water is present in the reaction mixture, the thioamide can hydrolyze, especially at elevated temperatures.

  • Formation of byproducts from thiourea: When thiourea is used, side reactions can lead to the formation of other heterocyclic systems if the reaction conditions are not optimized.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_conditions Verify Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity check_workup Review Work-up & Isolation start->check_workup optimize_temp Optimize Temperature (e.g., gentle heating) check_conditions->optimize_temp Incorrect Temp optimize_time Extend Reaction Time (Monitor by TLC) check_conditions->optimize_time Incomplete Reaction optimize_solvent Change Solvent (e.g., EtOH, MeOH, EtOH/H2O) check_conditions->optimize_solvent Suboptimal Solvent purify_haloketone Purify α-Haloketone check_purity->purify_haloketone Impure α-Haloketone purify_thioamide Purify Thioamide check_purity->purify_thioamide Impure Thioamide optimize_precipitation Optimize Precipitation pH (e.g., Na2CO3) check_workup->optimize_precipitation Poor Precipitation perform_extraction Perform Extraction check_workup->perform_extraction Product Soluble success Improved Yield optimize_temp->success optimize_time->success optimize_solvent->success purify_haloketone->success purify_thioamide->success optimize_precipitation->success perform_extraction->success

Caption: A logical workflow for troubleshooting low yields in the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst always necessary for the Hantzsch thiazole synthesis?

No, in its classic form, the Hantzsch synthesis does not require a catalyst.[6] The reaction proceeds through the inherent nucleophilicity of the thioamide and the electrophilicity of the α-haloketone. However, certain modern variations of the synthesis do employ catalysts to improve yields, shorten reaction times, or enable the use of less reactive substrates. For instance, silica-supported tungstosilicic acid has been used as an effective catalyst in multi-component versions of the reaction.[10][11]

Q2: Can I use microwave irradiation or ultrasound to improve my reaction?

Yes, both microwave irradiation and ultrasound have been successfully applied to the Hantzsch thiazole synthesis to enhance reaction rates and yields.[10][11][12] Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to cleaner products with higher yields.[12] Similarly, ultrasonic irradiation can promote the reaction, sometimes at room temperature.[10][13]

Q3: What are some greener alternatives to the traditional Hantzsch synthesis?

A notable drawback of the classic Hantzsch synthesis is the use of toxic and lachrymatory α-haloketones.[11] Research into greener synthetic routes has led to several alternatives, including:

  • Reactions of thioamides/thioureas with ketones, α-diazoketones, or α,β-unsaturated carbonyl compounds.[11]

  • The use of more environmentally benign solvents like water or PEG-400.[9][11]

  • Solvent-free reaction conditions, where the reactants are ground together, sometimes with a catalytic amount of a solid support.[14][15]

Reaction Mechanism and Key Intermediates

Understanding the reaction mechanism is crucial for effective troubleshooting. The Hantzsch thiazole synthesis proceeds through several key steps:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.[1][7][16]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone in an intramolecular fashion, forming a five-membered ring.[1][7][16]

  • Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[7][8]

Hantzsch_Mechanism reactants b α-Haloketone + b Thioamide R1-C(=O)-CH(X)-R2 R3-C(=S)-NH2 intermediate1 b S-Alkylated Intermediate R1-C(=O)-CH(R2)-S-C(=NH2+)-R3 reactants->intermediate1 S_N2 Attack intermediate2 b Cyclic Intermediate (Hemiaminal) Five-membered ring with -OH and =NH intermediate1->intermediate2 Intramolecular Cyclization product b Thiazole Aromatic thiazole ring intermediate2->product Dehydration (-H2O)

Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example and may require optimization for different substrates.[1]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Aqueous Sodium Carbonate (Na₂CO₃)

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Add methanol as the solvent and a magnetic stir bar.

  • Heat the mixture with stirring (e.g., on a hot plate set to 100°C) for approximately 30-60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with water to remove any inorganic salts.

  • Allow the product to air dry on a watch glass.

  • Determine the mass and percent yield of the product.

  • Characterize the product by determining its melting point and acquiring NMR spectra.[1]

Data Presentation: Solvent and Temperature Optimization

The choice of solvent and reaction temperature can dramatically affect the yield. The following table provides a hypothetical example of an optimization study.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane2512<10
2Acetonitrile60645
3MethanolReflux285
4EthanolReflux292
5Ethanol/Water (1:1)Reflux288

This table is for illustrative purposes and actual results will vary depending on the specific substrates.

References

Technical Support Center: Managing Reaction Temperature for 1-(2-Bromothiazol-5-yl)ethanone Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 1-(2-Bromothiazol-5-yl)ethanone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the expertise to diagnose issues, optimize conditions, and achieve reproducible, high-yield results.

Core Principles: Why Temperature is a Master Variable in Cross-Coupling

In palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira, temperature is not merely a parameter to be set; it is a critical lever that directly influences reaction kinetics, catalyst stability, and the ultimate product profile. The overall transformation proceeds through a catalytic cycle, and temperature differentially affects each fundamental step:

  • Oxidative Addition: This is often the rate-limiting step where the Pd(0) catalyst inserts into the carbon-bromine bond of your thiazole substrate.[1] This step has a significant activation energy barrier. Therefore, elevated temperatures are typically required to initiate the reaction and ensure a reasonable rate.[2][3] For aryl bromides, especially electron-deficient ones like this compound, this step is generally feasible, but its rate is highly temperature-dependent.[4]

  • Transmetalation (for Suzuki/Sonogashira): In this step, the organic group from the coupling partner (e.g., an organoboron compound) is transferred to the palladium center. The efficiency of this step is influenced by the base and solvent system, whose properties (solubility, reactivity) are also modulated by temperature.[5][6]

  • Reductive Elimination: This is the final, product-forming step where the two coupled fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst.[1] This step is often accelerated by higher temperatures, pushing the catalytic cycle forward.[5]

Understanding this interplay is key. An optimal temperature provides enough energy to overcome activation barriers without promoting catalyst decomposition or undesirable side reactions.

Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction is sluggish or shows no conversion. Should I just increase the heat?

Answer: This is a very common issue. While insufficient temperature is a frequent cause of low conversion, a systematic approach is more effective than indiscriminately increasing heat.

Troubleshooting Steps:

  • Confirm Baseline Conditions: Most Suzuki couplings with aryl bromides require elevated temperatures, typically in the 80-110 °C range for conventional heating.[2][3] If you are attempting the reaction at a lower temperature, a gradual increase is the logical first step.

  • Evaluate Catalyst and Ligand Stability: Before raising the temperature, ensure your chosen catalyst system is stable at the target temperature. Standard catalysts like Pd(PPh₃)₄ can be prone to decomposition at very high temperatures (>120 °C), leading to the formation of inactive palladium black.[7][8] Consider switching to more robust Buchwald-type ligands (e.g., SPhos, XPhos) which are designed for thermal stability and can facilitate reactions at lower temperatures or endure higher ones.

  • Consider the Thiazole Moiety: The nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, potentially acting as a catalyst poison or inhibitor.[9] This can make the reaction more challenging. Higher temperatures may be needed to overcome this inhibition, but it must be balanced against catalyst stability.

  • Implement a Stepwise Temperature Increase: Increase the temperature in 10-15 °C increments, monitoring the reaction by TLC or LC-MS at each stage. This allows you to find the "sweet spot" where the reaction proceeds efficiently without significant byproduct formation.

  • Think Microwave: For stubborn couplings, microwave irradiation is an excellent alternative. The rapid and uniform heating can often drive reactions to completion in minutes that might take hours conventionally, typically at temperatures between 100-140 °C.[10][11]

Q2: I'm getting a good yield in my Heck reaction, but I'm also seeing significant side products. Could temperature be the cause?

Answer: Absolutely. While the desired reaction may be proceeding, elevated temperatures can also accelerate the rates of various side reactions.

Common Temperature-Related Side Products:

  • Homocoupling: At higher temperatures, you may see homocoupling of your starting material or the alkene partner.

  • Substrate/Product Decomposition: this compound and its coupled products may have limited thermal stability. Excessive heat can lead to decomposition, often visible as a darkening of the reaction mixture beyond simple catalyst changes.

  • Ligand Decomposition: Phosphine-based ligands can oxidize or degrade at high temperatures, which deactivates the catalyst and can lead to a cascade of side reactions.[12]

Troubleshooting Steps:

  • Lower the Temperature: If you are getting good conversion but poor selectivity, your primary adjustment should be to lower the reaction temperature. A reduction of 10-20 °C can often slow down side reactions more significantly than the desired coupling.

  • Reduce Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed. Prolonged heating, even at a moderate temperature, can promote the formation of byproducts. Monitor the reaction closely and work it up promptly upon completion.

  • Re-evaluate Catalyst Loading: High catalyst loading combined with high temperature can sometimes lead to more side products. Try reducing the catalyst loading (e.g., from 5 mol% to 2 mol%) in conjunction with optimized temperature control.

Q3: My palladium catalyst is turning into a black precipitate (palladium black) before the reaction is complete. What's happening and how do I prevent it?

Answer: The formation of palladium black is a classic sign of catalyst decomposition, where the soluble Pd(0) or Pd(II) species aggregate into inactive, elemental palladium.[8] Temperature is a primary driver of this process.

Causality and Prevention:

  • Thermal Instability: The Pd-ligand complex has a finite thermal stability. Above a certain temperature, the ligand can dissociate, leaving behind "naked" palladium atoms that rapidly aggregate and precipitate. This is particularly true for less robust ligands like PPh₃.[7]

  • Solution:

    • Use More Stable Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These form more stable complexes with palladium that can withstand higher temperatures.[13]

    • Lower the Reaction Temperature: This is the most direct way to prevent thermal decomposition. If the reaction rate is too slow at a lower temperature, you must find a more active catalyst system that operates under milder conditions.

    • Ensure Anaerobic Conditions: Oxygen can accelerate the degradation of both the catalyst and the ligands, especially at elevated temperatures. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

Q4: Should I use conventional oil bath heating or a microwave reactor for my Sonogashira coupling? How does the temperature setting differ?

Answer: Both methods are viable, but they leverage temperature in different ways. The choice depends on your specific needs for speed, scale, and process control.

FeatureConventional Heating (Oil Bath)Microwave Heating
Heating Mechanism Slow, convective heat transfer from an external source. Can lead to temperature gradients.[10]Rapid, direct heating of polar molecules in the mixture via dielectric loss.[10][14]
Typical Temperature 40 - 80 °C for Sonogashira with aryl bromides.[15]60 - 120 °C. Higher temperatures are possible due to superheating in sealed vessels.[16][17]
Reaction Time Hours (e.g., 4-24 h).Minutes (e.g., 10-40 min).[16]
Process Control Temperature reflects the bath, not necessarily the internal mixture.Precise internal temperature monitoring and control via IR sensor.
When to Choose Large-scale reactions, initial scouting when a microwave is unavailable, reactions sensitive to rapid heating.High-throughput screening, optimization, overcoming high activation barriers, reducing reaction times significantly.

Key Insight: You cannot directly translate temperatures between the two methods. A reaction at 80 °C in an oil bath might require 100 °C or higher in a microwave to achieve a comparable rate, but the microwave reaction will be complete in a fraction of the time.[18] The enhanced speed in microwave chemistry is due to the rapid achievement of and precise maintenance at the target temperature.[10]

Visualizing the Process

The Role of Temperature in the Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Often Rate-Limiting) Needs Heat (T ↑) decomp Pd Black (Inactive) pd0->decomp Decomposition (T >> Optimal) sm This compound (Ar-Br) sm->oa_complex trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation oa_complex->decomp Decomposition (T >> Optimal) boronic R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic->boronate Activation boronate->trans_complex trans_complex->pd0 Reductive Elimination Product Formation Often faster at T ↑ product Coupled Product (Ar-R) trans_complex->product

Caption: The Suzuki catalytic cycle showing key stages influenced by temperature.

Troubleshooting Workflow for Temperature Optimization

Troubleshooting_Workflow start Problem: Low Yield / No Reaction check_temp Is Reaction Temperature ≥ 80 °C (Conventional) or ≥ 100 °C (Microwave)? start->check_temp increase_temp ACTION: Gradually increase Temp in 10-15 °C increments. Monitor by LCMS/TLC. check_temp->increase_temp No check_decomp Is catalyst precipitating (turning black)? check_temp->check_decomp Yes increase_temp->check_decomp yes_decomp Problem: Catalyst Decomposition check_decomp->yes_decomp Yes check_side_products Are significant side products forming? check_decomp->check_side_products No lower_temp_ligand ACTION: 1. Lower Temperature. 2. Switch to a more robust ligand (e.g., Buchwald type). 3. Ensure inert atmosphere. yes_decomp->lower_temp_ligand other_issues SUCCESS / Consider Other Variables: - Base - Solvent - Reagent Quality lower_temp_ligand->other_issues yes_side_products Problem: Poor Selectivity check_side_products->yes_side_products Yes check_side_products->other_issues No lower_temp_time ACTION: 1. Lower Temperature. 2. Reduce reaction time; stop when SM is consumed. yes_side_products->lower_temp_time lower_temp_time->other_issues

Caption: A decision tree for troubleshooting temperature-related coupling issues.

Exemplary Protocol: Microwave-Assisted Suzuki Coupling

This protocol provides a general starting point. Optimization for your specific coupling partner is expected.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Microwave vial with stir bar

Procedure:

  • Preparation: To a microwave vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Solvent Addition: Add 1,4-dioxane and water.

  • Sealing: Securely cap the vial.

  • Microwave Reaction: Place the vial in the microwave reactor. Set the temperature to 110 °C, the ramp time to 2 minutes, and the hold time to 20 minutes. Ensure stirring is active.

  • Monitoring: After the initial run, cool the vial to room temperature and analyze a small aliquot by LC-MS or TLC to check for conversion. If the reaction is incomplete, you can run it for an additional 10-20 minutes at 110 °C or increase the temperature to 120 °C.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 1-(2-Bromothiazol-5-yl)ethanone – A Guide to Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 1-(2-Bromothiazol-5-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the critical choice of a base for successful Suzuki, Sonogashira, and Heck couplings.

The Critical Role of the Base in Cross-Coupling Chemistry

In palladium-catalyzed cross-coupling reactions, the base is not merely a proton scavenger. It plays a multifaceted and crucial role in the catalytic cycle, influencing reaction efficiency, yield, and selectivity.[1][2][3] For instance, in the Suzuki-Miyaura coupling, the base is essential for the activation of the organoboron species, facilitating the vital transmetalation step.[1][4] In Sonogashira couplings, the base neutralizes the hydrohalic acid byproduct and promotes the formation of the reactive copper acetylide intermediate.[2][5] Similarly, in the Heck reaction, a base is required to scavenge the hydrogen halide produced during the β-hydride elimination step, regenerating the active catalyst.[6][7]

The choice of an inappropriate base can lead to a host of problems, including low to no product yield, catalyst deactivation, and the formation of undesirable side products. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling with this compound is failing. What is the most likely issue related to the base?

Answer: A common point of failure in Suzuki-Miyaura couplings is suboptimal base selection, which can manifest in several ways.

  • Insufficient Basicity: The base must be strong enough to activate the boronic acid for transmetalation.[1][4] If you are using a weak base and observing poor conversion, consider switching to a stronger one.

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, the reaction may be sluggish or fail altogether.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.[8][9] This is often exacerbated by strong bases in the presence of water.[8]

Troubleshooting Steps:

  • Evaluate Base Strength: If you are using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9]

  • Consider Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous conditions can significantly reduce this side reaction.[8]

  • Use a Weaker Base Under Anhydrous Conditions: In some cases, a milder base like potassium fluoride (KF) can be effective, especially if your substrate has base-labile functional groups.[4]

Q2: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. Can the base influence this?

Answer: Yes, the choice of base can influence the extent of alkyne homocoupling, often referred to as Glaser coupling. This side reaction is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[10]

Troubleshooting Steps:

  • Switch to a Copper-Free Protocol: Many modern Sonogashira protocols are copper-free, which eliminates the primary pathway for Glaser coupling.[11][12] These reactions often require a more active palladium catalyst system and a suitable amine base.[11]

  • Use an Amine Base: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used in Sonogashira reactions. They act as both a base and a solvent in some cases, and can help to minimize side reactions.[5][13]

  • Ensure Rigorous Degassing: Thoroughly degassing your reaction mixture to remove oxygen is critical to prevent homocoupling, regardless of the base used.[13]

Q3: My Heck reaction with this compound and an acrylate is giving low yields. What role does the base play here?

Answer: In the Heck reaction, the base is primarily responsible for neutralizing the hydrogen halide (HBr in this case) that is formed in the catalytic cycle, allowing for the regeneration of the active Pd(0) catalyst.[6][7][14] An inappropriate base can lead to catalyst deactivation and low product yields.

Troubleshooting Steps:

  • Use an Amine Base: Triethylamine (Et₃N) is a very common and effective base for Heck reactions.[6][15] Other organic bases like diisopropylethylamine (DIPEA) can also be used.[16]

  • Consider Inorganic Bases: Inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are also widely used and can be effective, particularly in Jeffery's conditions which involve the addition of a phase-transfer catalyst.[16]

  • Ensure Sufficient Stoichiometry: It is crucial to use a sufficient excess of the base (typically 2-3 equivalents) to ensure complete neutralization of the generated acid throughout the reaction.[15]

Data-Driven Base Selection

To aid in your decision-making, the following table summarizes common bases used in cross-coupling reactions, along with their relevant properties.

BasepKa of Conjugate AcidCommon ApplicationsKey Considerations
Potassium Phosphate (K₃PO₄)~12.3SuzukiStrong, often used in anhydrous conditions.[8]
Cesium Carbonate (Cs₂CO₃)~10.3Suzuki, SonogashiraHighly effective, but more expensive.
Potassium Carbonate (K₂CO₃)~10.3Suzuki, HeckA common and cost-effective choice.[8]
Triethylamine (Et₃N)~10.7Sonogashira, HeckLiquid, acts as both base and solvent.[5][6]
Sodium tert-butoxide (NaOt-Bu)~17Buchwald-HartwigVery strong, non-nucleophilic base.[13]
Potassium Fluoride (KF)~3.2SuzukiMild, useful for base-sensitive substrates.[4]

Note: pKa values can vary depending on the solvent.[17][18]

Experimental Protocols: A Starting Point

The following protocols are provided as a starting point for your optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Protocol cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A 1. Add aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv) to an oven-dried vial. B 2. Seal vial and purge with Argon for 5-10 min. A->B C 3. Add Pd precatalyst (e.g., XPhos Pd G3, 0.5-2 mol%) under inert atmosphere. B->C D 4. Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. C->D E 5. Heat to desired temperature (e.g., 80-110 °C) with stirring. D->E F 6. Monitor reaction by TLC, GC-MS, or LC-MS. E->F G 7. Cool, dilute with organic solvent, wash with water and brine. F->G G->G H 8. Dry, filter, concentrate, and purify by chromatography. G->H

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol 2: General Procedure for Sonogashira Coupling (Copper-Free)

Sonogashira_Protocol cluster_setup Reaction Setup cluster_execution Reaction Execution & Workup A 1. To a reaction vessel, add This compound (1.0 equiv) and the terminal alkyne (1.2 equiv). B 2. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). A->B C 3. Add the solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 3.0 equiv). B->C D 4. Degas the mixture thoroughly (e.g., with Argon). C->D E 5. Heat the reaction to the desired temperature (e.g., 50-80 °C). D->E F 6. Monitor reaction progress. E->F G 7. Upon completion, cool the reaction, filter off any solids, and concentrate. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: General workflow for a copper-free Sonogashira coupling.

Understanding the "Why": Mechanistic Insights

A deeper understanding of the reaction mechanism can empower you to make more informed decisions about base selection.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X R-Pd(II)-X Pd(0)L_n->R-Pd(II)-X Oxidative Addition R-X R-X Oxidative\nAddition Oxidative Addition R-Pd(II)-R' R-Pd(II)-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation Base Base Transmetalation Transmetalation Base->Transmetalation R-B(OH)2 R-B(OH)2 R-Pd(II)-R'->Pd(0)L_n Reductive Elimination Reductive\nElimination Reductive Elimination R-R' R-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

In the Suzuki-Miyaura reaction, the base plays a critical role in the transmetalation step.[1][19] It is believed to activate the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[1][4]

References

Technical Support Center: Navigating the Reactivity of 1-(2-Bromothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Bromothiazol-5-yl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unexpected reactivity of this versatile building block. My aim is to equip you with the knowledge to anticipate and mitigate the formation of unwanted byproducts, ensuring the smooth progression of your synthetic campaigns.

Introduction to the Reactivity of this compound

This compound is a valuable starting material in medicinal chemistry, prized for the synthetic handles it offers. The 2-bromo substituent serves as an excellent leaving group for nucleophilic aromatic substitution and a handle for various cross-coupling reactions. The acetyl group at the 5-position can be elaborated through a variety of carbonyl chemistries. However, the interplay of these functional groups on the thiazole core, a unique heteroaromatic ring system, can lead to unexpected and often frustrating side reactions.[1][2] This guide will address the most common of these, providing both mechanistic explanations and practical solutions.

Troubleshooting Guide & FAQs

Issue 1: Formation of a Dimeric Bithiazole Byproduct in Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with this compound and an arylboronic acid, but I am observing a significant amount of a byproduct with a mass corresponding to a bithiazole dimer. What is happening and how can I prevent it?

Answer: The formation of a homocoupled dimer, such as a 2,2'-bithiazole, is a common side reaction in palladium-catalyzed cross-coupling reactions.[3] This occurs when two molecules of the starting 2-bromothiazole react with each other instead of the intended boronic acid partner.

Causality and Mechanism:

Homocoupling can be initiated by several factors within the catalytic cycle. One common pathway involves the oxidative addition of two molecules of the 2-bromothiazole to the Pd(0) catalyst, followed by reductive elimination to form the dimer. Another possibility, especially if starting with a Pd(II) precatalyst, is a double transmetalation with the boronic acid followed by reductive elimination of the desired product, which can be in competition with a pathway where two molecules of the bromothiazole coordinate to the palladium center. The presence of oxygen can also promote homocoupling by oxidizing the Pd(0) catalyst to Pd(II), which can then participate in pathways leading to the dimer.

Troubleshooting and Prevention:

ParameterRecommendationRationale
Atmosphere Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.To minimize the presence of oxygen, which can promote homocoupling.
Palladium Precatalyst Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species.To favor the desired cross-coupling catalytic cycle over side reactions involving Pd(II).
Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).These ligands can stabilize the palladium center and sterically hinder the formation of the homocoupled dimer.
Reaction Temperature Run the reaction at the lowest effective temperature.Higher temperatures can sometimes favor side reactions like homocoupling.

Experimental Protocol to Minimize Homocoupling:

  • To a dried Schlenk flask, add the arylboronic acid (1.2 equivalents), a suitable base such as K₂CO₃ (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., a mixture of toluene and water).

  • Add this compound (1.0 equivalent) to the mixture under a positive pressure of argon.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

Issue 2: Aldol Self-Condensation Product Formation under Basic Conditions

Question: I am running a reaction with this compound in the presence of a base (e.g., NaOH, Et₃N) and I'm isolating a higher molecular weight, UV-active impurity. What could this be?

Answer: The acetyl group at the 5-position of the thiazole ring has acidic α-protons. In the presence of a base, these can be deprotonated to form an enolate, which can then act as a nucleophile and attack the carbonyl carbon of another molecule of the starting material. This is a classic aldol self-condensation reaction.[4][5]

Causality and Mechanism:

The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the electrophilic carbonyl carbon of a second molecule of this compound. The resulting β-hydroxy ketone can then dehydrate, especially with heating, to yield an α,β-unsaturated ketone, which is a common and often brightly colored or UV-active byproduct.[6]

aldol_condensation Start This compound Enolate Enolate Intermediate Start->Enolate Base (e.g., NaOH) Dimer_intermediate β-Hydroxy Ketone Adduct Enolate->Dimer_intermediate + Starting Material Final_product α,β-Unsaturated Ketone (Self-Condensation Product) Dimer_intermediate->Final_product - H₂O (Heat)

Caption: Base-catalyzed aldol self-condensation pathway.

Troubleshooting and Prevention:

ParameterRecommendationRationale
Base Strength Use a non-nucleophilic, sterically hindered base if deprotonation of another functional group is required. If the acetyl group is not involved in the desired transformation, consider protecting it as a ketal.To minimize the formation of the enolate of the acetyl group.
Temperature Maintain a low reaction temperature.Aldol condensations are often favored at higher temperatures.
Reaction Time Monitor the reaction closely and quench it as soon as the desired transformation is complete.Prolonged reaction times can lead to increased byproduct formation.
Issue 3: Unexpected Ring-Opening of the Thiazole Core

Question: My reaction has resulted in a complex mixture of products, and I suspect the thiazole ring may have been cleaved. Under what conditions is this likely to occur?

Answer: While generally aromatic and stable, the thiazole ring can undergo cleavage under certain conditions, particularly with strong reducing agents or potent nucleophiles.[7]

Causality and Mechanism:

Reductive ring opening can occur with reagents like sodium in liquid ammonia.[7] Nucleophilic attack, especially by strong, soft nucleophiles, can also lead to ring opening. The mechanism often involves initial attack at the C2 position, followed by a series of electronic rearrangements that ultimately cleave the C-S or C-N bonds of the ring.

ring_opening Thiazole This compound Nucleophilic_Attack Nucleophilic Attack at C2 Thiazole->Nucleophilic_Attack Strong Nucleophile Intermediate Ring-Opened Intermediate Nucleophilic_Attack->Intermediate Ring Cleavage Products Degradation Products Intermediate->Products Further Reactions

Caption: General pathway for nucleophilic ring-opening of the thiazole.

Troubleshooting and Prevention:

ConditionRecommendationRationale
Strong Reducing Agents Avoid the use of harsh reducing agents like Na/NH₃ if the thiazole ring needs to be preserved.These conditions are known to promote reductive cleavage of the thiazole ring.
Strong Nucleophiles When performing nucleophilic substitutions at the C2 position, use moderately reactive nucleophiles and carefully control the reaction conditions (temperature, reaction time).Highly reactive nucleophiles can favor ring-opening pathways over simple substitution.
Issue 4: Dehalogenation - Loss of the Bromo Substituent

Question: In my palladium-catalyzed cross-coupling reaction, I am observing a significant amount of 1-(thiazol-5-yl)ethanone as a byproduct. Why is the bromine being replaced by hydrogen?

Answer: This side reaction is known as dehalogenation or hydrodehalogenation. It is a common issue in palladium-catalyzed cross-coupling reactions, particularly with heteroaryl halides.[8][9]

Causality and Mechanism:

The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the thiazole group on the palladium intermediate to yield the dehalogenated product.[10]

Troubleshooting and Prevention:

ParameterRecommendationRationale
Solvent Use anhydrous, aprotic solvents (e.g., dioxane, toluene).To minimize the sources of protons that can lead to the formation of Pd-H species.
Base Choose a non-hydridic base (e.g., K₂CO₃, Cs₂CO₃). Avoid bases that can act as hydride donors.To prevent the base from being a source for the formation of the palladium-hydride intermediate.
Reaction Conditions Ensure the reaction is run under strictly anhydrous and inert conditions.To minimize the presence of water, which can contribute to dehalogenation.
Issue 5: Hydrolysis of the 2-Bromo Substituent

Question: I am running a reaction in an aqueous basic medium and I am seeing a product with a mass that suggests the bromine has been replaced by a hydroxyl group. Is this possible?

Answer: Yes, nucleophilic substitution of the 2-bromo group with hydroxide can occur, especially under basic aqueous conditions, to form 2-hydroxy-1-(thiazol-5-yl)ethanone. This product will likely exist in equilibrium with its tautomer, 1-(thiazol-2(3H)-one-5-yl)ethanone. The hydrolytic stability of 2-halothiazoles can be pH-dependent.[11][12]

Causality and Mechanism:

This is a nucleophilic aromatic substitution (SNAr) reaction where the hydroxide ion acts as the nucleophile and displaces the bromide at the electron-deficient C2 position of the thiazole ring.[13] The electron-withdrawing nature of the thiazole ring nitrogen facilitates this attack.

Troubleshooting and Prevention:

ParameterRecommendationRationale
pH Control If possible, run the reaction under neutral or acidic conditions. If basic conditions are required, use a non-aqueous solvent system.To minimize the concentration of hydroxide ions available for nucleophilic attack.
Temperature Keep the reaction temperature as low as possible.Higher temperatures will accelerate the rate of hydrolysis.

Conclusion

This compound is a powerful synthetic intermediate, but its reactivity profile requires careful consideration to avoid the formation of unexpected byproducts. By understanding the potential side reactions such as homocoupling, self-condensation, ring-opening, dehalogenation, and hydrolysis, and by implementing the troubleshooting strategies outlined in this guide, researchers can optimize their reaction conditions to achieve higher yields of their desired products.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Bromothiazol-5-yl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 1-(2-bromothiazol-5-yl)ethanone, a key building block in medicinal chemistry. We will explore the fundamental principles governing the spectral characteristics of the parent molecule and compare them against its derivatives, offering researchers and drug development professionals a practical framework for structural elucidation and characterization.

The Central Role of Thiazoles in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antibacterial, anti-inflammatory, and antitumor agents.[1] The compound this compound serves as a versatile intermediate for the synthesis of these complex molecules.[2][3] Its bromine atom at the C2 position and the acetyl group at the C5 position provide reactive handles for introducing molecular diversity. Accurate structural confirmation via NMR is therefore a critical step in the synthesis of novel thiazole derivatives.[4][5]

Fundamentals of NMR Spectroscopy for Thiazole Systems

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. In the context of this compound, several key principles dictate the appearance of its ¹H and ¹³C NMR spectra.

  • ¹H NMR Spectroscopy : The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. In aromatic heterocycles like thiazole, protons attached to the ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The proton at the C4 position of the thiazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. The methyl protons of the acetyl group are in an aliphatic environment and will appear much further upfield as a sharp singlet.

  • ¹³C NMR Spectroscopy : The ¹³C spectrum provides information about the carbon framework of the molecule. Carbons in the thiazole ring are deshielded and appear in the aromatic region (δ 110-170 ppm). The carbon atom attached to the electronegative bromine (C2) will be significantly influenced, as will the carbons adjacent to the nitrogen and sulfur atoms. The carbonyl carbon (C=O) of the acetyl group is highly deshielded and typically appears far downfield (δ > 180 ppm).[6]

Analysis of this compound: The Parent Compound

The structure of this compound presents a simple yet informative NMR profile.

Caption: Structure of this compound with key positions labeled.

¹H NMR Spectrum (Predicted):

  • Thiazole Proton (H4): A singlet is expected in the downfield region, typically around δ 8.0-8.5 ppm. Its precise location is influenced by the combined electronic effects of the sulfur and nitrogen atoms, as well as the acetyl group at C5.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three equivalent methyl protons will appear in the upfield region, generally around δ 2.5-2.7 ppm.

¹³C NMR Spectrum (Predicted):

  • Carbonyl Carbon (C=O): The most deshielded carbon, appearing around δ 190 ppm.

  • Thiazole C2: This carbon is directly attached to the electronegative bromine atom and adjacent to the nitrogen and sulfur atoms, leading to a complex electronic environment. Its signal is expected around δ 140-145 ppm.

  • Thiazole C5: Attached to the electron-withdrawing acetyl group, this carbon will be deshielded, with an expected chemical shift around δ 145-150 ppm.

  • Thiazole C4: This carbon is expected to be the most shielded of the ring carbons, with a signal around δ 125-130 ppm.

  • Methyl Carbon (-CH₃): The most shielded carbon in the molecule, appearing far upfield around δ 25-30 ppm.

Comparative Analysis: The Effect of Substituents

To understand the influence of structural modifications, we will compare the parent compound with two hypothetical derivatives:

  • Derivative A: 1-(2-Aminothiazol-5-yl)ethanone ( bromine at C2 replaced by an amino group, -NH₂).

  • Derivative B: 1-(2-Bromothiazol-5-yl)-2-phenylethanone (methyl group of the acetyl replaced by a benzyl group, -CH₂Ph).

The introduction of different functional groups causes predictable shifts in the NMR spectra due to their electronic and steric effects.[7][8][9] Electron-donating groups (like -NH₂) tend to increase electron density, causing upfield shifts (shielding) on nearby nuclei, while electron-withdrawing groups have the opposite effect.

CompoundKey Protonδ ¹H (ppm) (Predicted)Key Carbonsδ ¹³C (ppm) (Predicted)Rationale for Shift Changes
Parent Compound H4~8.2C2~142Baseline: Standard electronic environment of the bromothiazole core.
-CH₃~2.6C4~128
C5~148
C=O~190
-CH₃~27
Derivative A H4~7.5C2~168-NH₂ is strongly electron-donating: Increases electron density at C4, causing a significant upfield (shielding) shift for H4. C2 is directly attached and experiences a large downfield shift.
(-NH₂)-CH₃~2.4C4~115
C5~140
C=O~188
-CH₃~26
Derivative B H4~8.3C2~142-CH₂Ph replaces -CH₃: Minimal electronic effect on the thiazole ring itself. H4 and ring carbon shifts are largely unchanged.
(-CH₂Ph)-CH₂-~4.3C4~129
Phenyl-H~7.3C5~148
C=O~195
-CH₂-~45

Experimental Protocol for NMR Analysis

This section provides a standardized workflow for the preparation and analysis of this compound derivatives.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard if needed (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H spectrum F->G H Acquire ¹³C {¹H} spectrum (e.g., DEPT-135) G->H I Apply Fourier transform H->I J Phase and baseline correct spectra I->J K Calibrate chemical shifts J->K L Integrate ¹H signals and pick ¹³C peaks K->L M M L->M Structural Elucidation

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the sample dissolves completely. CDCl₃ is a good first choice for many neutral organic compounds.

    • For quantitative analysis (qNMR), an internal standard of known concentration should be added.[10] For routine characterization, the residual solvent peak can be used for calibration.

    • Carefully transfer the solution into a clean, 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire a spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. A DEPT-135 experiment is highly recommended as it provides additional information about the type of carbon (CH, CH₂, CH₃).[6] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

  • Data Processing and Interpretation:

    • Process the raw data (Free Induction Decay - FID) using appropriate software by applying a Fourier transform, followed by phase and baseline correction.

    • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak at δ 7.26 ppm is used as a reference. For ¹³C NMR, the CDCl₃ triplet at δ 77.16 ppm is used.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

    • Assign the peaks in both spectra to the corresponding nuclei in the molecular structure, using the principles and comparative data discussed in this guide. Two-dimensional NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable for unambiguous assignments in more complex derivatives.

By following this comprehensive guide, researchers can confidently utilize ¹H and ¹³C NMR spectroscopy to characterize and compare derivatives of this compound, ensuring structural integrity and advancing the development of novel, thiazole-based therapeutic agents.

References

A Comparative Guide to the Mass Spectrometry Analysis of 1-(2-Bromothiazol-5-yl)ethanone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromothiazol-5-yl)ethanone is a versatile heterocyclic ketone that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive bromine atom on the thiazole ring and a ketone functional group, allows for a diverse range of chemical transformations. The thiazole ring itself is a key pharmacophore found in numerous approved drugs, highlighting the importance of robust analytical methods for the characterization of its derivatives.[3] Accurate identification and characterization of the products from reactions involving this starting material are paramount for ensuring the synthesis of the desired molecules and for the advancement of drug discovery and development programs. Mass spectrometry, a powerful analytical technique for determining the molecular weight and structure of compounds, is an indispensable tool in this process. This guide will explore the mass spectrometric analysis of common reaction products of this compound and compare this technique with other analytical alternatives.

Common Synthetic Transformations of this compound

The reactivity of this compound is primarily dictated by two key features: the electrophilic carbon at the 2-position of the thiazole ring, activated by the bromine leaving group, and the carbonyl group of the ethanone moiety. These sites allow for a variety of synthetic modifications, leading to a diverse array of products.

A logical workflow for the synthesis and analysis of these derivatives is outlined below:

workflow start This compound reaction Synthetic Transformation (e.g., Nucleophilic Substitution, Hydrazone Formation) start->reaction product Reaction Product(s) reaction->product separation Chromatographic Separation (HPLC or GC) product->separation ms_analysis Mass Spectrometry Analysis (EI-MS or ESI-MS) separation->ms_analysis alt_analysis Alternative Analysis (NMR, HPLC-UV) separation->alt_analysis data_interp Data Interpretation & Structure Elucidation ms_analysis->data_interp alt_analysis->data_interp conclusion Product Characterization data_interp->conclusion

Caption: A generalized workflow for the synthesis and analysis of this compound derivatives.

Nucleophilic Aromatic Substitution at the C2 Position

The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups. A common example is the reaction with primary or secondary amines to yield 2-aminothiazole derivatives.

Reaction Scheme:

reaction_snar reactant1 This compound product 1-(2-(R¹R²-amino)thiazol-5-yl)ethanone reactant1->product reactant2 + R¹R²NH (Amine) reactant2->product conditions Heat, Base

Caption: General scheme for the nucleophilic substitution of bromine with an amine.

Hydrazone Formation at the Carbonyl Group

The ketone functional group can readily undergo condensation reactions with hydrazine derivatives to form hydrazones.[4][5][6] This reaction is often a precursor to the synthesis of more complex heterocyclic systems.

Reaction Scheme:

reaction_hydrazone reactant1 This compound product This compound R-hydrazone reactant1->product reactant2 + R-NHNH₂ (Hydrazine) reactant2->product conditions Acid catalyst

Caption: General scheme for the formation of a hydrazone derivative.

Mass Spectrometry Analysis of Reaction Products

Mass spectrometry is a cornerstone for the structural elucidation of organic molecules. The choice of ionization technique is critical and depends on the properties of the analyte.

  • Electron Ionization (EI): This hard ionization technique leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. It is well-suited for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for polar, less volatile, and thermally labile molecules. It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation. It is commonly coupled with Liquid Chromatography (LC-MS).[7]

Fragmentation Pattern of this compound

A detailed mass spectrum of the parent compound is essential for understanding the fragmentation of its derivatives. The presence of bromine is a key diagnostic feature, as it exists as two major isotopes, 79Br and 81Br, in a roughly 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.[8]

Predicted Fragmentation Pathways:

fragmentation_parent M [C₅H₄BrNOS]⁺˙ m/z 205/207 F1 [C₄H₄BrNOS]⁺ m/z 190/192 (-CH₃) M->F1 α-cleavage F2 [C₄H₂BrNS]⁺˙ m/z 162/164 (-COCH₃) M->F2 Loss of acetyl radical F3 [C₃H₂NS]⁺˙ m/z 84 (-Br, -COCH₃) F2->F3 Loss of Br radical

Caption: Predicted major fragmentation pathways for this compound under EI.

Table 1: Predicted Major Fragment Ions for this compound (EI-MS)

m/z (79Br/81Br)Proposed FragmentComments
205/207[C₅H₄BrNOS]⁺˙Molecular ion (M⁺˙)
190/192[C₄H₂BrS]⁺Loss of acetyl group (CH₃CO)
162/164[C₃H₂BrS]⁺˙Loss of ketene (CH₂CO)
122/124[C₂HBrS]⁺˙Further fragmentation of the thiazole ring
43[C₂H₃O]⁺Acetyl cation
Analysis of a Nucleophilic Substitution Product: 1-(2-(phenylamino)thiazol-5-yl)ethanone

Replacing the bromine with a phenylamino group significantly alters the fragmentation pattern.

Table 2: Predicted Major Fragment Ions for 1-(2-(phenylamino)thiazol-5-yl)ethanone (EI-MS)

m/zProposed FragmentComments
218[C₁₁H₁₀N₂OS]⁺˙Molecular ion (M⁺˙)
203[C₁₀H₇N₂OS]⁺Loss of methyl radical (CH₃)
175[C₉H₇N₂S]⁺Loss of acetyl radical (COCH₃)
92[C₆H₆N]⁺Aniline radical cation
77[C₆H₅]⁺Phenyl cation
Analysis of a Hydrazone Product: this compound Phenylhydrazone

The formation of a hydrazone introduces a new site for fragmentation.

Table 3: Predicted Major Fragment Ions for this compound Phenylhydrazone (EI-MS)

m/z (79Br/81Br)Proposed FragmentComments
295/297[C₁₁H₁₀BrN₄S]⁺˙Molecular ion (M⁺˙)
280/282[C₁₀H₇BrN₄S]⁺Loss of methyl radical (CH₃)
217/219[C₅H₄BrN₂S]⁺Cleavage of the N-N bond
91[C₆H₅N₂]⁺Phenylhydrazine fragment
77[C₆H₅]⁺Phenyl cation

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques to provide confirmatory data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation and quantification of compounds in a mixture.[9][10]

Advantages:

  • Quantitative Accuracy: Excellent for determining the purity of a sample and quantifying the amounts of different components.[11]

  • Robustness and Accessibility: HPLC-UV systems are common in most analytical laboratories.

  • Non-destructive: The sample can be collected after detection for further analysis.

Limitations:

  • Limited Structural Information: A UV-Vis spectrum provides limited information about the molecular structure compared to a mass spectrum.

  • Co-elution Issues: Structurally similar compounds may have similar retention times and UV spectra, leading to ambiguity.[12]

  • Requires a Chromophore: The analyte must have a UV-absorbing chromophore to be detected.

Direct Comparison:

FeatureMass Spectrometry (LC-MS)HPLC-UV
Information Molecular weight and structural informationRetention time and UV absorbance
Selectivity High, based on m/zModerate, based on retention time and UV spectrum
Sensitivity Generally higher (sub-ng/mL)Typically ng/mL to µg/mL
Structure Elucidation ExcellentPoor
Quantification Good with appropriate standardsExcellent
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the connectivity of atoms within a molecule.

Advantages:

  • Definitive Structure Elucidation: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • Isomer Differentiation: Can distinguish between constitutional isomers and stereoisomers.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Requires a larger amount of sample (typically mg) compared to mass spectrometry.

  • Complex Spectra: Spectra of mixtures can be difficult to interpret.

  • Longer Acquisition Times: Acquiring high-quality NMR spectra can be time-consuming.

Experimental Protocols

Protocol 1: General Procedure for LC-MS Analysis
  • Sample Preparation: Dissolve the reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Dilute further to 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Positive and negative ion modes.

    • Capillary Voltage: 3-4 kV.

    • Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Scan Range: m/z 50-500.

Protocol 2: General Procedure for GC-MS Analysis
  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometry Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 35-500.

Conclusion

The analysis of reaction products of this compound requires a multi-faceted analytical approach. Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC, is an indispensable tool for the rapid identification and structural characterization of these compounds. The characteristic isotopic signature of bromine provides a clear marker for bromine-containing molecules, and the fragmentation patterns offer valuable insights into their structure. While techniques like HPLC-UV are excellent for quantification and purity assessment, and NMR spectroscopy provides definitive structural information, mass spectrometry offers a unique combination of sensitivity, speed, and structural detail that is crucial in a research and drug development setting. A judicious application of these techniques, with an understanding of their respective strengths and weaknesses, will enable researchers to confidently characterize their synthesized molecules and accelerate their scientific discoveries.

References

Reactivity comparison of 1-(2-bromothiazol-5-yl)ethanone vs 1-(2-chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Reactivity Comparison for the Synthetic Chemist: 1-(2-bromothiazol-5-yl)ethanone vs. 1-(2-chlorothiazol-5-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: Choosing the Right Halogen for Your Thiazole Core

In the landscape of modern drug discovery and materials science, the thiazole ring stands out as a "privileged" scaffold, integral to the structure of numerous bioactive compounds and functional materials. The strategic functionalization of this heterocycle is paramount for tuning molecular properties and exploring structure-activity relationships (SAR). Among the most versatile precursors for such endeavors are the 5-acetyl-2-halothiazoles, specifically this compound and its chloro-analogue, 1-(2-chlorothiazol-5-yl)ethanone.

While structurally similar, the choice between the bromo and chloro derivative is a critical decision that profoundly impacts reaction efficiency, cost, and the overall synthetic strategy. This guide provides an in-depth, data-supported comparison of their reactivity in key synthetic transformations. We will delve into the mechanistic underpinnings of their reactivity differences and provide field-proven experimental protocols to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Theoretical Basis of Reactivity: A Tale of Two Halogens

The divergent reactivity of these two compounds is governed by a synergy of fundamental chemical principles:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The primary determinant of reactivity in many cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This difference is directly reflected in the kinetics of the often rate-determining oxidative addition step in palladium-catalyzed reactions, where the C-Br bond is cleaved more readily. The general reactivity trend for aryl halides in such transformations is well-established: I > Br > Cl.[1][2][3][4]

  • Electronic Nature of the Thiazole Ring: The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. This effect is most pronounced at the C2 position, rendering the attached halogen more susceptible to both oxidative addition by a metal catalyst and direct attack by nucleophiles in Nucleophilic Aromatic Substitution (SNAAr) reactions.[5][6] The electron-withdrawing acetyl group at the C5 position further activates the C2-halogen bond.

The Verdict: While the electronic activation from the thiazole ring enhances the reactivity of both halides, the superior leaving group ability and weaker bond strength of bromide mean that This compound is, in most cases, the more reactive substrate. This enhanced reactivity translates to milder conditions, shorter reaction times, and often, a broader substrate scope. The chloro-analogue, while typically more cost-effective, requires more forcing conditions and specialized catalytic systems to achieve comparable results.[4][7]

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation.[8][9] Here, the difference in reactivity between our two title compounds is most starkly illustrated.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction.[10][11]

Reactivity Insights: this compound readily participates in Suzuki couplings under a variety of "standard" conditions, often with simple palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄. In contrast, the chloro-derivative is significantly more challenging to activate.[2][12] Successful coupling of 1-(2-chlorothiazol-5-yl)ethanone necessitates the use of highly active, specialized catalyst systems. These typically involve electron-rich, sterically hindered phosphine ligands (e.g., those developed by Buchwald) or N-heterocyclic carbenes (NHCs) that facilitate the difficult oxidative addition of the C-Cl bond.[13]

Data Presentation: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Bromo -thiazolePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90492
Chloro -thiazolePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O9024<10
Chloro -thiazolePhenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane1101285

Note: The data presented are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_key Key Step: Oxidative Addition Rate: Br >> Cl pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex Ar-Pd(II)(X)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'-B(OR)₂ trans_complex Ar-Pd(II)(Ar')L₂ transmetal->trans_complex red_elim Reductive Elimination trans_complex->red_elim red_elim->pd0 Ar-Ar'

Caption: Suzuki-Miyaura cycle. The C-X bond cleavage occurs during the critical Oxidative Addition step, which is significantly faster for bromides than chlorides.

Experimental Protocol: Suzuki Coupling of this compound

  • Reagent Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (206 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition: Add toluene (8 mL) and water (2 mL).

  • Reaction: The flask is sealed and the mixture is heated to 90 °C with vigorous stirring for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[14][15][16]

Reactivity Insights: The reactivity trend observed in Suzuki couplings holds true for C-N bond formation. The bromo-thiazole couples with a wide range of primary and secondary amines under relatively mild conditions. The chloro-thiazole is far less reactive and its successful amination is highly dependent on the selection of a potent catalyst system, typically a palladium precursor combined with a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[17][18] A strong, non-nucleophilic base like sodium tert-butoxide is often required.

Data Presentation: Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Bromo -thiazoleMorpholinePd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)NaOtBuToluene100888
Chloro -thiazoleMorpholinePd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)NaOtBuToluene10024No Reaction
Chloro -thiazoleMorpholinePd(OAc)₂ (2 mol%) / XPhos (4 mol%)Cs₂CO₃t-BuOH1101679

Note: The data presented are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary.

Diagram: Buchwald-Hartwig Catalytic Workflow

Buchwald_Hartwig_Workflow start Choose Halothiazole Substrate bromo This compound (Higher Reactivity, Higher Cost) start->bromo For mild conditions & route scouting chloro 1-(2-chlorothiazol-5-yl)ethanone (Lower Reactivity, Lower Cost) start->chloro For cost-saving & large scale cond_bromo Standard Conditions: Pd₂(dba)₃ / BINAP NaO-t-Bu, Toluene, 100°C bromo->cond_bromo cond_chloro Forcing Conditions: Pd(OAc)₂ / XPhos Cs₂CO₃, t-BuOH, 110°C chloro->cond_chloro product Desired C-N Coupled Product cond_bromo->product cond_chloro->product

Caption: Decision workflow for Buchwald-Hartwig amination. The choice of substrate dictates the required reaction conditions.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to valuable alkynyl-heteroaromatic structures.[19][20] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.

Reactivity Insights: The C-Br bond of this compound undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-Cl bond.[19] Consequently, Sonogashira couplings with the bromo-derivative proceed under standard conditions, often at or slightly above room temperature. The chloro-derivative generally requires higher temperatures and may necessitate the use of more robust ligand systems or copper-free conditions to avoid side reactions.

Nucleophilic Aromatic Substitution (SNAAr)

Unlike palladium-catalyzed reactions, SNAAr involves the direct attack of a nucleophile on the electron-deficient aromatic ring, displacing the halide.[5][6] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.

Reactivity Insights: The rate of an SNAAr reaction is influenced by two main factors: the electrophilicity of the carbon being attacked and the leaving group ability of the halide. As discussed, the C2 position of the thiazole ring is highly electrophilic. In this context, the leaving group ability becomes the dominant differentiating factor. Bromide is a better leaving group than chloride, meaning that This compound will undergo SNAAr reactions under milder conditions (lower temperatures, shorter reaction times) than its chloro-counterpart.

Diagram: SNAAr Mechanism

SNAAr_Mechanism start Substrate (X = Br or Cl) + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Attack (Rate-determining) start->step1 meisenheimer Meisenheimer Complex (Anionic Intermediate) step1->meisenheimer Formation is faster for more electrophilic ring step2 Step 2: Loss of Leaving Group meisenheimer->step2 product Substituted Product step2->product Faster for better leaving group (Br⁻ > Cl⁻)

Caption: The two-step addition-elimination mechanism of SNAAr. The rate is enhanced by a better leaving group (Br > Cl).

Experimental Protocol: SNAAr with Sodium Thiophenoxide

  • Reagent Setup: In a round-bottom flask, dissolve thiophenol (121 mg, 1.1 mmol) in dry DMF (5 mL). Add sodium hydride (60% dispersion in mineral oil, 44 mg, 1.1 mmol) portion-wise at 0 °C. Allow the mixture to stir for 20 minutes at room temperature.

  • Substrate Addition: Add a solution of this compound (206 mg, 1.0 mmol) in DMF (2 mL).

  • Reaction: Heat the reaction to 60 °C and stir for 3 hours. (Note: For the chloro-analogue, a higher temperature, e.g., 100-120 °C, and longer reaction time would likely be required).

  • Workup: Pour the cooled reaction mixture into ice-water (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the 2-thiophenyl substituted product.

Conclusion and Strategic Recommendations

Recommendations for the Synthetic Chemist:

  • For Versatility and Mild Conditions: When developing new synthetic routes, exploring SAR for complex targets, or when downstream functional groups are sensitive, This compound is the superior choice. It provides a higher probability of success under a broader array of standard reaction conditions.

  • For Cost-Effectiveness and Process Development: For large-scale synthesis where cost is a primary driver and the target reaction has been optimized, 1-(2-chlorothiazol-5-yl)ethanone can be a viable alternative. Be prepared to invest significant effort in screening advanced catalyst systems, ligands, and more forcing conditions (higher temperatures, longer reaction times) to achieve acceptable yields.

  • For Orthogonal Synthesis: In a molecule containing both a bromo- and a chloro-aryl group, the reactivity difference can be exploited for selective, sequential functionalization, with the bromo position reacting preferentially under milder conditions.[1]

By understanding these fundamental reactivity differences, researchers can design more efficient, robust, and economical synthetic routes, accelerating the pace of discovery in both medicine and materials.

References

A Comparative Analysis of the Biological Activity of Thiazole-Based Chalcones and Standard Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Derivatives of thiazole are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This guide focuses on a specific class of thiazole derivatives: chalcones synthesized from an acetylthiazole core. While our primary interest lies in derivatives of 1-(2-Bromothiazol-5-yl)ethanone, the available literature provides a wealth of data on the closely related 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. These compounds, which share the core thiazole-chalcone structure, serve as excellent surrogates for understanding the potential biological activities of this compound class.

This guide will provide a comparative analysis of the in vitro biological activity of these thiazole-based chalcones against known drugs, specifically the antibacterial agent ciprofloxacin and the anticancer drug doxorubicin. We will delve into their performance in antimicrobial and cytotoxicity assays, present the data in a clear, comparative format, and provide detailed protocols for the key experimental methodologies.

Synthesis of Thiazole-Based Chalcones

The synthesis of the thiazole-based chalcones discussed in this guide is typically achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetylthiazole derivative with an appropriate aromatic aldehyde.[3]

Diagram of the General Synthesis of Thiazole-Based Chalcones

G cluster_reactants Reactants cluster_conditions Reaction Conditions acetylthiazole 1-(2-Amino-4-methylthiazol-5-yl)ethanone product 1-[2-Amino-4-methylthiazol-5-yl]-3-arylpropenone (Thiazole-Based Chalcone) acetylthiazole->product aldehyde Aromatic Aldehyde aldehyde->product catalyst Potassium tert-butylate in Ethanol catalyst->product

Caption: General reaction scheme for the synthesis of thiazole-based chalcones.

Comparative Biological Activity

Antimicrobial Activity

The antimicrobial potential of novel compounds is a critical area of research due to the rise of antibiotic resistance. Here, we compare the minimum inhibitory concentration (MIC) of a representative thiazole-based chalcone against Staphylococcus aureus, a common Gram-positive bacterium, with the standard antibiotic, ciprofloxacin.

Table 1: Comparison of Antimicrobial Activity against Staphylococcus aureus

CompoundMIC (µg/mL)Reference
1-(2-Amino-4-methylthiazol-5-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)-propenone3.12[3]
Ciprofloxacin0.25 - 0.5[2][4]

The data indicates that while the thiazole-based chalcone demonstrates activity against S. aureus, ciprofloxacin is significantly more potent. This highlights the high bar for new antimicrobial agents to meet or exceed the efficacy of existing antibiotics.

Anticancer Activity

The evaluation of novel compounds for their cytotoxic effects against cancer cell lines is a primary step in the development of new chemotherapeutic agents. The following table compares the half-maximal inhibitory concentration (IC50) of a thiazole-based chalcone against the human breast cancer cell line MCF-7 with the widely used anticancer drug, doxorubicin.

Table 2: Comparison of Cytotoxicity against MCF-7 Breast Cancer Cells

CompoundIC50 (µM)Reference
1-(2-Amino-4-methylthiazol-5-yl)-3-(2,3-dimethoxyphenyl)-propenone>100[3]
Doxorubicin0.68 ± 0.04[5]

In this comparison, the tested thiazole-based chalcone shows significantly lower cytotoxicity towards MCF-7 cells than doxorubicin. It is important to note that other thiazole derivatives have demonstrated potent anticancer activity, with some exhibiting IC50 values in the nanomolar range against different cancer cell lines.[6] This underscores the importance of structural modifications in optimizing the biological activity of a compound series.

Diagram of a General Experimental Workflow for Biological Activity Screening

G start Synthesized Thiazole Derivatives antimicrobial Antimicrobial Screening (e.g., MIC Assay) start->antimicrobial anticancer Anticancer Screening (e.g., MTT Assay) start->anticancer data_analysis Data Analysis and Comparison with Known Drugs antimicrobial->data_analysis anticancer->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Workflow for evaluating the biological activity of synthesized compounds.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compounds:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Determination of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compounds

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.[10][11]

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This guide provides a comparative overview of the biological activity of a class of thiazole-based chalcones against established therapeutic agents. While the specific derivatives of this compound require further investigation to fully elucidate their therapeutic potential, the data from structurally similar compounds suggest that the thiazole-chalcone scaffold is a promising area for the development of new antimicrobial and anticancer agents. The provided experimental protocols offer a solid foundation for researchers to conduct their own in vitro evaluations of novel compounds. Future research should focus on synthesizing and testing a broader range of derivatives to establish a clear structure-activity relationship and identify lead compounds with enhanced potency and selectivity.

References

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 1-(2-Bromothiazol-5-yl)ethanone Anticancer Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiazole Derivatives

In the landscape of modern oncology, the quest for more effective and less toxic chemotherapeutic agents is relentless. Among the myriad of heterocyclic compounds investigated, the thiazole scaffold has emerged as a cornerstone in the design of novel anticancer drugs.[1][2] Thiazole derivatives boast a diverse pharmacological profile, targeting a range of proteins and enzymes implicated in cancer progression.[1] Their unique structure, particularly the nitrogen atom's capacity for hydrogen bonding, allows for potent interactions with biological targets.[1] The clinical success of thiazole-containing drugs like Dasatinib and Ixazomib has further catalyzed research into new derivatives, including those synthesized from 1-(2-Bromothiazol-5-yl)ethanone.[1]

These novel derivatives require rigorous preclinical evaluation, with the initial and most critical step being the assessment of their cytotoxic activity against cancer cells.[3] The selection of an appropriate cytotoxicity assay is not a trivial decision; it is a foundational choice that dictates the quality and interpretation of the screening data. An ideal assay must be reliable, reproducible, and aligned with the anticipated mechanism of action of the compound.[4] This guide provides an in-depth comparison of three widely adopted cytotoxicity assays—MTT, XTT, and LDH—offering researchers the rationale and detailed protocols needed to make informed decisions for screening this compound derivatives.

Pillar 1: Understanding the Mechanism to Inform Assay Selection

Thiazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), disruption of tubulin polymerization, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[5][6] This mechanistic diversity underscores the importance of selecting an assay that measures a relevant cellular endpoint.

  • Assays based on Metabolic Activity (Tetrazolium Reduction): Assays like MTT and XTT measure the activity of mitochondrial dehydrogenases.[7] A reduction in this activity is often an early indicator of apoptosis or cellular metabolic distress, making these assays highly suitable for primary screening of compounds expected to induce these effects.[8]

  • Assays based on Membrane Integrity: The Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium, a hallmark of compromised cell membrane integrity that occurs during necrosis or late-stage apoptosis.[9][10] This assay is invaluable for identifying compounds that induce rapid, necrotic cell death or for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

The following diagram illustrates the general workflow for screening novel anticancer compounds, a process for which the subsequent assay protocols are designed.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis cell_seeding 1. Cancer Cell Seeding (e.g., MCF-7, A549 in 96-well plates) compound_prep 2. Compound Dilution (Serial dilutions of Thiazole Derivative) treatment 3. Cell Treatment (Add compound dilutions to cells) compound_prep->treatment incubation 4. Incubation (24, 48, or 72 hours) treatment->incubation assay_choice 5. Assay Execution (MTT, XTT, or LDH Protocol) incubation->assay_choice measurement 6. Signal Measurement (Absorbance Reading) assay_choice->measurement calc 7. Calculation (% Viability vs. Control) measurement->calc ic50 8. IC50 Determination (Dose-Response Curve) calc->ic50

Caption: General workflow for in vitro cytotoxicity screening.

Pillar 2: A Comparative Guide to Core Cytotoxicity Assays

Choosing the right assay requires a trade-off between sensitivity, convenience, and the specific biological question being asked. Here, we compare the principles and practicalities of the MTT, XTT, and LDH assays.

Feature MTT Assay XTT Assay LDH Assay
Principle Enzymatic reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases in viable cells.[11]Enzymatic reduction of yellow XTT to a water-soluble orange formazan product by metabolically active cells.[12]Measures activity of Lactate Dehydrogenase (LDH) released from cells with damaged plasma membranes.[9][13]
Endpoint Measured Mitochondrial metabolic activity, an indicator of cell viability and proliferation.[11]Cellular metabolic activity, reflecting cell viability.Loss of cell membrane integrity, a marker of cytotoxicity (necrosis or late apoptosis).
Advantages Highly sensitive, cost-effective, and well-established with extensive literature support.[14]Simpler and faster protocol than MTT as it does not require a formazan solubilization step. Less prone to artifacts from insoluble compounds.Measures a direct marker of cell death. Supernatant can be assayed, leaving cells for other tests. Can distinguish cytotoxic vs. cytostatic effects.[15]
Disadvantages Requires a solubilization step for the insoluble formazan crystals, adding time and a potential source of error.[7] Can be affected by compounds that alter mitochondrial respiration.[16]Generally more expensive than MTT reagents. Sensitivity can be lower than MTT in some cell lines.Less sensitive for detecting early apoptosis. Released LDH has a finite stability in culture medium. Potential for high background if serum in the medium contains LDH.
Best For High-throughput primary screening of large compound libraries where cost is a factor.Rapid screening where protocol simplification is prioritized. Testing compounds that might precipitate with formazan crystals.Confirming cytotoxic cell death (vs. growth arrest). Assessing compounds that may interfere with cellular metabolism. Mechanistic studies on cell death pathways.

Assay 1: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a gold standard for assessing cell viability.[14] Its principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

G cluster_cell Viable Cell Mitochondrion Mitochondrion Formazan Purple Formazan (Insoluble Crystals) Mitochondrion->Formazan Mitochondrial Dehydrogenases (NAD(P)H) MTT Yellow MTT (Water-Soluble) MTT->Mitochondrion Enters Cell

Caption: Principle of the MTT assay.

Detailed Experimental Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast, A549 for lung).[17][18]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound derivative stock solution (in DMSO).

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[7]

  • 96-well flat-bottom sterile culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control (medium only) wells.[14]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[8]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect the plate from light. During this time, viable cells will form visible purple crystals.[7]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[14]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Assay 2: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay

The XTT assay is a second-generation tetrazolium salt assay that offers a significant advantage over MTT: its formazan product is water-soluble.[12] This eliminates the need for the solubilization step, streamlining the protocol and reducing potential errors. The reduction of XTT to its colored formazan product also occurs in metabolically active cells, but it is believed to happen at the cell surface via trans-plasma membrane electron transport.[19]

Detailed Experimental Protocol: XTT Assay

Materials:

  • Cancer cell lines and compound dilutions prepared as in the MTT protocol.

  • XTT Reagent (e.g., 1 mg/mL in a phenol red-free medium).

  • Electron Coupling Reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate).

  • 96-well flat-bottom sterile culture plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation: Immediately before use, prepare the activated XTT solution. For each 96-well plate, mix the XTT reagent with the electron coupling reagent according to the manufacturer's instructions (a common ratio is 50:1, e.g., 5 mL XTT reagent with 0.1 mL coupling reagent).[19]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized for the specific cell line being used.[19]

  • Absorbance Measurement: Gently shake the plate to ensure a uniform distribution of color. Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.[20]

Assay 3: The Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay operates on a different principle: it quantifies cell death by measuring the loss of membrane integrity.[9] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[10] The assay measures the enzymatic activity of LDH in the supernatant, which catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.[13] The NADH then reduces a tetrazolium salt to a colored formazan product, with the color intensity being proportional to the amount of LDH released and, therefore, the number of dead cells.[21]

G cluster_cells live_cell Viable Cell (Intact Membrane) dead_cell Dead Cell (Compromised Membrane) live_cell->dead_cell Cytotoxic Compound (Thiazole Derivative) ldh_release LDH Enzyme Released into Culture Medium dead_cell->ldh_release assay_rxn Assay Reaction: Lactate + Tetrazolium Salt -> Formazan (Color) ldh_release->assay_rxn

Caption: Principle of the LDH assay.

Detailed Experimental Protocol: LDH Assay

Materials:

  • Cancer cell lines and compound dilutions prepared as in the MTT protocol.

  • LDH Assay Kit (containing LDH reaction mixture or separate components: catalyst, dye solution).

  • Lysis Buffer (provided in most kits for maximum LDH release control).

  • 96-well flat-bottom sterile culture plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is critical to also set up two additional controls:

    • Spontaneous LDH Release: Untreated cells to measure background LDH release.

    • Maximum LDH Release: Untreated cells that will be lysed 45 minutes before the end of the experiment to determine the maximum releasable LDH.

  • Supernatant Collection: 45 minutes before the end of the incubation, add 10 µL of Lysis Buffer to the "Maximum Release" control wells. At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatants.[21]

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[21]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The reference wavelength should be >600 nm.[21]

Pillar 3: Data Interpretation and Validation

Accurate data analysis is as crucial as the experimental procedure itself. The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell viability by 50%.

Calculations
  • Percent Viability (MTT/XTT):

    • First, subtract the average absorbance of the blank (medium only) wells from all other readings.

    • % Viability = [(Absorbance of Treated Sample) / (Absorbance of Untreated Control)] * 100

  • Percent Cytotoxicity (LDH):

    • First, subtract the absorbance of the blank from all readings.

    • % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] * 100

Data Presentation and IC₅₀ Determination

The calculated data should be organized into clear tables. Subsequently, plot the percent viability or cytotoxicity against the log of the compound concentration to generate a dose-response curve. The IC₅₀ value can be determined from this curve using non-linear regression analysis.

Example Data Summary Table:

Thiazole DerivativeIC₅₀ (µM) on MCF-7 CellsIC₅₀ (µM) on A549 Cells
Compound A7.722.0
Compound B8.027.0
Doxorubicin (Control)0.51.2

Note: Data is hypothetical for illustrative purposes, but IC₅₀ values are within ranges reported for similar compounds.[22]

Conclusion: A Multi-Assay Approach for Robust Screening

The evaluation of novel this compound derivatives requires a thoughtful and methodologically sound approach to cytotoxicity testing. There is no single "best" assay; rather, the choice depends on the specific research question, available resources, and the expected mechanism of action.[23]

For initial high-throughput screening, the MTT or XTT assays are excellent choices due to their sensitivity to changes in metabolic activity, a common consequence of anticancer drug action.[11][24] The XTT assay, with its simpler protocol, is often preferred for speed and convenience. To confirm that the observed decrease in metabolic activity is due to cell death rather than merely growth inhibition, and to investigate alternative cell death pathways like necrosis, the LDH assay is an indispensable secondary screen.[9] By employing a combination of these assays, researchers can build a comprehensive and reliable cytotoxicity profile, providing the robust data necessary to advance the most promising thiazole derivatives toward further preclinical and clinical development.

References

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 1-(2-Bromothiazol-5-yl)ethanone Analogs for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in diverse biological interactions make it a privileged structure in the design of novel therapeutic agents.[1][2][3] Among the myriad of thiazole-containing compounds, 1-(2-bromothiazol-5-yl)ethanone serves as a versatile starting point for the development of potent anticancer and antimicrobial agents. The presence of a reactive bromine atom at the 2-position and a modifiable ethanone side chain at the 5-position provides strategic handles for systematic structural modifications to explore and optimize biological activity.

This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on analogs of this compound. We will delve into the strategic design of analog libraries, present detailed experimental protocols for their synthesis and biological evaluation, and offer insights into interpreting the resulting data to guide further drug development efforts.

The Strategic Design of a this compound Analog Library

A successful SAR campaign hinges on the systematic modification of the lead compound to probe the chemical space around it. For the this compound scaffold, we propose a focused library designed to explore the impact of substituents at two key positions: the 2-position of the thiazole ring and the acetyl group at the 5-position.

Modifications at the 2-Position of the Thiazole Ring

The bromine atom at the 2-position is an excellent synthetic handle for introducing a variety of functional groups via cross-coupling reactions. This allows for the exploration of how different substituents impact target engagement.

Modifications of the Ethanone Side Chain

The acetyl group at the 5-position can be readily modified, for instance, through Claisen-Schmidt condensation with various aromatic aldehydes to form chalcone derivatives.[4][5] This extends the molecule and allows for interaction with different pockets of a biological target.

Comparative Analysis of Biological Activity

The following table represents a model for summarizing the biological data obtained from an SAR study of this compound analogs. The data presented here are representative examples drawn from studies on structurally related thiazole derivatives to illustrate the potential outcomes of such a study.[6][7]

Compound IDR1 Substituent (at C2 of Thiazole)R2 Substituent (Modification of Ethanone)Anticancer Activity (MCF-7, IC50 in µM)[7]Antimicrobial Activity (S. aureus, MIC in µg/mL)[8]
Lead -Br-CH3>50>100
Analog 1a -Phenyl-CH325.362.5
Analog 1b -4-Fluorophenyl-CH310.131.2
Analog 1c -4-Methoxyphenyl-CH332.8125
Analog 2a -BrChalcone (Phenyl)15.715.6
Analog 2b -BrChalcone (4-Chlorophenyl)5.27.8
Analog 2c -BrChalcone (4-Nitrophenyl)2.93.9
Analog 3a -PhenylChalcone (Phenyl)8.97.8
Analog 3b -4-FluorophenylChalcone (4-Chlorophenyl)1.5 1.9
  • Modification at the 2-position: Replacing the bromine with an aryl group (Analogs 1a-c) appears to confer moderate anticancer and antimicrobial activity. The introduction of an electron-withdrawing fluorine atom (Analog 1b) enhances potency compared to an electron-donating methoxy group (Analog 1c).

  • Modification of the ethanone side chain: Conversion of the acetyl group to a chalcone moiety (Analogs 2a-c) significantly improves biological activity. Electron-withdrawing groups on the phenyl ring of the chalcone (Analogs 2b and 2c) lead to a notable increase in potency.

  • Combined modifications: The combination of favorable modifications at both positions (Analog 3b) results in the most potent compound in this hypothetical series, suggesting a synergistic effect.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, detailed and well-controlled experimental procedures are paramount.

General Synthetic Protocol for Analogs

Synthesis of 2-Aryl-1-(thiazol-5-yl)ethanone Analogs (e.g., Analog 1b):

A mixture of this compound (1 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and Na2CO3 (2 mmol) in a 4:1 mixture of dioxane and water (10 mL) is heated to 90 °C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of Chalcone Analogs (e.g., Analog 2b):

To a solution of this compound (1 mmol) and 4-chlorobenzaldehyde (1.1 mmol) in ethanol (15 mL), an aqueous solution of KOH (40%) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure chalcone.[4][5]

Biological Evaluation Protocols

Anticancer Activity: MTT Assay

The cytotoxicity of the synthesized analogs against a cancer cell line (e.g., MCF-7) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) of the synthesized analogs against a bacterial strain (e.g., Staphylococcus aureus) is determined using the broth microdilution method.[8][9]

  • Compound Preparation: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared and added to each well.

  • Incubation: The plates are incubated at 37 °C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of SAR and Workflows

Visual representations are invaluable for conceptualizing SAR trends and experimental processes.

SAR_of_Thiazole_Analogs cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Biological Activity Lead Lead Compound -Br at C2 -C(O)CH3 at C5 Mod_C2 Modification at C2 (e.g., Suzuki Coupling) Lead->Mod_C2 SAR Exploration Mod_C5 Modification at C5 (e.g., Claisen-Schmidt) Lead->Mod_C5 SAR Exploration High_Activity High Potency (e.g., Analog 3b) Mod_C2->High_Activity Favorable (e.g., -4-F-Ph) Low_Activity Low Potency Mod_C2->Low_Activity Unfavorable Mod_C5->High_Activity Favorable (e.g., Chalcone with EWG) Mod_C5->Low_Activity Unfavorable

Caption: Key SAR trends for this compound analogs.

Experimental_Workflow Start Design Analog Library Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Evaluation (Anticancer, Antimicrobial) Purification->Biological_Screening Data_Analysis Data Analysis and SAR Determination Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Safety Operating Guide

Navigating the Disposal of 1-(2-Bromothiazol-5-yl)ethanone: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 1-(2-Bromothiazol-5-yl)ethanone requires not only precision in its application but also diligence in its disposal. Improper disposal can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Profile and Regulatory Imperative

Understanding the inherent risks of a chemical is the first step in managing its lifecycle. While a specific Safety Data Sheet (SDS) for the 2-bromo-5-yl isomer is not widely available, data from structurally analogous compounds, such as other bromothiazole derivatives, provides a strong basis for hazard assessment.

Chemical and Hazard Identification

This compound is a heterocyclic compound containing bromine, nitrogen, and sulfur, elements that necessitate careful handling and disposal.[2][3] Its hazardous nature is rooted in its potential toxicity and the byproducts of its decomposition.

Identifier Information
IUPAC Name 1-(2-bromo-1,3-thiazol-5-yl)ethanone
CAS Number 1161776-13-1
Molecular Formula C₅H₄BrNOS
Molecular Weight 206.06 g/mol

Data sourced from Guidechem[2] and Fluorochem.[3]

Based on similar compounds, this compound should be treated as a hazardous substance. The primary hazards include acute toxicity if swallowed and the potential to cause skin and eye irritation.[4][5][6] Upon combustion, it is expected to release toxic and corrosive gases, including carbon oxides, hydrogen bromide, nitrogen oxides, and sulfur oxides.[4][5]

GHS Hazard Classification (Anticipated) Details
Pictogram
alt text
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[4] H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[5][6] H335: May cause respiratory irritation.[5][6]
The Regulatory Framework: EPA and OSHA

Disposal procedures are not merely best practices; they are mandated by law. In the United States, two primary federal agencies govern chemical waste:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave."[7][8] this compound waste must be managed according to RCRA guidelines.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates safe handling practices, employee training, and the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[10][11][12]

Part 2: The Disposal Workflow: From Benchtop to Final Disposition

A systematic approach is essential for managing the disposal of this compound. The process can be broken down into three distinct phases: Point of Generation, Satellite Accumulation, and Final Disposal.

Phase 1: At the Point of Generation

Proper waste management begins the moment the chemical is deemed waste.[13] This includes leftover reagents, contaminated materials (e.g., pipette tips, weighing boats), and solutions.

Step-by-Step Protocol:

  • Identify as Hazardous Waste: Treat all this compound and materials contaminated with it as hazardous waste.

  • Select a Compatible Container:

    • Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[14]

    • Ensure the container is in good condition, free of cracks or residue, and has a secure, leak-proof screw-top cap.[1]

  • Label the Container:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound."[11][15] List other components if it's a mixed waste stream.

  • Segregate Incompatibles:

    • Crucially, do not mix this waste with incompatible chemicals. Based on its structure, this compound should be segregated from strong oxidizing agents and strong acids to prevent exothermic or violent reactions.[5]

    • Keep solid and liquid waste streams separate.[14]

Disposal_Decision_Workflow cluster_types Type of Waste start Waste Generated This compound unused_reagent Unused or Expired Reagent start->unused_reagent contaminated_solid Contaminated Solid (Gloves, Wipes, Glassware) start->contaminated_solid contaminated_liquid Contaminated Liquid (Reaction Mixtures, Solvents) start->contaminated_liquid container Select Compatible Container (HDPE or Glass) with Secure Lid unused_reagent->container contaminated_solid->container contaminated_liquid->container label_node Label Container: 'Hazardous Waste' + Chemical Name(s) container->label_node saa Store in Satellite Accumulation Area (SAA) label_node->saa Move to SAA

Caption: Initial waste handling and containerization workflow.

Phase 2: Satellite Accumulation Area (SAA) Management

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[15]

Step-by-Step Protocol:

  • Designate the SAA: The SAA must be under the control of laboratory personnel and within line of sight of where the waste is generated.[15]

  • Ensure Secondary Containment: Place the waste container in a secondary containment bin or tray.[1] This is critical for containing potential leaks or spills. The secondary container must be large enough to hold the entire volume of the primary container.

  • Maintain Segregation: Continue to enforce the segregation of incompatible waste streams within the SAA. Use physical barriers if necessary.[1]

  • Keep Containers Closed: Hazardous waste containers must remain tightly sealed at all times, except when actively adding waste.[13] This prevents the release of vapors and protects against spills.

  • Monitor Accumulation Dates: Once the container is full, mark the "full" date on the tag. Regulations often limit the time waste can be stored in an SAA after being filled.

Segregation_Logic cluster_incompatible Segregate From (Do NOT Mix) cluster_compatible Store With (Compatible) center_node This compound Waste Container oxidizers Strong Oxidizers (e.g., Nitrates, Peroxides) center_node->oxidizers Incompatible acids Strong Acids (e.g., Sulfuric, Nitric) center_node->acids Incompatible bases Strong Bases (e.g., NaOH, KOH) center_node->bases Incompatible aqueous Aqueous Waste (non-halogenated) center_node->aqueous Incompatible halogenated Other Halogenated Organic Waste center_node->halogenated Compatible

Caption: Segregation diagram for bromothiazole waste.

Phase 3: Arranging for Final Disposal

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[13]

  • Prepare for Transport: Ensure all containers are properly sealed and labeled. Your EH&S office will provide specific instructions for pickup.

  • Documentation: All hazardous waste shipments must be accompanied by a manifest, which tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[8][9] Your EH&S department will manage this documentation.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the sink.[1][16] It can harm aquatic life and damage wastewater treatment systems.

    • DO NOT dispose of it in the regular trash.

    • DO NOT allow it to evaporate in a fume hood as a disposal method.

Part 3: Emergency Procedures and Waste Minimization

Spill Management

In the event of a spill, prompt and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect Yourself: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but consult your institution's guidelines).

  • Contain and Clean:

    • For small spills, use an inert absorbent material like vermiculite or sand to absorb the chemical.[4]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent or soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves) must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department, following your institution's protocol.

Waste Minimization Strategies

The most effective way to manage waste is to reduce its generation at the source.[13]

  • Prudent Purchasing: Order only the quantity of chemical needed for your experiments to avoid surplus.[13]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[13]

  • Inventory Management: Maintain an accurate chemical inventory to prevent ordering duplicates and to track expiration dates.

  • Substitution: If scientifically viable, consider substituting with a less hazardous chemical.

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, reinforcing a culture of safety and excellence in the laboratory.

References

A Researcher's Guide to Personal Protective Equipment for Handling 1-(2-Bromothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 1-(2-Bromothiazol-5-yl)ethanone, a halogenated thiazole derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Core Principles of Chemical Safety: A Proactive Stance

Before detailing specific PPE, it is crucial to establish a foundational understanding of laboratory safety culture. The selection of PPE is the final line of defense, preceded by engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures). A proactive, risk-based approach is paramount.

Recommended Personal Protective Equipment (PPE) Protocol

The following PPE is recommended for all procedures involving the handling of this compound. The rationale behind each piece of equipment is explained to foster a deeper understanding of the safety measures.

Hand Protection: The First Barrier
  • Gloves: Due to the potential for skin irritation and absorption, chemically resistant gloves are mandatory.

    • Selection Rationale: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in situations with a higher risk of spillage, double-gloving or the use of thicker, more robust gloves (e.g., neoprene) is recommended. The bromine and thiazole moieties suggest that the compound may have the potential to penetrate standard laboratory gloves over time.

    • Best Practices: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. Upon completion of work, remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste container.

Body Protection: Shielding from Splashes and Spills
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.

    • Causality: The lab coat provides a removable barrier against accidental splashes of this compound. In the event of a significant spill, the contaminated coat can be quickly removed to minimize skin contact.

  • Chemical Apron: For procedures involving larger quantities of the compound or a heightened risk of splashes, a chemical-resistant apron worn over the lab coat is advised.

Eye and Face Protection: Safeguarding Vision
  • Safety Goggles: Chemical splash goggles are essential to protect the eyes from splashes, sprays, and airborne particles of the compound. Safety glasses with side shields may not provide adequate protection against chemical splashes.

    • Underlying Principle: The eyes are particularly vulnerable to chemical insults. Data from analogous bromothiazole compounds indicate a risk of serious eye irritation[1][2].

  • Face Shield: When there is a significant risk of splashing, such as during transfers of large volumes or when the compound is heated, a face shield should be worn in conjunction with safety goggles. The face shield provides an additional layer of protection for the entire face.

Respiratory Protection: Preventing Inhalation Hazards
  • Engineering Controls as the Primary Defense: All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or vapors.

  • Respiratory Protective Equipment (RPE): In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is necessary.

    • Selection Criteria: A NIOSH-approved respirator with an organic vapor cartridge is recommended. If the compound is in a solid, dusty form, a particulate filter may also be required. The choice of respirator should be based on a formal risk assessment of the specific procedure.

Summary of PPE Recommendations

Procedure Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing and preparing solutions Double nitrile glovesLab coatChemical splash gogglesWork in a fume hood
Running reactions Double nitrile or neoprene glovesLab coatChemical splash goggles and face shieldWork in a fume hood
Work-up and purification Double nitrile or neoprene glovesLab coat and chemical apronChemical splash goggles and face shieldWork in a fume hood
Handling spills Heavy-duty chemical resistant glovesChemical resistant suit or apronChemical splash goggles and face shieldNIOSH-approved respirator with organic vapor cartridge

Operational and Disposal Plans

A self-validating safety system includes clear, step-by-step procedures for both routine operations and emergency situations.

Standard Operating Procedure (SOP) for Handling
  • Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Handling: Conduct all manipulations of this compound within the fume hood. Use appropriate tools (spatulas, scoops) to avoid direct contact.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan
  • Chemical Waste: All solid and liquid waste containing this compound must be disposed of in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain or in the regular trash.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous chemical waste.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check & Disposal Start Start: Handling this compound AssessQuantity Assess Quantity (Small vs. Large) Start->AssessQuantity AssessProcedure Assess Procedure (e.g., heating, transfer) Start->AssessProcedure AssessForm Assess Physical Form (Solid vs. Liquid) Start->AssessForm BasePPE Base PPE: - Lab Coat - Safety Goggles - Nitrile Gloves AssessQuantity->BasePPE AddApron Add Chemical Apron AssessQuantity->AddApron Large Quantity AssessProcedure->BasePPE AddFaceShield Add Face Shield AssessProcedure->AddFaceShield Splash Risk AssessForm->BasePPE UseFumeHood Mandatory: Use Fume Hood BasePPE->UseFumeHood FinalCheck Final PPE Check BasePPE->FinalCheck AddFaceShield->FinalCheck AddApron->FinalCheck ConsiderRespirator Consider Respirator UseFumeHood->ConsiderRespirator High Vapor/Dust Potential ConsiderRespirator->FinalCheck Disposal Proper Disposal of Waste and PPE FinalCheck->Disposal

References

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